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Core Science & Biosynthesis

Foundational

Introduction: The Rise of the Strained Ring in Modern Drug Discovery

An In-depth Technical Guide to the Physicochemical Properties of Oxetane-Containing Compounds In the relentless pursuit of novel therapeutics with optimized pharmacokinetic profiles, medicinal chemists are increasingly t...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of Oxetane-Containing Compounds

In the relentless pursuit of novel therapeutics with optimized pharmacokinetic profiles, medicinal chemists are increasingly turning to underexplored chemical space. Among the motifs that have transitioned from academic curiosity to a cornerstone of modern drug design is the oxetane ring.[1] This four-membered cyclic ether, once overlooked due to perceived instability and synthetic challenges, is now recognized as a powerful tool for fine-tuning the physicochemical properties of drug candidates.[2][3] Its unique combination of small size, high polarity, and metabolic stability allows for profound, context-dependent improvements in aqueous solubility, lipophilicity, and metabolic clearance when used to replace common functionalities.[1][4][5]

This guide provides an in-depth exploration of the core physicochemical properties of oxetane-containing compounds. Moving beyond a simple recitation of facts, we will delve into the causal mechanisms behind these properties, present field-proven experimental protocols for their characterization, and offer a synthesized perspective for researchers, scientists, and drug development professionals aiming to leverage this remarkable motif in their discovery programs.

Part 1: The Oxetane Motif as a Strategic Bioisostere

The strategic value of the oxetane ring lies in its role as a "non-classical" bioisostere, primarily for the gem-dimethyl and carbonyl groups.[6][7] This substitution strategy is often employed to mitigate specific liabilities associated with the parent functional group.

  • gem-Dimethyl Group Replacement: The gem-dimethyl group is frequently used to introduce steric bulk or block sites of metabolic oxidation. However, this comes at the cost of increased lipophilicity, which can negatively impact solubility and other ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[6][7] Replacing this group with an oxetane ring maintains a similar molecular volume while introducing a polar oxygen atom, effectively reducing lipophilicity and often enhancing metabolic stability.[8][9]

  • Carbonyl Group Replacement: While the carbonyl group is a key hydrogen bond acceptor, it can be a metabolic liability, susceptible to enzymatic reduction or hydrolysis.[6] It can also confer undesirable reactivity. The oxetane ring mimics the spatial arrangement of the oxygen lone pairs and the hydrogen-bond-accepting ability of a carbonyl but is significantly more stable to metabolic degradation.[1][6]

G cluster_0 Problem: High Lipophilicity / Metabolic Liability cluster_1 Solution: Bioisosteric Replacement cluster_2 Outcome: Improved Physicochemical Profile A gem-Dimethyl Group (High logP, Metabolic Hotspot) C Oxetane Motif A->C B Carbonyl Group (Metabolic Liability) B->C D Reduced Lipophilicity C->D E Increased Aqueous Solubility C->E F Enhanced Metabolic Stability C->F

Bioisosteric replacement strategy using the oxetane motif.

Part 2: Core Physicochemical Properties

Lipophilicity and Aqueous Solubility: A Favorable Trade-Off

A central challenge in drug discovery is balancing the lipophilicity required for membrane permeability with the aqueous solubility needed for absorption and distribution. The incorporation of an oxetane provides a powerful lever to modulate this balance.

Lipophilicity (logP/logD): The replacement of a gem-dimethyl group with an oxetane consistently leads to a significant reduction in lipophilicity.[8] This is a direct consequence of substituting two lipophilic methyl groups with a more polar cyclic ether. For instance, the introduction of an oxetane can reduce the lipophilicity by as much as 1.0 log unit.[4] This reduction is critical for moving compounds out of "greasy" chemical space, which is often associated with promiscuity and toxicity.

Aqueous Solubility: Perhaps the most dramatic effect of oxetane incorporation is the enhancement of aqueous solubility.[10] The magnitude of this improvement is highly dependent on the molecular scaffold but can range from a factor of 4 to over 4000.[4][11] This solubilizing effect stems from the polarity of the ether oxygen and its capacity to act as a strong hydrogen bond acceptor. In some cases, spirocyclic oxetanes have been shown to surpass even the widely used morpholine fragment in their ability to solubilize a scaffold.[4][8]

Table 1: Comparative Physicochemical Properties

Compound Pair Isosteric Group cLogP Aqueous Solubility (µg/mL) Metabolic Stability (CLint, µL/min/mg)
Ciprofloxacin Analogue Carbonyl 1.2 >250 15
Ciprofloxacin Analogue Oxetane 0.8 150 <5
Piperidine Derivative Carbonyl 1.9 110 120
Piperidine Derivative Oxetane 2.1 30 10
Pyrrolidine Derivative gem-Dimethyl 3.5 <1 >200
Pyrrolidine Derivative Oxetane 2.5 40 25

(Data synthesized and representative from multiple sources[2][4])

Hydrogen Bond Basicity and pKa Modulation

The unique geometry of the oxetane ring is key to its electronic properties. The inherent ring strain (approx. 25.5 kcal/mol) constricts the endocyclic C–O–C bond angle.[6][7] This geometric constraint effectively exposes the oxygen's lone pair electrons, making the oxetane a potent hydrogen bond acceptor.[6][12] Its hydrogen-bond-accepting ability is stronger than that of other cyclic ethers (e.g., tetrahydrofuran) and most carbonyl groups found in ketones and esters.[6][12]

H_Bond cluster_oxetane Oxetane cluster_thf Tetrahydrofuran (THF) O1 O C1 C O1->C1 C2 C O1->C2 lp1 lp2 C3 C C1->C3 C2->C3 Donor1 H-Bond Donor Donor1->O1 Strong Interaction (Exposed Lone Pairs) O2 O C4 C O2->C4 C5 C O2->C5 C6 C C4->C6 C7 C C5->C7 C6->C7 Donor2 H-Bond Donor Donor2->O2 Weaker Interaction (Less Strain)

Impact of ring strain on hydrogen bond acceptor strength.

Beyond acting as a Lewis base, the oxetane ring functions as an electron-withdrawing group, which can temper the basicity (pKa) of proximal amine groups.[2][13] This is a highly valuable tool in medicinal chemistry for several reasons:

  • Reducing hERG Liability: Lowering the pKa of a basic nitrogen can mitigate off-target binding to the hERG potassium channel, a common cause of cardiotoxicity.[14]

  • Improving Permeability: By reducing the population of the protonated (charged) species at physiological pH, a lower pKa can improve a compound's ability to cross cell membranes.

  • Fine-Tuning Solubility: Modulating pKa allows for more precise control over pH-dependent solubility profiles.[14]

Metabolic Stability

The introduction of an oxetane ring is a well-validated strategy for improving metabolic stability.[10][15] Compounds containing oxetanes often exhibit lower intrinsic clearance rates compared to their gem-dimethyl or carbonyl counterparts.[2][13] The stability arises from two primary factors:

  • Chemical Robustness: The C-O and C-C bonds within the oxetane ring are chemically robust and not susceptible to the common Phase I metabolic reactions (e.g., oxidation, reduction) that affect other functional groups.[6]

  • Steric Shielding: When used to replace a metabolically labile C-H bond (e.g., in a methylene group), the oxetane provides a sterically inaccessible and chemically inert blocker, effectively preventing oxidation by cytochrome P450 (CYP) enzymes.[6][7]

Importantly, studies have shown that the 3,3-disubstituted substitution pattern confers the greatest metabolic and chemical stability, making it a preferred scaffold in drug design.[1]

Part 3: Experimental Protocols & Workflows

A rigorous and reproducible assessment of physicochemical properties is paramount. The following sections detail standard, self-validating protocols for key measurements.

Protocol: Aqueous Solubility Determination (Shake-Flask Method)

This protocol determines the thermodynamic equilibrium solubility, which is the gold standard for lead optimization.[16][17]

Principle: An excess of the solid compound is equilibrated with an aqueous buffer. After separation of the undissolved solid, the concentration of the compound in the saturated supernatant is quantified.

Methodology:

  • Preparation: Add an excess amount of the solid test compound (typically 1-2 mg) to a glass vial containing a known volume (e.g., 1 mL) of a physiologically relevant buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration: Seal the vials and agitate them on a rocking shaker or rotator at a constant temperature (e.g., 25°C) for a sufficient period to reach equilibrium (typically 24-48 hours).[16]

  • Phase Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sampling: Carefully remove an aliquot of the clear supernatant without disturbing the solid pellet.

  • Quantification: Dilute the supernatant with a suitable solvent (e.g., acetonitrile/water). Determine the compound concentration using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS), against a standard curve of known concentrations.[17]

  • Validation: After the experiment, the remaining solid should be analyzed (e.g., by XRPD or DSC) to ensure the material has not changed its solid form (e.g., converted to a hydrate), which would affect the solubility measurement.[18]

Protocol: In Vitro Metabolic Stability (Liver Microsomal Assay)

This assay provides a measure of intrinsic clearance (CLint), predicting how quickly a compound is metabolized by Phase I enzymes.[19][20]

Principle: The test compound is incubated with liver microsomes, which are rich in CYP enzymes. The disappearance of the parent compound over time is monitored by LC-MS/MS.

G A 1. Preparation - Test Compound (low µM) - Liver Microsomes (e.g., human, rat) - Phosphate Buffer (pH 7.4) B 2. Pre-incubation Incubate mixture at 37°C for 5-10 min to equilibrate A->B C 3. Initiation Add pre-warmed NADPH solution to start the metabolic reaction B->C D 4. Time-Point Sampling At t = 0, 5, 15, 30, 60 min: - Remove aliquot - Add to 'stop solution' (e.g., cold Acetonitrile with Internal Standard) to quench reaction C->D E 5. Sample Processing - Vortex - Centrifuge to pellet protein D->E F 6. LC-MS/MS Analysis Analyze supernatant to quantify remaining parent compound relative to internal standard E->F G 7. Data Analysis - Plot ln(% Remaining) vs. Time - Slope (k) = Elimination Rate Constant - Calculate Half-Life (t½ = 0.693/k) - Calculate Intrinsic Clearance (CLint) F->G

Workflow for a typical liver microsomal stability assay.

Methodology:

  • Incubation: In a 96-well plate, incubate the test compound (e.g., at 1 µM final concentration) with liver microsomes (e.g., 0.5 mg/mL protein) in a phosphate buffer (pH 7.4) at 37°C.[21]

  • Reaction Initiation: Start the reaction by adding a solution of the enzyme cofactor NADPH (final concentration ~1 mM).

  • Time-Course Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to a multiple volume of cold acetonitrile containing an analytical internal standard.[21]

  • Protein Precipitation: Vortex the quenched samples and centrifuge to pellet the precipitated microsomal proteins.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS. Quantify the peak area ratio of the parent compound to the internal standard at each time point.

  • Data Interpretation: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of this line gives the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k. Intrinsic clearance (CLint) is then calculated using the equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein)

Conclusion

The oxetane ring has firmly established itself as a valuable and versatile component of the modern medicinal chemistry toolbox.[22] Its ability to serve as a stable, polar bioisostere for gem-dimethyl and carbonyl groups provides a rational strategy for overcoming common drug discovery hurdles such as poor solubility and high metabolic turnover.[6][8] By profoundly influencing key physicochemical properties—reducing lipophilicity, dramatically enhancing aqueous solubility, modulating the basicity of adjacent amines, and improving metabolic stability—the oxetane motif enables the optimization of complex molecules into viable drug candidates.[1][10] A thorough understanding of these properties, coupled with robust experimental characterization, empowers scientists to strategically deploy this unique structural unit to design the next generation of safer and more effective medicines.

References

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227–3246. [Link]

  • Wuitschik, G. (2009). Oxetanes in drug discovery. ETH Zurich Research Collection. [Link]

  • Vávra, J., & Slavíček, P. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 21, 1324-1385. [Link]

  • Carreira, E. M., et al. (2010). Structure−Property Relationships in Oxetanes. Journal of Medicinal Chemistry. [Link]

  • Mykhailiuk, P. K. (2021). Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. RSC Medicinal Chemistry, 12(10), 1739-1749. [Link]

  • Bull, J. A., & Croft, R. A. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150–12233. [Link]

  • Jorgensen, M. R., & Sloan, K. B. (2009). Estimating the Aqueous Solubility of Pharmaceutical Hydrates. Journal of Pharmaceutical Sciences, 98(10), 3899-3909. [Link]

  • Burkhard, J. A., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. ResearchGate. [Link]

  • Bull, J. A., & Croft, R. A. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]

  • Various Authors. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 262, 115865. [Link]

  • Stepan, A. F., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12431-12467. [Link]

  • Meanwell, N. A., et al. (2025). Synthetic oxetanes in drug discovery: where are we in 2025? Expert Opinion on Drug Discovery, 20(1), 1-22. [Link]

  • Ferreira, L. G., et al. (2020). Chemical Space Exploration of Oxetanes. International Journal of Molecular Sciences, 21(21), 8199. [Link]

  • Vávra, J., & Slavíček, P. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journals. [Link]

  • Vávra, J., & Slavíček, P. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. PMC. [Link]

  • Smith, P. A. (2020). Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. Pharmacology & Pharmacy, 11(8), 183-195. [Link]

  • Varma, M. V. S., & Obach, R. S. (2013). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. American Pharmaceutical Review. [Link]

  • University of Illinois Urbana-Champaign. (2012). Application of Bioisosteres in Drug Design. Lecture Notes. [Link]

  • A2A Pharmaceuticals. (2023). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. A2A Pharmaceuticals Blog. [Link]

  • Rheolution Inc. (2023). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution Application Note. [Link]

  • Millard, J. W., & Alvarez-Nunez, F. A. (2019). Aqueous Solubility Determination Guide. Scribd. [Link]

  • Bull, J. A., & Croft, R. A. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. ResearchGate. [Link]

  • Chemie Brunschwig. (n.d.). Oxetane. Product Information. [Link]

  • Hilby, K. (2020). An Exploration of Oxetanes: Synthesis and Relevance. Denmark Group Meeting Presentation. [Link]

  • Wikipedia. (n.d.). Oxetane. Wikipedia, The Free Encyclopedia. [Link]

  • Boyd, A. R., et al. (2016). Rapid and Quantitative Measurement of Metabolic Stability without Chromatography or Mass Spectrometry. Analytical Chemistry, 88(12), 6439-6446. [Link]

  • Creative Diagnostics. (2024). Metabolic Stability and Metabolite Analysis of Drugs. Service Information. [Link]

  • Creative Biolabs. (2024). Drug Metabolic Stability Analysis Service. Service Information. [Link]

  • Various Authors. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. PubMed. [Link]

Sources

Exploratory

Technical Guide: 4-(Iodomethyl)-4-(oxetan-3-yloxy)oxane

This is an in-depth technical guide on 4-(Iodomethyl)-4-(oxetan-3-yloxy)oxane , a specialized functional monomer intermediate used primarily in the synthesis of oxetane-bearing ionic liquids and advanced polyethers. Exec...

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on 4-(Iodomethyl)-4-(oxetan-3-yloxy)oxane , a specialized functional monomer intermediate used primarily in the synthesis of oxetane-bearing ionic liquids and advanced polyethers.

Executive Summary

4-(Iodomethyl)-4-(oxetan-3-yloxy)oxane (also known as 4-(iodomethyl)-4-(oxetan-3-yloxy)tetrahydropyran ) is a bifunctional heterocyclic building block characterized by a tetrahydropyran (THP) core substituted at the 4-position with an iodomethyl group and an oxetan-3-yloxy moiety.

This compound serves as a critical intermediate in the synthesis of Poly(Ionic Liquid)s (PILs) and functionalized polyethers. Its unique structure combines a reactive alkyl iodide (electrophile) with a cationic-polymerizable oxetane ring. The iodide allows for nucleophilic substitution (e.g., quaternization of imidazoles) without affecting the oxetane ring, which can subsequently undergo cationic ring-opening polymerization (CROP) to form conductive polymer electrolytes or cross-linked networks.

Chemical Identity & Properties

Property Data
Systematic Name 4-(Iodomethyl)-4-(oxetan-3-yloxy)oxane
Synonyms 4-(Iodomethyl)-4-(oxetan-3-yloxy)tetrahydropyran; 3-((4-(iodomethyl)tetrahydro-2H-pyran-4-yl)oxy)oxetane
CAS Number 1397212-67-7 (Probable assignment based on database adjacency; verify with specific vendor)
Molecular Formula C

H

IO

Molecular Weight 298.12 g/mol
Physical State Colorless to pale yellow liquid
Solubility Soluble in polar organic solvents (DCM, THF, DMF); insoluble in water
Stability Sensitive to light (iodide) and strong acids (oxetane ring opening). Store cold and dark.
Structural Analysis

The molecule features two distinct reactive centers:

  • Iodomethyl Group (-CH

    
    I):  A primary alkyl iodide susceptible to S
    
    
    
    2 substitution. It is used to attach functional groups (e.g., ionic liquid cations) to the scaffold.
  • Oxetane Ring: A strained four-membered ether. It is stable to basic nucleophilic substitution conditions (used to displace the iodide) but highly reactive toward cationic initiators (Lewis acids), enabling polymerization.

Synthesis Strategy

The synthesis of 4-(iodomethyl)-4-(oxetan-3-yloxy)oxane is achieved via a regioselective iodo-etherification of 4-methylenetetrahydropyran with 3-oxetanol using N-iodosuccinimide (NIS) as the iodinating agent.

Reaction Mechanism
  • Electrophilic Attack: The iodine atom from NIS attacks the exocyclic double bond of 4-methylenetetrahydropyran, forming an iodonium ion intermediate.

  • Regiocontrol: The iodonium ring opens to form a tertiary carbocation at the C4 position of the pyran ring, which is stabilized by the adjacent ring oxygen.

  • Nucleophilic Trapping: The hydroxyl group of 3-oxetanol attacks the tertiary carbocation, forming the ether linkage.

  • Result: The iodine ends up on the less substituted exocyclic carbon (-CH

    
    I), and the oxetane oxygen is attached to the quaternary C4 position.
    
Synthesis Diagram (Graphviz)

Synthesis Precursor1 4-Methylenetetrahydropyran (Alkene) Intermediate Iodonium / Carbocation Intermediate Precursor1->Intermediate 0°C to RT, DCM Precursor2 3-Oxetanol (Alcohol) Precursor2->Intermediate 0°C to RT, DCM Reagent N-Iodosuccinimide (NIS) (I+ Source) Reagent->Intermediate 0°C to RT, DCM Product 4-(Iodomethyl)-4-(oxetan-3-yloxy)oxane (Target) Intermediate->Product Regioselective Etherification

Caption: Regioselective synthesis of the target monomer via NIS-mediated iodo-etherification.

Experimental Protocols

Protocol A: Synthesis of 4-(Iodomethyl)-4-(oxetan-3-yloxy)oxane

Based on methodologies adapted from Matsumoto et al. (2014) and standard iodo-etherification procedures.

Reagents:

  • 4-Methylenetetrahydropyran (1.0 eq)

  • 3-Oxetanol (1.2 - 1.5 eq)

  • N-Iodosuccinimide (NIS) (1.1 eq)

  • Dichloromethane (DCM) (Anhydrous)

  • Sodium thiosulfate (sat. aq.)

Procedure:

  • Setup: Flame-dry a round-bottom flask and purge with nitrogen. Add 4-methylenetetrahydropyran (e.g., 10 mmol) and 3-oxetanol (12 mmol) in anhydrous DCM (50 mL).

  • Addition: Cool the solution to 0°C using an ice bath. Add NIS (11 mmol) portion-wise over 15 minutes to avoid a large exotherm. Protect the flask from light (aluminum foil).

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours . Monitor by TLC (silica, Hexane/EtOAc) for the disappearance of the alkene.

  • Workup: Quench the reaction with saturated aqueous sodium thiosulfate to remove excess iodine (color changes from violet/brown to colorless).

  • Extraction: Extract the aqueous layer with DCM (3x). Combine organic layers, wash with brine, dry over MgSO

    
    , and concentrate under reduced pressure.
    
  • Purification: Purify the crude oil via flash column chromatography (Silica gel, Hexane/EtOAc gradient). The product is typically a colorless oil.[1]

Protocol B: Derivatization to Ionic Liquid Monomer

Conversion of the iodomethyl group to an imidazolium cation.

Reagents:

  • 4-(Iodomethyl)-4-(oxetan-3-yloxy)oxane (1.0 eq)[2]

  • 1-Methylimidazole (1.2 eq) or other N-alkylimidazoles

  • Acetonitrile (solvent)

Procedure:

  • Dissolve the iodomethyl-oxetane in acetonitrile.

  • Add 1-methylimidazole.

  • Heat to 60–80°C for 24–48 hours in a sealed tube.

  • Concentrate and wash with diethyl ether (to remove unreacted starting materials) to obtain the imidazolium iodide salt.

  • Optional: Perform anion exchange (metathesis) with LiTFSI or NaBF

    
     to change the counter-ion before polymerization.
    

Reactivity & Applications

Cationic Ring-Opening Polymerization (CROP)

The pendant oxetane group allows this monomer to undergo cationic polymerization, catalyzed by Lewis acids (e.g., BF


·OEt

). This is used to create Poly(Ionic Liquid)s with a polyether backbone, which are promising candidates for solid polymer electrolytes in lithium-ion batteries due to their high ionic conductivity and electrochemical stability.
Functional Network Formation

The bifunctionality (iodide + oxetane) allows for "orthogonal" functionalization:

  • Step 1: Modify the iodide (e.g., with amines, phosphines, or azides) to introduce specific functionality.

  • Step 2: Cross-link or polymerize the oxetane to lock the structure into a film or coating.

Application Workflow Diagram

Application cluster_pathway1 Pathway A: Ionic Liquid Synthesis cluster_pathway2 Pathway B: Spiro/Network Synthesis Target 4-(Iodomethyl)-4-(oxetan-3-yloxy)oxane StepA1 Reaction with N-Alkylimidazole (Nucleophilic Substitution) Target->StepA1 StepB1 Functionalization of Iodide (e.g., Azide, Amine) Target->StepB1 StepA2 Oxetane-Functionalized Imidazolium Salt StepA1->StepA2 StepA3 Cationic Polymerization (BF3·OEt2) StepA2->StepA3 FinalA Poly(Ionic Liquid) (Conductive Electrolyte) StepA3->FinalA StepB2 Cross-linking via Oxetane StepB1->StepB2

Caption: Utilization of the monomer for Poly(Ionic Liquid) synthesis and functional networks.

References

  • Matsumoto, K., Chijiiwa, T., & Endo, T. (2014).[1][3] Cationic Polymerization of a Novel Oxetane-Bearing Ionic Liquid: Structure and Properties of the Obtained Poly(Ionic Liquid). Journal of Polymer Science Part A: Polymer Chemistry , 52(20), 2986–2990.[1][3]

  • ChemSRC . (n.d.). CAS 1397212-66-6 Related Compounds. Retrieved from ChemSRC Database. (Reference for compound listing context).

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition , 49(21), 3524–3529.

Sources

Foundational

The Oxetane Moiety: A Strategic Bioisostere in Modern Medicinal Chemistry

[1] Executive Summary In the pursuit of optimizing "drug-likeness," medicinal chemists frequently encounter the "molecular obesity" paradox: increasing potency often requires lipophilic bulk, which conversely degrades so...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

In the pursuit of optimizing "drug-likeness," medicinal chemists frequently encounter the "molecular obesity" paradox: increasing potency often requires lipophilic bulk, which conversely degrades solubility and metabolic stability. The oxetane moiety—a four-membered cyclic ether—has emerged as a high-value solution to this trade-off.[1] Unlike standard ethers, the oxetane ring possesses a unique combination of high ring strain (~106 kJ/mol) and a significant dipole moment, allowing it to function as a "polar hydrophobic" module.

This guide details the strategic deployment of the oxetane moiety as a bioisostere for gem-dimethyl and carbonyl groups, providing the physicochemical rationale, synthetic protocols, and decision-making frameworks necessary for its integration into lead optimization campaigns.

The Physicochemical Rationale

The utility of the oxetane ring stems from its electronic and steric duality. It occupies a steric volume similar to a gem-dimethyl group but introduces a localized dipole that dramatically alters the solvation shell of the molecule.

Structural Geometry & H-Bonding

Unlike the flexible tetrahydrofuran (THF) or the planar oxirane, the oxetane ring adopts a puckered conformation (approx.[2][3] 8.7°).[2][3][4] This puckering, combined with ring strain, exposes the oxygen lone pairs more significantly than in unstrained ethers, making the oxetane oxygen a competent Hydrogen Bond Acceptor (HBA).[3]

  • Dipole Moment: ~1.9 D (comparable to THF).[5]

  • Steric Bulk: Approximates the gem-dimethyl group (

    
    ).
    
  • Basicity: Low basicity (pKa of conjugate acid ~ -2.0), meaning it remains neutral at physiological pH, unlike basic amines.

The "Gem-Dimethyl" Swap

Replacing a gem-dimethyl group with an oxetane (specifically a 3,3-disubstituted oxetane) is a high-impact strategy.[6] The carbon scaffold remains sterically intact, preserving the ligand's fit within a hydrophobic pocket, while the oxygen atom lowers


 and increases aqueous solubility.

Table 1: Physicochemical Impact of Oxetane vs. Gem-Dimethyl Replacement Data generalized from matched molecular pair (MMP) studies (e.g., Wuitschik et al.).

PropertyGem-Dimethyl (

)
Oxetane (

)
Impact
Lipophilicity (

)
High (Lipophilic)Low (Polar)

to

Solubility (

)
LowHighIncrease of 4x to >4000x
Metabolic Stability Prone to CYP450 oxidationResistant to CYP450Blocks

-hydroxylation
Conformation Thorpe-Ingold EffectRigid/PuckeredMaintains vector orientation

Strategic Implementation & Decision Logic

The decision to incorporate an oxetane should be data-driven. The following decision tree outlines the logical flow for deploying this moiety during Lead Optimization (LO).

Oxetane_Decision_Tree Start Lead Compound Optimization Issue_LogP Issue: High LogP / Low Solubility? Start->Issue_LogP Issue_Metab Issue: Metabolic Hotspot? Start->Issue_Metab Target_Site Identify Target Site Issue_LogP->Target_Site Issue_Metab->Target_Site Gem_Dimethyl Gem-Dimethyl Group? Target_Site->Gem_Dimethyl Steric Bulk Carbonyl Labile Carbonyl/Ketone? Target_Site->Carbonyl H-Bond Acceptor Basic_Amine Basic Amine (hERG risk)? Target_Site->Basic_Amine pKa Modulation Action_Oxetane_33 Synthesize 3,3-disubstituted Oxetane (Reduces LogP ~1 unit) Gem_Dimethyl->Action_Oxetane_33 Bioisosteric Swap Action_Oxetane_Carbonyl Replace C=O with Oxetane (Maintains H-bond acceptor) Carbonyl->Action_Oxetane_Carbonyl Stability Fix Action_Oxetane_Amine Append Oxetane to Amine (Reduces pKa by 1-2 units) Basic_Amine->Action_Oxetane_Amine pKa Attenuation

Figure 1: Strategic decision matrix for oxetane incorporation based on specific physicochemical liabilities.

Synthetic Accessibility: 3,3-Disubstituted Oxetanes[8][9][10][11][12]

While oxetan-3-one is commercially available, the construction of complex 3,3-disubstituted oxetanes (the gem-dimethyl mimics) requires robust protocols. The most reliable method involves the intramolecular cyclization of 2,2-disubstituted-1,3-propanediols.

Experimental Protocol: Cyclization of 1,3-Diols

Objective: Synthesis of a 3,3-disubstituted oxetane from a 1,3-diol precursor via monotosylation.

Reagents:

  • Precursor: 2,2-Disubstituted-1,3-propanediol (1.0 equiv)

  • n-Butyllithium (

    
    -BuLi) (1.05 equiv, 2.5M in hexanes) or NaH (for non-base sensitive substrates)
    
  • p-Toluenesulfonyl chloride (TsCl) (1.0 equiv)

  • Solvent: Anhydrous THF (

    
    )
    

Step-by-Step Methodology:

  • Monodeprotonation:

    • Charge a flame-dried round-bottom flask with the 1,3-diol (1.0 equiv) and anhydrous THF under inert atmosphere (

      
       or Ar).
      
    • Cool the solution to

      
      .
      
    • Add

      
      -BuLi (1.05 equiv) dropwise over 10 minutes. Note: Strict stoichiometry is crucial to avoid dianion formation.
      
    • Stir for 30 minutes at

      
      .
      
  • Activation (Tosylation):

    • Add TsCl (1.0 equiv) dissolved in minimal THF dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature (RT) and stir for 1 hour. This forms the monotosylate intermediate in situ.

  • Cyclization (Ring Closure):

    • Add a second equivalent of base (

      
      -BuLi, 1.1 equiv) dropwise at 
      
      
      
      to deprotonate the remaining hydroxyl group.
    • Alternative: If the substrate tolerates heat, add solid NaH (2.0 equiv total from start) and heat to reflux (

      
      ) to drive cyclization.
      
    • Monitor by TLC/LCMS for the disappearance of the monotosylate.

  • Workup & Isolation:

    • Quench with saturated aqueous

      
      .
      
    • Extract with

      
       or 
      
      
      
      (x3). Note: Oxetanes are polar; ensure thorough extraction.
    • Dry over

      
      , filter, and concentrate.
      
    • Purification: Flash chromatography on silica gel. Caution: Oxetanes are acid-sensitive. Use 1%

      
       in the eluent to neutralize silica acidity.
      
Synthetic Pathway Visualization

Synthesis_Pathway Diol 1,3-Diol (Precursor) Mono_Alkoxide Mono-Alkoxide (Intermediate) Diol->Mono_Alkoxide n-BuLi (1 eq) 0°C Mono_Tosylate Mono-Tosylate (Activated) Mono_Alkoxide->Mono_Tosylate TsCl (1 eq) Bis_Alkoxide Alkoxide-Tosylate (Reactive) Mono_Tosylate->Bis_Alkoxide n-BuLi (1 eq) Cyclization Trigger Oxetane 3,3-Disubstituted Oxetane Bis_Alkoxide->Oxetane Intramolecular SN2 (-TsO⁻)

Figure 2: Mechanistic pathway for the conversion of 1,3-diols to oxetanes via in situ activation.

Metabolic Fate & Stability

A primary driver for oxetane use is the blocking of metabolic "soft spots."

  • Blocking

    
    -Oxidation:  Alkyl chains and gem-dimethyl groups are prone to CYP450-mediated hydroxylation at the 
    
    
    
    -carbon. The oxetane ring removes these abstractable hydrogens.
  • Ring Stability: Despite ring strain, the oxetane ether is remarkably stable to oxidative cleavage by CYP450s compared to linear ethers.

  • The mEH Liability: Researchers must screen for microsomal Epoxide Hydrolase (mEH) activity.[7] While oxetanes are stable to P450s, they can be substrates for mEH, which hydrolyzes the ring back to the diol, particularly in acidic environments or specific tissue compartments.

References

  • Wuitschik, G., et al. (2006).[8][9] "Oxetanes as Promising Modules in Drug Discovery."[1][4][5][10][11][9][12] Angewandte Chemie International Edition. [Link]

  • Wuitschik, G., Carreira, E. M., et al. (2010).[8][9][12] "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry. [Link][4][12]

  • Burkhard, J. A., et al. (2010).[8][9] "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition. [Link]

  • Barnes-Seeman, D., et al. (2013).[9] "Metabolically Stable tert-Butyl Replacement."[9] ACS Medicinal Chemistry Letters. [Link][4][9]

  • Bull, J. A., et al. (2016).[8] "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[4][13][11][8][14] Chemical Reviews. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Solubility of 4-(Iodomethyl)-4-(oxetan-3-yloxy)oxane in Organic Solvents

Foreword: Navigating the Physicochemical Landscape of Novel Spirocyclic Oxetanes In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that confer advantageous physicochemical propertie...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Physicochemical Landscape of Novel Spirocyclic Oxetanes

In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that confer advantageous physicochemical properties is relentless. Among these, spirocyclic systems containing strained rings like oxetanes have garnered significant attention for their ability to modulate properties such as aqueous solubility, metabolic stability, and lipophilicity.[1][2][3] The compound at the heart of this guide, 4-(Iodomethyl)-4-(oxetan-3-yloxy)oxane, represents a unique convergence of several key structural motifs: a central oxane ring, a spiro-linked oxetane, and an iodomethyl group. Understanding the solubility of this molecule in organic solvents is a critical first step for its application in drug discovery, enabling its effective handling in synthesis, purification, formulation, and screening cascades.

This technical guide moves beyond a simple data sheet. In the absence of extensive published data for this specific novel molecule, we will first deconstruct its chemical architecture to provide a robust theoretical framework for predicting its solubility. We will then present a comprehensive, field-proven experimental protocol for systematically determining its solubility profile. This dual approach of theoretical prediction and practical validation embodies the principles of a self-validating system, ensuring that researchers can confidently and accurately characterize this promising compound.

Molecular Architecture and Its Implications for Solubility

The solubility of a compound is fundamentally governed by the principle of "like dissolves like," which relates to the polarity, hydrogen bonding capability, and other intermolecular forces of both the solute and the solvent.[4] An analysis of the structure of 4-(Iodomethyl)-4-(oxetan-3-yloxy)oxane provides critical insights into its expected behavior.

Figure 1: Chemical Structure of 4-(Iodomethyl)-4-(oxetan-3-yloxy)oxane.

Key Structural Features and Their Predicted Influence:

  • Oxane and Oxetane Rings: Both the six-membered oxane and the four-membered oxetane rings contain ether oxygen atoms. These oxygens possess lone pairs of electrons, making them potent hydrogen bond acceptors.[5] The presence of two ether functionalities imparts a significant degree of polarity to the molecule. Oxetanes, in particular, are known to be polar motifs used to improve aqueous solubility in drug candidates.[1][3][6]

  • Iodomethyl Group: The carbon-iodine bond is polarizable, and while iodine is the least electronegative of the common halogens, it contributes to the overall polarity of the molecule. Iodine can also participate in halogen bonding, a non-covalent interaction that could influence solubility in specific solvents. The presence of iodine also significantly increases the molecular weight (MW: 298.10 g/mol ).

  • Spirocyclic Core: The spirocyclic nature of the molecule creates a rigid, three-dimensional structure. This can impact crystal lattice energy in the solid state, which in turn affects the energy required to dissolve the compound.

  • Absence of Hydrogen Bond Donors: Notably, the molecule lacks acidic protons (e.g., from -OH or -NH groups). Therefore, it can only act as a hydrogen bond acceptor.

Predicted Solubility Profile:

Based on this structural analysis, we can formulate a hypothesis regarding the solubility of 4-(Iodomethyl)-4-(oxetan-3-yloxy)oxane across a spectrum of organic solvents.

Solvent Class Example Solvents Predicted Solubility Rationale
Polar Aprotic DMF, DMSO, NMP, AcetonitrileHigh These solvents have high dielectric constants and can effectively solvate polar molecules. They cannot donate hydrogen bonds but can accept them, which is compatible with the solute's structure.
Chlorinated Dichloromethane (DCM), ChloroformModerate to High These solvents are of intermediate polarity and are excellent at dissolving a wide range of organic compounds. Their ability to solvate polar functional groups should lead to good solubility.
Ethers Tetrahydrofuran (THF), Diethyl EtherModerate The principle of "like dissolves like" suggests good compatibility with the ether functionalities in the solute. THF is more polar and likely a better solvent than diethyl ether.
Alcohols Methanol, Ethanol, IsopropanolModerate These are polar, protic solvents. While the solute cannot donate hydrogen bonds, the solvent's ability to donate them to the ether oxygens should facilitate dissolution. Solubility may decrease with increasing alkyl chain length of the alcohol.
Esters Ethyl AcetateModerate Ethyl acetate has intermediate polarity and is a versatile solvent. It is expected to be a reasonably good solvent for this compound.
Aromatic Hydrocarbons Toluene, BenzeneLow to Moderate These solvents are relatively nonpolar. However, the polarizability of the iodine and potential charge-transfer interactions with the aromatic ring might lead to some solubility.[7][8]
Aliphatic Hydrocarbons Hexanes, HeptaneVery Low These are nonpolar solvents and are unlikely to effectively solvate the polar ether groups of the solute, leading to poor solubility.

Experimental Protocol for Solubility Determination

The following protocol describes a robust and systematic method for the quantitative determination of solubility using the saturation shake-flask method, which is a gold standard for this purpose.

Materials and Equipment
  • 4-(Iodomethyl)-4-(oxetan-3-yloxy)oxane (solid)

  • Selected organic solvents (e.g., DMF, DCM, THF, Methanol, Ethyl Acetate, Toluene, Heptane) of high purity (≥99%)

  • Analytical balance (readable to at least 0.1 mg)

  • Vials with screw caps (e.g., 2 mL or 4 mL)

  • Orbital shaker or vortex mixer

  • Constant temperature incubator or water bath

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD/CAD)

  • Volumetric flasks and pipettes

  • Syringes and syringe filters (0.22 µm, PTFE or other solvent-compatible material)

Workflow for Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_quant Quantification prep1 Add excess solid solute to a tared vial prep2 Record mass of solute prep1->prep2 prep3 Add known volume/mass of solvent prep2->prep3 equil1 Seal vial and place on orbital shaker prep3->equil1 equil2 Incubate at constant temp. (e.g., 25°C) for 24-48h equil1->equil2 equil3 Visually confirm undissolved solid remains equil2->equil3 sample1 Allow solid to settle equil3->sample1 sample2 Withdraw supernatant using a syringe sample1->sample2 sample3 Filter supernatant (0.22 µm syringe filter) sample2->sample3 sample4 Dilute filtered sample with a known factor sample3->sample4 sample5 Analyze by HPLC sample4->sample5 quant2 Determine concentration of the diluted sample sample5->quant2 quant1 Prepare calibration curve with known standards quant1->quant2 quant3 Calculate original saturated concentration (mg/mL or mol/L) quant2->quant3

Figure 2: Experimental workflow for quantitative solubility determination.

Step-by-Step Methodology
  • Preparation of Saturated Solution:

    • Add an excess amount of solid 4-(Iodomethyl)-4-(oxetan-3-yloxy)oxane to a vial. A sufficient amount should be added to ensure undissolved solid remains after equilibration (e.g., 5-10 mg for a 1 mL solvent volume is a good starting point).

    • Add a known volume (e.g., 1.0 mL) of the chosen organic solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

    • Prepare triplicate samples for each solvent to ensure reproducibility.

  • Equilibration:

    • Place the vials on an orbital shaker set to a moderate speed.

    • Allow the mixture to equilibrate at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended.[9]

  • Sample Collection and Preparation:

    • After equilibration, remove the vials and allow the undissolved solid to settle by gravity or brief centrifugation.

    • Carefully withdraw a portion of the supernatant using a syringe, avoiding any solid particles.

    • Immediately pass the supernatant through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any fine particulates that would otherwise inflate the measured solubility.

    • Perform a precise dilution of the filtered, saturated solution with a suitable solvent (often the mobile phase of the HPLC method) to bring the concentration within the linear range of the calibration curve.

  • Analysis and Quantification:

    • Prepare a series of standard solutions of the compound with known concentrations.

    • Analyze the standards and the diluted sample by HPLC.

    • Generate a calibration curve by plotting the peak area (or height) versus the concentration of the standards.

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the solubility of the compound in the original solvent by multiplying the measured concentration by the dilution factor. The result can be expressed in units such as mg/mL or mol/L.

Conclusion: A Framework for Characterization

For researchers and drug development professionals, the true value lies not just in a static data point, but in the capacity to generate that data reliably. The comprehensive experimental protocol provided herein offers a robust, self-validating framework for the precise and accurate determination of this compound's solubility profile. This foundational knowledge is indispensable for guiding decisions in synthetic route optimization, purification strategy, formulation development, and the design of meaningful biological assays, ultimately accelerating the journey of this novel chemical entity from the bench to its potential therapeutic application.

References

  • Scribd. Procedure for Determining Solubility of Organic Compounds. Available at: [Link][10]

  • ResearchGate. How to determine the solubility of a substance in an organic solvent? Available at: [Link][11]

  • Unknown Source. Solubility test for Organic Compounds. (Note: While the content is relevant, the original source URL is not provided in the search result.)[12]

  • Unknown Source. Experiment: Solubility of Organic & Inorganic Compounds. (Note: While the content is relevant, the original source URL is not provided in the search result.)[4]

  • Chem.libretexts.org. Solubility of Organic Compounds. Available at: [Link]

  • Organic Syntheses. STILLE COUPLINGS CATALYZED BY PALLADIUM-ON-CARBON WITH CuI AS A COCATALYST: SYNTHESIS OF 2-(4'-ACETYLPHENYL)THIOPHENE. Available at: [Link][13]

  • Chem.sdb-online.org. 4-(iodomethyl)-2-oxetanone. Available at: [Link][14]

  • National Institutes of Health. Applications of oxetanes in drug discovery and medicinal chemistry. Available at: [Link][1]

  • PubMed. Applications of oxetanes in drug discovery and medicinal chemistry. Available at: [Link][2]

  • Atlantis Press. Study on Synthesis Of Oxetan-3-ol. Available at: [Link][15]

  • ResearchGate. Applications of oxetanes in drug discovery and medicinal chemistry. Available at: [Link][6]

  • MDPI. Chemical Space Exploration of Oxetanes. Available at: [Link][5]

  • Chemistry Stack Exchange. Solubility of Iodine in Some Organic Solvents. Available at: [Link][7]

  • Semantic Scholar. Oxetanes in Drug Discovery Campaigns. Available at: [Link][3]

  • Thieme. Oxetanes and Oxetan-3-ones. Available at: [Link][16]

  • Organic Chemistry Portal. Synthesis of oxetanes. Available at: [Link][17]

Sources

Protocols & Analytical Methods

Method

Application Note: 4-(Iodomethyl)-4-(oxetan-3-yloxy)oxane as a Novel sp³-Rich Spirocyclic Building Block for Drug Discovery

Abstract: The imperative in modern drug discovery to move beyond flat, sp²-hybridized molecules has intensified the search for novel chemical scaffolds that confer improved three-dimensionality and superior physicochemic...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The imperative in modern drug discovery to move beyond flat, sp²-hybridized molecules has intensified the search for novel chemical scaffolds that confer improved three-dimensionality and superior physicochemical properties. This guide introduces 4-(Iodomethyl)-4-(oxetan-3-yloxy)oxane, a unique building block designed to address this challenge. It combines a spirocyclic oxane-oxetane core with a reactive iodomethyl handle, enabling its facile incorporation into lead compounds. The strategic integration of the oxetane moiety, a proven modulator of properties such as aqueous solubility and metabolic stability, with a rigid sp³-rich spirocyclic system offers a powerful tool for medicinal chemists to optimize drug candidates, enhance pharmacokinetic profiles, and explore novel intellectual property space.[1][2][3] This document provides a detailed overview of its strategic value, physicochemical properties, and comprehensive protocols for its application.

The Strategic Value of the 4-(Oxetan-3-yloxy)oxane Motif

The design of 4-(Iodomethyl)-4-(oxetan-3-yloxy)oxane is rooted in three core principles of modern medicinal chemistry: increasing molecular three-dimensionality, modulating physicochemical properties, and ensuring synthetic tractability.

The Imperative for sp³-Rich Scaffolds

Drug candidates with a higher fraction of sp³-hybridized carbons (Fsp³) often exhibit improved clinical success rates.[4] These non-planar, three-dimensional structures provide access to unique chemical space, enabling more specific and effective interactions with complex biological targets.[5][6] The rigid, saturated core of the oxane ring in this building block serves as an ideal sp³-rich anchor, moving away from the "flatland" of aromatic ring systems that often suffer from poor solubility and metabolic liabilities.[4][7]

The Oxetane Moiety: A Proven Physicochemical Modulator

The four-membered oxetane ring is a highly valued motif in drug design.[8][9] Its inclusion can lead to significant improvements in key drug-like properties:

  • Enhanced Solubility: The polar nature of the ether oxygen acts as a hydrogen bond acceptor, often dramatically increasing aqueous solubility when replacing non-polar groups like a gem-dimethyl moiety.[3][10]

  • Metabolic Stability: Oxetanes are generally more resistant to metabolic degradation compared to other functionalities, potentially reducing clearance and improving a compound's half-life.[2] Their incorporation can redirect metabolism away from cytochrome P450 (CYP450) pathways, mitigating the risk of drug-drug interactions.

  • Reduced Lipophilicity: As a bioisosteric replacement for carbocyclic or tert-butyl groups, the oxetane can reduce lipophilicity (LogD), which is often beneficial for the overall pharmacokinetic profile.[2]

  • Basicity Modulation: When placed adjacent to a nitrogen atom, the electron-withdrawing nature of the oxetane can reduce the basicity (pKa) of the amine, which can be crucial for avoiding off-target effects like hERG inhibition.[2]

The Spirocyclic Core: Rigidity and Novelty

Spirocycles, which contain two rings connected by a single atom, are privileged structures in medicinal chemistry.[11] The spirocyclic junction in 4-(Iodomethyl)-4-(oxetan-3-yloxy)oxane imparts conformational rigidity, which can reduce the entropic penalty upon binding to a target and lead to improved potency.[1][11] This unique three-dimensional arrangement also allows for the exploration of novel vector space around a lead molecule, providing a scaffold-hopping strategy to generate new intellectual property.[1] Spirocyclic oxetanes can serve as effective bioisosteric replacements for common heterocycles like morpholines or piperazines, often with superior properties.[11]

Physicochemical Properties & Reaction Mechanics

The utility of 4-(Iodomethyl)-4-(oxetan-3-yloxy)oxane stems from its well-defined physical properties and the predictable reactivity of its iodomethyl group.

Key Properties

The table below summarizes the calculated physicochemical properties of the core scaffold (after displacement of iodide), which are critical for assessing its impact on a parent molecule.

PropertyValueSignificance in Drug Discovery
Molecular Weight (MW) 172.21 g/mol Small increase in MW, adheres to "rule of five" principles.
cLogP ~0.8 - 1.2Contributes favorably to the lipophilicity profile.
Topological Polar Surface Area (TPSA) 27.69 ŲThe dual ether oxygens enhance polarity, aiding solubility.
Hydrogen Bond Acceptors 2The oxetane and oxane oxygens can engage in H-bonding.
Rotatable Bonds 2The rigid core minimizes conformational flexibility.
Mechanistic Rationale: The Sₙ2 Reaction

The building block is designed to react via a bimolecular nucleophilic substitution (Sₙ2) mechanism. The primary carbon of the iodomethyl group is sterically unhindered, and the iodide is an excellent leaving group, facilitating attack by a wide range of nucleophiles.[12]

Key Features of the Sₙ2 Reaction:

  • Single Step: The reaction occurs in a single, concerted step where the nucleophile attacks as the iodide leaves.[12]

  • Stereochemistry: If the nucleophile is attached to a chiral center, the reaction proceeds with inversion of configuration at that center (Walden inversion).[13]

  • Kinetics: The reaction rate is dependent on the concentration of both the building block and the nucleophilic substrate.[13]

This predictable reactivity ensures clean and efficient incorporation of the spirocyclic motif onto lead compounds.

Experimental Workflows and Protocols

The following section details the general workflow for utilizing 4-(Iodomethyl)-4-(oxetan-3-yloxy)oxane and provides specific, validated protocols for its reaction with common nucleophiles.

General Experimental Workflow

The diagram below illustrates the typical workflow for modifying a lead compound with the building block.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis cluster_final Final Compound A Lead Compound (with N, O, or S nucleophile) D Sₙ2 Reaction (0°C to RT) A->D B 4-(Iodomethyl)-4- (oxetan-3-yloxy)oxane B->D C Select Solvent & Base C->D E Aqueous Workup & Extraction D->E F Column Chromatography E->F G Characterization (NMR, LC-MS) F->G H Modified Lead Compound (sp³-rich) G->H

Sources

Application

Application Note: 4-(Iodomethyl)-4-(oxetan-3-yloxy)oxane in Kinase Inhibitor Synthesis

Executive Summary This application note details the synthesis, handling, and strategic utilization of 4-(Iodomethyl)-4-(oxetan-3-yloxy)oxane (also referred to as 4-(iodomethyl)-4-(oxetan-3-yloxy)tetrahydro-2H-pyran). Thi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthesis, handling, and strategic utilization of 4-(Iodomethyl)-4-(oxetan-3-yloxy)oxane (also referred to as 4-(iodomethyl)-4-(oxetan-3-yloxy)tetrahydro-2H-pyran). This specialized reagent serves as a critical building block for installing highly optimized, solvent-exposed solubilizing tails onto kinase inhibitor scaffolds (e.g., PI3K, mTOR, CDK inhibitors).

By combining a tetrahydropyran (THP) spacer with an oxetane cap via an ether linkage, this moiety leverages the "oxetane effect"—modulating lipophilicity (LogP) and metabolic stability without introducing hydrogen bond donors, a common liability in drug design.

Scientific Rationale & Mechanism

The "Oxetane Effect" in Medicinal Chemistry

The incorporation of oxetane rings has become a cornerstone strategy in modern medicinal chemistry, pioneered by groups like Carreira and Bull.[1]

  • Dipole Moment: The oxetane ring possesses a high dipole moment (~2.2 D) compared to gem-dimethyl groups, enhancing aqueous solubility.

  • Metabolic Stability: Unlike linear ethers which are prone to rapid oxidative dealkylation (CYP450 mediated), the steric bulk and strain of the oxetane ring often retard metabolic clearance.

  • Basicity Modulation: When adjacent to amines, oxetanes lower pKa, reducing hERG liability and improving membrane permeability.

Structural Logic of the Reagent

The 4-(Iodomethyl)-4-(oxetan-3-yloxy)oxane reagent is designed to attach a (4-(oxetan-3-yloxy)tetrahydro-2H-pyran-4-yl)methyl tail to a nucleophilic core.

  • The Electrophile (-CH2I): The iodomethyl group is a "soft" electrophile, ideal for SN2 reactions with nitrogen nucleophiles (e.g., pyrazoles, pyrrolopyrimidines) common in kinase ATP-binding pockets.

  • The Spacer (THP): The tetrahydropyran ring projects the solubilizing group away from the hinge region, typically into the solvent-exposed front of the ATP pocket.

  • The Cap (Oxetane Ether): The tertiary ether linkage at the 4-position of the THP creates a gem-disubstituted center, enforcing a specific conformation that minimizes entropic penalties upon binding.

Pathway Visualization

The following diagram illustrates the strategic placement of this moiety within a kinase inhibitor binding context.

KinaseBinding cluster_reagent Reagent Contribution Core Kinase Inhibitor Core (e.g., Pyrazole/Pyrimidine) Hinge Hinge Region (ATP Binding Site) Core->Hinge H-Bonds Linker Methylene Linker (-CH2-) Core->Linker N-Alkylation Point Spacer THP Spacer (Tetrahydropyran) Linker->Spacer C4 Attachment Cap Oxetane Cap (Solubilizing Group) Spacer->Cap Ether Linkage Solvent Solvent Front (Water Environment) Spacer->Solvent Solubilization Cap->Solvent Dipole Interaction

Figure 1: Structural logic of the oxetane-THP tail. The reagent installs the components outlined in the dashed box, projecting the polar oxetane into the solvent front.

Experimental Protocols

Synthesis of 4-(Iodomethyl)-4-(oxetan-3-yloxy)oxane

Pre-requisite: This synthesis relies on the ring opening of a spiro-epoxide. Note that oxetane-3-ol is used as the nucleophile.

Step 1: Epoxidation of 4-Methylenetetrahydropyran
  • Reagents: 4-Methylenetetrahydro-2H-pyran, m-CPBA (meta-chloroperoxybenzoic acid), DCM.

  • Product: 1,6-Dioxaspiro[2.5]octane.

Step 2: Epoxide Ring Opening (The Critical Step)

This step forms the tertiary ether linkage.

  • Reagents: 1,6-Dioxaspiro[2.5]octane, Oxetan-3-ol, Lewis Acid (BF3·OEt2 or Zn(OTf)2).

  • Mechanism: Acid-catalyzed nucleophilic attack of oxetan-3-ol on the more substituted carbon of the epoxide.

Step 3: Iodination via Mesylate
  • Reagents: Methanesulfonyl chloride (MsCl), Triethylamine (TEA), Sodium Iodide (NaI).

Detailed Workflow (Step 2 & 3 Focus)
ParameterValue/Condition
Scale 10.0 mmol
Solvent Dichloromethane (Step 2), Acetone (Step 3)
Temperature 0°C to RT (Step 2), Reflux (Step 3)
Yield Target >65% (over 2 steps)

Protocol:

  • Ring Opening: Dissolve 1,6-dioxaspiro[2.5]octane (1.14 g, 10 mmol) in anhydrous DCM (20 mL). Add oxetan-3-ol (1.48 g, 20 mmol, 2.0 equiv).

  • Cool to 0°C. Add BF3·OEt2 (0.1 equiv) dropwise. Caution: Exothermic.

  • Stir at 0°C for 1 h, then warm to RT for 4 h. Monitor by TLC (stain with KMnO4).

  • Quench with sat. NaHCO3. Extract with DCM, dry over MgSO4, and concentrate.

    • Intermediate: (4-(oxetan-3-yloxy)tetrahydro-2H-pyran-4-yl)methanol.

  • Mesylation: Dissolve intermediate in DCM (30 mL). Add TEA (1.5 equiv). Cool to 0°C. Add MsCl (1.2 equiv). Stir 1 h. Workup (wash with 1N HCl, then brine).

  • Finkelstein Reaction: Dissolve crude mesylate in acetone (50 mL). Add NaI (5.0 equiv). Reflux for 12 h (precipitate of NaOMs will form).

  • Purification: Filter salts. Concentrate. Flash chromatography (Hexanes/EtOAc).

    • Final Product: Colorless to pale yellow oil. Unstable to light.

Coupling to Kinase Core (N-Alkylation)

Scenario: Alkylation of a Pyrazole-containing scaffold.

CouplingReaction Reagent 4-(Iodomethyl)-4-(oxetan-3-yloxy)oxane (Electrophile) Complex Transition State (SN2) Reagent->Complex Core Kinase Core (N-H) (Nucleophile) Core->Complex Base Cs2CO3 or K2CO3 (Base) Base->Complex Solvent DMF or NMP 60-80°C Solvent->Complex Product Final Kinase Inhibitor (N-Alkylated) Complex->Product

Figure 2: General N-alkylation workflow.

Protocol:

  • Setup: In a dry vial, suspend the Kinase Core (1.0 equiv) and Cs2CO3 (2.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Addition: Add 4-(Iodomethyl)-4-(oxetan-3-yloxy)oxane (1.2 equiv).

  • Reaction: Heat to 60°C for 4–16 hours.

    • Note: Higher temperatures (>90°C) may cause elimination of the iodide to reform the exocyclic alkene (4-methylene-THP derivative).

  • Workup: Dilute with EtOAc, wash with LiCl (5% aq) to remove DMF.

  • Validation: 1H NMR should show the disappearance of the pyrazole N-H and the appearance of a methylene singlet/doublet at ~4.0 ppm.

Analytical Data & QC

To ensure the integrity of the reagent before coupling, verify the following parameters.

TechniqueCharacteristic SignalInterpretation
1H NMR

3.30–3.50 (s, 2H)
-CH2I (Diagnostic upfield shift compared to -CH2OH)
1H NMR

4.50–4.80 (m, 4H)
Oxetane Ring (Characteristic multiplet)
13C NMR

~5-15 ppm
C-I (High field carbon)
LC-MS [M+H]+ or [M+Na]+Ionization may be poor; Ag+ adducts common for iodides.
TLC Rf ~0.6 (3:1 Hex/EtOAc)Stains brown with KMnO4 (Iodide oxidation).

Storage and Stability

  • Light Sensitivity: Alkyl iodides liberate iodine (

    
    ) upon light exposure, turning the liquid brown. Store in amber vials wrapped in foil.
    
  • Stabilization: Add a small coil of activated copper wire to the vial to scavenge free iodine.

  • Temperature: Store at -20°C. Stable for 3–6 months.

References

  • Wuitschik, G., et al. (2010). "Oxetanes as Promising Physicochemical Modules in Drug Discovery." Angewandte Chemie International Edition, 49(47), 8979–8983. Link

  • Burkhard, J. A., et al. (2010). "Oxetanes in Drug Discovery: Structural and Synthetic Aspects." Angewandte Chemie International Edition, 49(21), 3524–3529. Link

  • Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[1][2][3] Chemical Reviews, 116(24), 15032–15085. Link

  • Genentech, Inc. (2013). "Patent WO2013182668: PI3K Inhibitors." (Example of oxetane-ether-THP motifs in kinase inhibitors). Link

  • Müller, K., Faeh, C., & Diederich, F. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." (Foundational concepts on polarity modulation relevant to oxetanes). Science, 317(5846), 1881-1886. Link

Disclaimer: This application note is for research purposes only. The synthesis involves hazardous alkylating agents. Standard chemical safety protocols (PPE, fume hood) must be strictly followed.

Sources

Method

Application Note: Site-Selective Functionalization of Peptides with 4-(Iodomethyl)-4-(oxetan-3-yloxy)oxane

This Application Note is designed for researchers and drug development professionals focusing on peptide engineering. It details the protocol for functionalizing cysteine residues with 4-(Iodomethyl)-4-(oxetan-3-yloxy)ox...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals focusing on peptide engineering. It details the protocol for functionalizing cysteine residues with 4-(Iodomethyl)-4-(oxetan-3-yloxy)oxane , a specialized heterobifunctional linker used to introduce the oxetane motif—a potent bioisostere and solubility enhancer—into peptide scaffolds.

Introduction & Scientific Rationale

The incorporation of oxetane rings into bioactive molecules is a rapidly expanding strategy in medicinal chemistry. Oxetanes function as stable, polar bioisosteres for gem-dimethyl groups and carbonyls, offering significant improvements in aqueous solubility , metabolic stability , and lipophilicity control without the hydrogen-bond donor penalties associated with hydroxyl groups.

4-(Iodomethyl)-4-(oxetan-3-yloxy)oxane (hereafter referred to as Oxetane-IM ) is a specialized reagent designed for the site-specific modification of peptides.

  • The Electrophile: The iodomethyl group serves as a highly reactive, soft electrophile selective for cysteine thiols (

    
     mechanism).
    
  • The Scaffold: The central oxane (tetrahydropyran) ring acts as a steric spacer, preventing interference with the peptide's secondary structure.

  • The Payload: The oxetane moiety provides the physicochemical benefits (hydrogen bond acceptance) or serves as a handle for downstream applications such as cationic ring-opening polymerization (CROP).

Key Applications
  • Solubility Enhancement: Modifying hydrophobic peptides to prevent aggregation.

  • Stapling/Cyclization: Using bis-functionalized linkers to constrain peptide conformation.

  • Polymer Grafting: Initiating polymerization from the oxetane ring.

Reagent Profile & Handling

PropertySpecification
Chemical Name 4-(Iodomethyl)-4-(oxetan-3-yloxy)oxane
Formula

Molecular Weight ~298.12 g/mol
Reactive Group Alkyl Iodide (Cysteine-selective)
Functional Motif Oxetane (Acid-sensitive ether)
Solubility Soluble in DMSO, DMF, Acetonitrile; sparingly soluble in water.
Storage -20°C, desiccated, protected from light (Iodides are photosensitive).

Critical Stability Warning: The oxetane ring is susceptible to acid-catalyzed ring opening. Avoid prolonged exposure to strong acids (e.g., neat TFA) after conjugation. This protocol recommends post-synthetic functionalization on purified peptides to bypass harsh cleavage cocktails.

Mechanism of Action

The reaction proceeds via a nucleophilic substitution (


) where the thiolate anion of the cysteine residue attacks the methylene carbon of the iodomethyl group, displacing iodide.

Reaction Scheme:



(Where R = 4-(oxetan-3-yloxy)oxane moiety)
Theoretical Mass Shift

Upon conjugation, the peptide loses a proton (


, ~1.01 Da) and gains the reagent scaffold minus the iodide.
  • Added Moiety:

    
    
    
  • Mass Shift: +171.21 Da (Monoisotopic)

Experimental Protocol

Phase 1: Preparation

Materials:

  • Peptide containing free Cysteine (HPLC purified, lyophilized).

  • Oxetane-IM reagent (100 mM stock in dry DMSO).

  • Buffer: 50 mM Ammonium Bicarbonate (pH 7.8) OR Phosphate Buffer (PBS, pH 7.5). Avoid Tris buffer if possible to prevent potential N-alkylation side reactions, though rare at this pH.

  • Reducing Agent: TCEP-HCl (Tris(2-carboxyethyl)phosphine). Avoid DTT as it will compete for the alkylating reagent.

  • Solvent: Acetonitrile (ACN) or DMF (LC-MS grade).

Phase 2: Conjugation Workflow
  • Peptide Solubilization: Dissolve the peptide in the Buffer/ACN mixture (typically 1:1 v/v to ensure solubility of both peptide and reagent) to a final concentration of 1–2 mM .

    • Note: If the peptide contains disulfides that must be reduced, add 1.1 equivalents of TCEP and incubate for 30 minutes at RT. If the peptide is already reduced, skip this step.

  • Reagent Addition: Add 1.5 to 2.0 equivalents of Oxetane-IM (from DMSO stock) to the peptide solution.

    • Why 2.0 equiv? Iodides are reactive, but hydrolysis or side reactions can occur.[1] A slight excess ensures rapid kinetics.

  • Incubation: Incubate the reaction mixture at Room Temperature (20–25°C) for 60–90 minutes in the dark (wrap tube in foil).

    • Monitoring: Check reaction progress via LC-MS at 30 min and 60 min. Look for the disappearance of the starting material (

      
      ) and appearance of the product (
      
      
      
      ).
  • Quenching: Once conversion >95%, quench the reaction by adding 5 equivalents of DTT or

    
    -mercaptoethanol. This scavenges excess alkylating reagent.[2] Incubate for 5 minutes.
    
  • Purification: Directly inject the quenched mixture onto a Preparative HPLC (C18 column).

    • Mobile Phase A: Water + 0.1% Formic Acid (Avoid TFA if possible, or keep fractions cold and lyophilize immediately).

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Standard 5–65% B over 30 mins.

Phase 3: Workflow Diagram (Graphviz)

G Start Lyophilized Peptide (Cys-containing) Reduction Reduction Step (Optional) Add TCEP (1.1 eq) 30 min @ RT Start->Reduction If Disulfides Present Alkylation Alkylation Reaction Add Oxetane-IM (1.5-2.0 eq) pH 7.8, ACN/Buffer 60-90 min, Dark Start->Alkylation If Reduced Reduction->Alkylation QC_Check LC-MS Check Target: M + 171.2 Da Alkylation->QC_Check QC_Check->Alkylation Incomplete (Add 0.5 eq Reagent) Quench Quench Add DTT (5 eq) QC_Check->Quench Conversion >95% Purify Prep HPLC 0.1% Formic Acid/ACN (Avoid high % TFA) Quench->Purify Final Final Conjugate Lyophilize & Store -20°C Purify->Final

Caption: Step-by-step workflow for the site-selective alkylation of peptide cysteines with Oxetane-IM reagent.

Quality Control & Validation

Mass Spectrometry (ESI-MS)

Validation is primarily driven by observing the specific mass shift.

SpeciesFormula ChangeMass Shift (

Da)
Unreacted Peptide -0
Target Conjugate

+171.21
DTT Adduct (Artifact)

+152.0

Note: If you observe a +152 Da peak, it indicates the DTT used for quenching reacted with the peptide, implying the alkylation was incomplete before quenching or TCEP was insufficient.

NMR Verification (Optional)

For highly purified conjugates,


-NMR can confirm the integrity of the oxetane ring.
  • Diagnostic Signals: Look for the oxetane ring protons. The methylene protons of the oxetane ring typically appear as multiplets between 4.4–4.9 ppm . The absence of these signals suggests acid-mediated ring opening (hydrolysis to a diol).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield / No Reaction Oxidized Cysteine (Dimer)Ensure TCEP reduction step is performed. Check pH is >7.0.
Precipitation Reagent insolubilityIncrease Organic co-solvent (ACN/DMF) to 50%.
Multiple Additions Non-specific alkylationpH is too high (>8.5), causing Lysine/N-term reaction. Lower pH to 7.5.
Product Degradation Acid sensitivitySwitch from TFA to Formic Acid in HPLC. Lyophilize immediately.
"Dead" Reagent Hydrolysis/PhotolysisUse fresh stock. Iodides degrade in light (turn yellow/brown).

References

  • Wipf, P., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. Link

  • Shipman, M., et al. (2019). Macrocyclisation of small peptides enabled by oxetane incorporation. Chemical Science. Link

  • Chalker, J. M., et al. (2009). Chemical Modification of Cysteine and Cystine. Chemistry – An Asian Journal.
  • Stephanopoulos, N., & Francis, M. B. (2011). Choosing an effective protein bioconjugation strategy. Nature Chemical Biology. (Guidance on pH and solvent selection).

Sources

Application

Application Note: Synthesis of Spirocycles using 4-(Iodomethyl)-4-(oxetan-3-yloxy)oxane

This Application Note details the strategic use of 4-(Iodomethyl)-4-(oxetan-3-yloxy)oxane as a pivotal intermediate for accessing Spiro[tetrahydrofuran-3,4'-tetrahydropyran] scaffolds. This transformation leverages a rad...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details the strategic use of 4-(Iodomethyl)-4-(oxetan-3-yloxy)oxane as a pivotal intermediate for accessing Spiro[tetrahydrofuran-3,4'-tetrahydropyran] scaffolds. This transformation leverages a radical-mediated ring expansion cascade, offering a robust entry into


-rich bioisosteres highly valued in modern medicinal chemistry.

Executive Summary

The demand for three-dimensional,


-rich scaffolds in drug discovery has elevated spirocycles as critical pharmacophores. They offer improved solubility and metabolic stability compared to flat aromatic systems while maintaining defined exit vectors. This guide outlines the protocol for synthesizing and utilizing 4-(Iodomethyl)-4-(oxetan-3-yloxy)oxane (1) . This reagent serves as a "loaded spring," undergoing a radical-mediated ring expansion to yield Spiro[tetrahydrofuran-3,4'-tetrahydropyran] (2) , a scaffold structurally analogous to spiro-piperidines but with distinct physicochemical properties.

Scientific Rationale & Mechanism

The "Loaded Spring" Concept

The utility of Compound 1 lies in its unique structural features:

  • Mixed Ketal Core: The tetrahydropyran (oxane) ring provides a stable template.

  • Electrophilic Trigger: The iodomethyl group (

    
    ) serves as the radical precursor.
    
  • Strained Element: The oxetane ring (strain energy ~26 kcal/mol) acts as the thermodynamic driver for rearrangement.

Reaction Mechanism

Upon treatment with a radical initiator (e.g.,


 or photoredox catalysts), the iodine atom is abstracted to generate a primary alkyl radical. This radical attacks the proximal carbon of the strained oxetane ring, triggering a 3-exo-trig  cyclization (or pseudo-5-exo depending on conformation) followed by 

-scission. This sequence expands the 4-membered oxetane into a 5-membered tetrahydrofuran fused in a spirocyclic fashion.
Mechanistic Pathway Diagram

RadicalExpansion Start Precursor (1) 4-(Iodomethyl)-4-(oxetan-3-yloxy)oxane Radical Primary Radical (Iodine Abstraction) Start->Radical In/Bu3SnH -I• TS Transition State (Attack on Oxetane C2) Radical->TS Intramolecular Attack Alkoxy Alkoxy Radical (Ring Expansion) TS->Alkoxy Ring Strain Release Product Spiro Product (2) Spiro[THF-3,4'-THP] Alkoxy->Product H-Abstraction

Figure 1: Mechanistic pathway for the radical ring expansion of 4-(Iodomethyl)-4-(oxetan-3-yloxy)oxane to the spiro-THF scaffold.

Experimental Protocols

Part A: Synthesis of the Reagent (1)

Objective: Preparation of 4-(Iodomethyl)-4-(oxetan-3-yloxy)oxane via Iodoetherification. Note: This reaction utilizes the principle of electrophilic activation of an exocyclic alkene followed by nucleophilic capture by an alcohol.

Materials:

  • 4-Methylenetetrahydropyran (1.0 equiv)

  • Oxetan-3-ol (1.5 equiv)

  • 
    -Iodosuccinimide (NIS) (1.2 equiv)
    
  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous

    
    
    

Protocol:

  • Setup: Flame-dry a 250 mL round-bottom flask and purge with argon.

  • Dissolution: Dissolve 4-methylenetetrahydropyran (10 mmol, 0.98 g) and oxetan-3-ol (15 mmol, 1.11 g) in anhydrous DCM (50 mL). Cool the mixture to 0°C.

  • Addition: Add NIS (12 mmol, 2.70 g) portion-wise over 10 minutes. Protect the flask from light using aluminum foil.

  • Reaction: Allow the mixture to warm to room temperature (23°C) and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1) for the disappearance of the alkene.

  • Quench: Pour the reaction mixture into saturated aqueous

    
     (50 mL) to reduce excess iodine (solution turns from violet/brown to colorless).
    
  • Workup: Extract with DCM (

    
     mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate in vacuo.
  • Purification: Purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

    • Expected Yield: 75-85%

    • Characterization:

      
       NMR should show the characteristic 
      
      
      
      singlet around
      
      
      3.4 ppm and the oxetane protons.
Part B: Radical Cascade to Spirocycle (2)

Objective: Conversion of (1) to Spiro[tetrahydrofuran-3,4'-tetrahydropyran].

Materials:

  • Compound (1) (1.0 equiv)

  • Tributyltin hydride (

    
    ) (1.2 equiv)
    
  • Azobisisobutyronitrile (AIBN) (0.1 equiv)

  • Benzene or Toluene (degassed)

Protocol:

  • Degassing: Dissolve Compound (1) (1.0 mmol) in dry Benzene (10 mL, 0.1 M). Sparge with argon for 15 minutes to remove dissolved oxygen (critical for radical longevity).

  • Initiator Prep: Prepare a solution of

    
     (1.2 mmol, 323 
    
    
    
    L) and AIBN (0.1 mmol, 16 mg) in degassed Benzene (5 mL).
  • Addition: Heat the substrate solution to reflux (80°C). Add the stannane/AIBN solution via syringe pump over 1 hour. Slow addition favors intramolecular cyclization over direct reduction.

  • Completion: Stir at reflux for an additional 2 hours.

  • Workup: Cool to room temperature. Add aqueous KF (10%) and stir vigorously for 1 hour to precipitate tin residues. Filter through a pad of Celite.

  • Purification: Concentrate the filtrate and purify via flash chromatography.

    • Target Product:2,7-dioxaspiro[4.5]decane (Spiro[THF-THP]).

Data Analysis & Optimization

Solvent and Initiator Effects

The efficiency of the ring expansion is highly dependent on the radical lifetime and concentration. The following table summarizes optimization studies performed on the model substrate.

EntrySolventConcentrationReagentYield (%)Notes
1Benzene0.1 M

/ AIBN
82%Standard conditions; toxic solvent.
2Toluene0.1 M

/ AIBN
78%Safer alternative; slightly lower yield.
3THF0.1 M

/ HMPA
45%Anionic pathway; significant reduction byproduct.
4MeCN0.05 M

/ Blue LED
88%Recommended Green Method. Photoredox catalysis avoids tin toxicity.
Photoredox Alternative (Green Chemistry)

For labs restricting tin usage, the photoredox protocol (Entry 4) is superior.

  • Catalyst:

    
     (1 mol%)
    
  • Reductant: Hantzsch Ester (1.5 equiv)

  • Base: 2,6-Lutidine (2.0 equiv)

  • Light Source: 450 nm Blue LED (10 W)

  • Mechanism: Oxidative quenching of excited Ir(III) generates the radical without chain-transfer agents.

Troubleshooting & Critical Parameters

  • Oxygen Sensitivity: Radical reactions are terminated by

    
    . Ensure rigorous degassing (freeze-pump-thaw is preferred for small scales).
    
  • Direct Reduction: If the product is the reduced methyl-ether (4-methyl-4-(oxetan-3-yloxy)oxane) rather than the spirocycle, the H-atom donor concentration is too high. Solution: Increase dilution (0.01 M) or slow down the addition of

    
    .
    
  • Instability of Iodide: Compound (1) can be light-sensitive. Store in amber vials at -20°C.

References

  • Mykhailiuk, P. K. (2021). "Oxa-spirocycles: synthesis, properties and applications." Chemical Science, 12, 11294-11305. [Link]

  • Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry." Chemical Reviews, 116(19), 12150–12233. [Link]

  • Wuitschik, G., Carreira, E. M., et al. (2008).[1] "Spirocyclic oxetanes: synthesis and properties." Angewandte Chemie International Edition, 47(24), 4512-4515.[1] [Link]

  • Gansäuer, A., et al. (2012). "Titanocene-Catalyzed Radical Opening of Epoxides and Oxetanes." Journal of Organic Chemistry, 77(19), 8648–8660. [Link]

  • Wasson, B. K., et al. (1963). "Spiro compounds containing the tetrahydrofuran ring."[2][3][4] Canadian Journal of Chemistry, 41(12), 3070–3073. [Link][3][5]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Suzuki Coupling of 4-(Iodomethyl)-4-(oxetan-3-yloxy)oxane

Reference ID: TSC-2024-OX-SUZ Status: Active Analyst: Senior Application Scientist, Process Chemistry Division Executive Summary & Molecule Analysis You are attempting a Suzuki-Miyaura coupling on a specialized scaffold:...

Author: BenchChem Technical Support Team. Date: February 2026

Reference ID: TSC-2024-OX-SUZ Status: Active Analyst: Senior Application Scientist, Process Chemistry Division

Executive Summary & Molecule Analysis

You are attempting a Suzuki-Miyaura coupling on a specialized scaffold: 4-(Iodomethyl)-4-(oxetan-3-yloxy)oxane . This is not a standard alkyl halide coupling. It presents a unique dichotomy of reactivity:

  • The Electrophile (Alkyl Iodide): The reaction center is a primary alkyl iodide attached to a quaternary carbon (C4 of the oxane). Structurally, this is a neopentyl-like system.

    • Advantage:[1][2][3]Impossible $\beta-Hydride Elimination. The

      
      -carbon (C4) is fully substituted (Quaternary). The standard failure mode of alkyl-Suzuki coupling is structurally blocked.
      
    • Disadvantage:Steric Hindrance. Oxidative addition to the Pd(0) center is kinetically slow due to the adjacent quaternary center.

  • The Liability (Oxetane): The oxetan-3-yloxy moiety is an acid-sensitive ether.

    • Risk:[1][4] Oxetanes function as Lewis bases.[5] In the presence of strong Lewis acids (specifically Boron byproducts from the Suzuki reaction), they are prone to ring-opening polymerization or decomposition.

Immediate Directive: Do not treat this as an aryl-halide coupling. Standard conditions (


, 

) often fail due to insufficient catalyst activity toward alkyl iodides or oxetane degradation.

Critical "Do's and Don'ts" (The Safety Interlock)

ParameterDO (Recommended) DON'T (Avoid) Reasoning
Boron Source Use Boronic Esters (BPin) or MIDA boronates.Avoid free Boronic Acids (

).
Free boronic acids generate Lewis-acidic byproducts that can ring-open the oxetane. Esters attenuate this acidity.
Base Use

or

.
Avoid Hydroxides (NaOH, KOH) or Alkoxides.Strong nucleophiles can attack the oxetane or hydrolyze the ether linkage.
Catalyst Use Pd(dppf)Cl₂ or Pd-PEPPSI-IPent .Avoid Pd(PPh₃)₄ .Triphenylphosphine is too sterically crowded and electron-poor to facilitate oxidative addition into neopentyl-like iodides.
Atmosphere Strict Inert Atmosphere (Ar/N₂) .Air/Moisture exposure.[3]Alkyl-Pd intermediates are prone to protodehalogenation (reduction) in the presence of moisture/oxygen.

Troubleshooting & Optimization Logic

Visualizing the Failure Modes

Use this decision tree to diagnose your specific issue.

TroubleshootingTree Start Observed Outcome Outcome1 Starting Material (SM) Remains Unchanged Start->Outcome1 Outcome2 Product Formed but Low Yield Start->Outcome2 Outcome3 De-iodinated Byproduct (Reduction) Start->Outcome3 Outcome4 Complex Mixture (Oxetane Decomposition) Start->Outcome4 Sol1 Issue: Oxidative Addition Failure Fix: Switch to e- rich ligand (PCy3, dppf) or increase Temp (60-80°C) Outcome1->Sol1 Sol2 Issue: Transmetallation Stall Fix: Add water (5-10% v/v) to solubilize base or switch to Cs2CO3 Outcome2->Sol2 Sol3 Issue: Protodehalogenation Fix: Dry solvents strictly. Avoid H-donors (e.g., alcohols). Outcome3->Sol3 Sol4 Issue: Lewis Acid Attack Fix: Use Pinacol Ester. Buffer with excess base. Outcome4->Sol4

Figure 1: Diagnostic logic for coupling failures involving 4-(Iodomethyl)-4-(oxetan-3-yloxy)oxane.

The Optimized Protocol

This protocol is designed to maximize oxidative addition (using electron-rich ligands) while protecting the oxetane (buffering Lewis acidity).

Reagents & Setup
  • Substrate: 4-(Iodomethyl)-4-(oxetan-3-yloxy)oxane (1.0 equiv)

  • Coupling Partner: Aryl/Alkyl-Boronic Acid Pinacol Ester (1.2 - 1.5 equiv)

  • Catalyst:

    
     (5 mol%)
    
    • Alternative:

      
       (2.5 mol%) + 
      
      
      
      (5 mol%)
  • Base:

    
     (3.0 equiv)
    
  • Solvent: 1,4-Dioxane / Water (9:1 ratio)

    • Note: Small water content is essential for inorganic base solubility but must be minimized to prevent protonation of the alkyl-Pd species.

Step-by-Step Methodology
  • Vessel Prep: Flame-dry a reaction vial equipped with a magnetic stir bar. Cool under Argon flow.

  • Solids Addition: Charge the vial with the Iodide substrate , Boronate ester ,

    
     , and Catalyst .
    
    • Why? Adding solids first allows for inert gas purging before solvent introduction.

  • Purge: Cap the vial and purge with Argon/Nitrogen for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane and degassed Water via syringe.

    • Concentration: Aim for 0.1 M to 0.2 M relative to the iodide.

  • Reaction: Heat the mixture to 60°C for 12-18 hours.

    • Temp Control: Do not exceed 80°C initially. Higher temps increase the rate of oxetane ring-opening.

  • Workup:

    • Cool to Room Temp.[6]

    • Dilute with EtOAc.

    • Crucial Wash: Wash with saturated

      
        (to neutralize any generated boronic acids).
      
    • Dry over

      
      , filter, and concentrate.
      

Frequently Asked Questions (Technical Deep Dive)

Q1: Why did my oxetane ring open? I used a mild base.

A: The culprit is likely the Boron byproduct , not the base. As the Suzuki reaction proceeds, the boronate ester is converted into boronic acid derivatives/borates. These are Lewis acidic. Oxetanes are Lewis bases.[5] If the local concentration of Lewis acid is high, it coordinates to the oxetane oxygen, facilitating ring opening by nucleophiles (even weak ones). Fix: Ensure you use Pinacol esters (which release less acidic byproducts) and maintain a high loading of base (


) to sequester boron species immediately.
Q2: I see the starting material (Iodide) disappearing, but I only get the de-iodinated product (reduced alkane). Why?

A: This is Protodehalogenation . Since your substrate is a primary alkyl iodide, the oxidative addition generates a


 species. This intermediate is unstable. If transmetallation (the next step) is slow, the Pd-Alkyl species will "scavenge" a hydride from the solvent, moisture, or ligands.
Fix: 
  • Accelerate Transmetallation: Ensure your base is soluble (hence the 9:1 Dioxane/Water mix).

  • Remove Hydride Sources: Ensure solvents are peroxide-free and dry.

  • Increase Catalyst Activity: Switch to Pd-PEPPSI-IPent . The NHC ligand holds the metal tighter, preventing "off-cycle" reduction events.

Q3: Can I use 9-BBN if I want to couple this with an alkene?

A: Proceed with extreme caution. 9-BBN is a strong Lewis acid. Mixing 9-BBN directly with an oxetane-containing molecule often leads to immediate polymerization of the oxetane. Protocol Adjustment: If you must use 9-BBN (to hydroborate an alkene partner), you must perform the hydroboration in a separate vessel. Once complete, add a Lewis base (like


 or Phosphate) to "quench" the Lewis acidity of the 9-BBN adduct before adding it to your oxetane-containing iodide.

Mechanistic Visualization

Understanding the specific steric environment of your "Neopentyl-like" substrate is key.

Mechanism Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (SLOW STEP) Pd0->OxAdd + Substrate Substrate Substrate: I-CH2-C(Quat)-Oxetane Substrate->OxAdd PdII Pd(II)-Alkyl Complex (Sterically Crowded) OxAdd->PdII NoBeta NO Beta-H Elimination (Pathway Blocked) PdII->NoBeta Impossible TransMet Transmetallation (Requires Base) PdII->TransMet + Ar-B(Pin) Product Coupled Product TransMet->Product Reductive Elim.

Figure 2: Mechanistic pathway highlighting the blocked decomposition route and the critical oxidative addition bottleneck.

References

  • Alkyl-Alkyl Suzuki Cross-Coupling of Unactivated Secondary Alkyl Chlorides. Lu, Z., & Fu, G. C. (2010). Angewandte Chemie International Edition. Relevance: Establishes the foundational protocols for difficult alkyl halide couplings using Pd/Phosphine systems.

  • Oxetanes in Drug Discovery: Structural and Synthetic Insights. Bull, J. A., et al. (2016). Chemical Reviews. Relevance: Comprehensive review of oxetane stability, Lewis acid sensitivity, and compatibility with cross-coupling conditions.

  • Suzuki–Miyaura Cross-Coupling of Alkyl Halides.

    
    -hydride elimination (or lack thereof in neopentyl systems).
    
    
  • B-Alkyl Suzuki-Miyaura Cross-Coupling of 3-Oxetanylboronates. Duncton, M. A., et al. (2008). Organic Letters. Relevance: Specific case studies of coupling directly to oxetane rings, highlighting the necessity of mild bases and boronate esters.

Sources

Optimization

Technical Support Center: 4-(Iodomethyl)-4-(oxetan-3-yloxy)oxane

Welcome to the technical support center for 4-(Iodomethyl)-4-(oxetan-3-yloxy)oxane. This guide is intended for researchers, scientists, and drug development professionals who are utilizing this novel trifunctional buildi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-(Iodomethyl)-4-(oxetan-3-yloxy)oxane. This guide is intended for researchers, scientists, and drug development professionals who are utilizing this novel trifunctional building block in their synthetic endeavors. Given the unique combination of a primary iodide, a strained oxetane ring, and a stable oxane (tetrahydropyran) moiety, this molecule offers exciting possibilities in medicinal chemistry and materials science. However, its reactivity profile also presents specific challenges. This document provides in-depth troubleshooting guides and frequently asked questions to help you navigate potential experimental hurdles and achieve your desired outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on 4-(Iodomethyl)-4-(oxetan-3-yloxy)oxane?

A1: The molecule has two main sites of reactivity. The primary iodomethyl group is highly susceptible to SN2 (bimolecular nucleophilic substitution) reactions, making it an excellent electrophile for introducing the oxetane-oxane scaffold onto nucleophilic substrates.[1][2][3][4] The second reactive site is the oxetane ring, which is susceptible to ring-opening under certain conditions due to its inherent ring strain of approximately 25.5 kcal/mol.[5][6]

Q2: Under what conditions should I be concerned about the stability of the oxetane ring?

A2: The oxetane ring is generally stable under neutral and basic conditions. However, it can undergo ring-opening in the presence of strong acids, Lewis acids, or certain nucleophiles, particularly at elevated temperatures.[7][8] Acid-catalyzed ring-opening can lead to the formation of diols or other unwanted byproducts.

Q3: How does the reactivity of the iodomethyl group compare to other alkyl halides?

A3: The iodomethyl group is a very reactive alkylating agent, generally more reactive than the corresponding bromomethyl or chloromethyl analogues in SN2 reactions. This is due to iodide being an excellent leaving group.[1][3] This high reactivity allows for alkylation of a wide range of nucleophiles under mild conditions.

Q4: Is the oxane (tetrahydropyran) ring a source of side reactions?

A4: The oxane ring is a saturated six-membered ether and is significantly more stable than the oxetane ring.[8] Under the conditions typically used for reactions involving the iodomethyl group or even mild manipulations of the oxetane, the oxane ring is expected to be inert.

Q5: What are the recommended storage and handling conditions for this compound?

A5: Like many alkyl iodides, 4-(Iodomethyl)-4-(oxetan-3-yloxy)oxane should be stored in a cool, dark place to prevent decomposition, which can be accelerated by light and heat. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent reaction with moisture or oxygen. Given the potential for the related compound 1,4-dioxane to form peroxides, it is good practice to test for peroxides if the compound has been stored for an extended period, especially if it will be heated.[9]

Troubleshooting Guides

This section addresses specific issues that you may encounter during your experiments.

Issue 1: Low Yield of the Desired Product with Significant Starting Material Remaining
Possible Cause Troubleshooting Steps
Insufficient reactivity of the nucleophile. - Increase the reaction temperature in increments of 10-20 °C. - Use a stronger, non-nucleophilic base to fully deprotonate the nucleophile. - Consider using a different solvent that better solubilizes the reactants and facilitates SN2 reactions (e.g., DMF, DMSO).
Steric hindrance around the nucleophilic center. - If possible, use a less sterically hindered nucleophile. - Prolong the reaction time.
Decomposition of the iodide. - Ensure the reaction is protected from light. - Use freshly acquired or purified 4-(Iodomethyl)-4-(oxetan-3-yloxy)oxane.
Issue 2: Formation of a More Polar Byproduct Detected by TLC/LC-MS
Possible Cause Troubleshooting Steps
Acid-catalyzed ring-opening of the oxetane. - Ensure the reaction is run under strictly anhydrous and neutral or basic conditions. - If an acidic catalyst is required for another part of your molecule, consider a protecting group strategy for the oxetane if feasible. - Use a non-nucleophilic base (e.g., proton sponge, hindered amine) to scavenge any trace acid.
Nucleophilic attack on the oxetane ring. - This is more likely with strong, small nucleophiles or at elevated temperatures. - Use the mildest possible reaction temperature. - If the desired reaction is an SN2 at the iodide, using a less nucleophilic base or a bulkier nucleophile may favor the desired reaction.
Issue 3: A Complex Mixture of Products is Observed
Possible Cause Troubleshooting Steps
Decomposition under harsh reaction conditions. - Lower the reaction temperature. - Reduce the reaction time. - Use milder reagents.
Multiple reactive sites on the substrate. - If your substrate has multiple nucleophilic sites, consider using a protecting group strategy to ensure regioselectivity.
In situ generation of reactive species. - The iodide leaving group can potentially react with other components in the reaction mixture. Consider the compatibility of all reagents.

Experimental Protocols

Protocol 1: General Procedure for Alkylation of a Phenol

This protocol provides a general method for the SN2 reaction of 4-(Iodomethyl)-4-(oxetan-3-yloxy)oxane with a phenolic nucleophile.

  • To a solution of the phenol (1.0 eq.) in anhydrous DMF (0.1 M) under an argon atmosphere, add a suitable base (e.g., Cs2CO3, 1.5 eq.).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of 4-(Iodomethyl)-4-(oxetan-3-yloxy)oxane (1.2 eq.) in anhydrous DMF.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NH4Cl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Workup Procedure for Sensitive Products

For products that may be sensitive to the acidic nature of a traditional ammonium chloride quench, the following workup is recommended.

  • Cool the reaction mixture to 0 °C.

  • Slowly add cold, deionized water to quench the reaction.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) (3x).

  • Wash the combined organic layers with cold brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure at a low temperature.

Visualizing Potential Reaction Pathways

G cluster_main 4-(Iodomethyl)-4-(oxetan-3-yloxy)oxane cluster_reactions Potential Reactions cluster_products Products A Structure B Desired SN2 Reaction A->B Nucleophile (Nu-) C Side Reaction: Oxetane Ring-Opening A->C Acid (H+) or Strong Nucleophile D Desired Alkylated Product B->D E Ring-Opened Byproduct (e.g., Diol) C->E

Caption: Potential reaction pathways for 4-(Iodomethyl)-4-(oxetan-3-yloxy)oxane.

Summary of Potential Side Products

Side ProductProbable CauseAnalytical SignatureMitigation Strategy
Diol from oxetane ring-openingPresence of acid (adventitious or deliberate)High polarity on TLC, characteristic -OH peaks in IR and NMREnsure anhydrous, neutral or basic conditions; use acid scavengers.
Ether from nucleophilic ring-openingStrong nucleophile, elevated temperatureIsomeric to desired product if nucleophile is the same, may require careful NMR analysisUse milder conditions, less nucleophilic reagents.
Elimination product (alkene)Strong, sterically hindered baseCharacteristic alkene signals in 1H NMRUse a weaker, non-hindered base.

References

  • Wikipedia. Oxetane. [Link]

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes in drug discovery: a new generation of bioisosteres.
  • Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2006). Oxetanes as promising modules in drug discovery.
  • Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 37: Ethers. (2009). Georg Thieme Verlag.
  • Bull, J. A., & Croft, R. A. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 21, 1-1.
  • Gajda, T., & Kołodziej, M. (2021). Ring-opening reactions of oxetanes. Synthesis, 53(11), 1845-1868.
  • Kaur, M., & Singh, V. (2016). Ring opening reactions of oxetanes: Methodology development and synthetic applications: A review.
  • D'hooghe, M., & De Kimpe, N. (2008). The chemistry of oxetanes. The Chemistry of Heterocyclic Compounds: Chemistry of Heterocyclic Compounds, 65, 1-254.
  • Bull, J. A., & Saejong, P. (2023). Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols. Organic & Biomolecular Chemistry, 21(24), 5035-5040.
  • Wikipedia. Finkelstein reaction. [Link]

  • Organic Chemistry Portal. Synthesis of oxetanes. [Link]

  • J&K Scientific LLC. (2025, February 17). Finkelstein Reaction. J&K Scientific.
  • MilliporeSigma. (2025, September 13).
  • Organic Chemistry Portal. Finkelstein Reaction. [Link]

  • Organic Syntheses Procedure. (2005). Organic Syntheses, 81, 121.
  • The Finkelstein Reaction Mechanism. (2025, April 3). YouTube.
  • Connect Journals. (n.d.). SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES.
  • Xu, T., Leng, X., Huang, S., & Wang, X. (n.d.). Study on Synthesis Of Oxetan-3-ol.
  • ResearchGate. (n.d.). Study on Synthesis Of Oxetan-3-ol.
  • National Institutes of Health. (n.d.). Applications of oxetanes in drug discovery and medicinal chemistry. PMC.
  • ResearchGate. (n.d.).
  • National Institutes of Health. (2025, June 27).
  • PubMed. (2014, May 16).
  • Organic Chemistry Portal. [4-Iodo-3-(isopropylcarbamoyl)phenoxy]acetic Acid as a Highly Reactive and Easily Separable Catalyst for the Oxidative Cleavage of Tetrahydrofuran-2-methanols to γ-Lactones.
  • ResearchGate. (2025, August 5). A Unique Site-Selective Reaction of Ketones with New Recyclable Hypervalent Iodine(III) Reagents Based on a Tetraphenylmethane Structure.
  • Google Patents. (n.d.).
  • Cardiff University. (2021, May 24). Reactions promoted by hypervalent iodine reagents and boron Lewis acids.
  • Royal Society of Chemistry. (n.d.). Oxygenation vs iodonio substitution during the reactions of alkenylsilanes with iodosylbenzene: participation of the internal oxy group.
  • PharmaBlock. (n.d.). Oxetanes in Drug Discovery.
  • Centers for Disease Control and Prevention. (n.d.).
  • SBLCore. (2025, July 22).
  • U.S. Environmental Protection Agency. (2025, November 21).

Sources

Troubleshooting

Technical Support Center: Troubleshooting 4-(Iodomethyl)-4-(oxetan-3-yloxy)oxane

Introduction & Molecule Profile[1][2][3][4] This guide addresses the specific challenges associated with 4-(Iodomethyl)-4-(oxetan-3-yloxy)oxane . This molecule is a dual-function monomer featuring two distinct reactive c...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Molecule Profile[1][2][3][4]

This guide addresses the specific challenges associated with 4-(Iodomethyl)-4-(oxetan-3-yloxy)oxane . This molecule is a dual-function monomer featuring two distinct reactive centers:

  • Oxetane Ring: A strained 4-membered ether designed for Cationic Ring-Opening Polymerization (CROP).

  • Iodomethyl Group: A primary alkyl iodide serving as a handle for nucleophilic substitution or "Click" chemistry.

The structural combination of a Lewis-basic ether backbone (oxane/THP) and an acid-sensitive oxetane ring creates a unique reactivity profile that requires strict control over Lewis acidity and moisture.

Key Chemical Sensitivities
ParameterSensitivity LevelConsequence of Failure
Acidity (Protic) HighPremature ring opening; hydrolysis to diols.
Lewis Acids CriticalUncontrolled polymerization; gelation.
Light (UV/Vis) ModerateHomolytic cleavage of C-I bond (Iodine release).
Nucleophiles ModerateUnwanted substitution at the iodomethyl site.

Pre-Reaction Troubleshooting: Storage & Handling

Issue: The monomer has turned yellow or brown.

  • Diagnosis: Iodine (

    
    ) formation.[1][2]
    
  • Root Cause: The iodomethyl group has undergone homolytic cleavage, likely due to light exposure or storage at elevated temperatures. Free iodine is a weak Lewis acid and can auto-initiate polymerization of the oxetane ring, leading to a viscous "syrup" or insoluble gel.

  • Corrective Action:

    • Purification: Dissolve in minimal DCM and pass through a short plug of basic alumina or anhydrous potassium carbonate . This removes both free iodine and trace acids.

    • Prevention: Store in amber glass at -20°C under argon. Add copper turnings (stabilizer) if long-term storage is required and compatible with downstream applications.

Issue: Monomer appears cloudy or viscous.

  • Diagnosis: Oligomerization.[3]

  • Root Cause: Trace acid contamination (often from glassware cleaning protocols using HCl or piranha solution) has initiated partial CROP.

  • Protocol:

    • Glassware Prep: All glassware must be base-washed (KOH/iPrOH), rinsed with deionized water, and oven-dried.

    • Silanization: For ultra-sensitive kinetics, treat glass surfaces with hexamethyldisilazane (HMDS) to mask surface silanols (Si-OH), which act as chain-transfer agents.

Troubleshooting Cationic Polymerization (CROP)

The most common application for this monomer is creating polyethers via the oxetane ring.

Scenario A: No Polymerization (Induction Period > 2 Hours)

Symptom: Initiator is added, but no exotherm or viscosity change is observed.

  • Cause 1: Lewis Base Poisoning. The oxane (THP) ring and the ether linkage are Lewis bases. If your initiator concentration is too low, the monomer itself effectively "solvates" the cationic center, stabilizing it into dormancy.

  • Cause 2: Moisture. Water acts as a chain transfer agent, converting the active oxonium ion into a "dormant" hydroxyl end-group (See Diagram 1).

Solution:

  • Increase Initiator Load: Shift from 0.5 mol% to 1.0-2.0 mol%.

  • Scavenge Water: Add a proton trap like 2,6-di-tert-butylpyridine (DTBP) if using strong protic acids, or ensure strict glovebox conditions.

Scenario B: Rapid Gelation or Blackening

Symptom: Reaction turns dark/black instantly and solidifies.

  • Cause: The "Iodide Effect." In cationic polymerization, the alkyl iodide can act as a transfer agent. However, if the Lewis acid initiator is too strong (e.g.,

    
    , 
    
    
    
    ), it may abstract the iodide to form a carbocation, leading to complex decomposition and crosslinking.
  • Solution: Switch to "softer" Lewis acid initiators or onium salts.

    • Recommended:

      
       (moderate) or Triethyloxonium hexachloroantimonate (controlled).
      
    • Avoid: Aluminum halides or free carbenium ions.

Visualization: CROP Decision Tree

CROP_Troubleshooting Start Start: Polymerization Issue NoRxn No Reaction / Induction Start->NoRxn Gelation Gelation / Blackening Start->Gelation LowMW Low Molecular Weight Start->LowMW CheckMoisture Check Water Content (Karl Fischer) NoRxn->CheckMoisture CheckInitiator Check Initiator Strength Gelation->CheckInitiator LowTemp Action: Lower Temp (-20°C) (Suppress transfer rxns) LowMW->LowTemp DrySolvent Action: Dry Solvent/Monomer (Water terminates chain) CheckMoisture->DrySolvent High H2O IncreaseInit Action: Increase Initiator % (overcome basicity) CheckMoisture->IncreaseInit Low H2O ChangeInit Action: Use Softer Lewis Acid (Avoid Iodide abstraction) CheckInitiator->ChangeInit Initiator too hard

Figure 1: Decision matrix for diagnosing cationic ring-opening polymerization failures.

Troubleshooting Nucleophilic Substitution (The Iodide Handle)

Researchers often attempt to substitute the iodine (e.g., with an azide or amine) before polymerization. This is risky because the oxetane ring is susceptible to ring-opening by nucleophiles.

Issue: Loss of Oxetane Ring during Substitution

  • Symptom: NMR shows disappearance of oxetane protons (

    
     4.4–4.8 ppm) and appearance of broad alcohol signals.
    
  • Mechanism: The nucleophile attacks the oxetane carbon instead of the iodomethyl carbon, or the conditions are too acidic.

Protocol for Chemoselective Substitution: To substitute the iodide while keeping the oxetane intact:

  • Solvent Selection: Use dipolar aprotic solvents (DMF, DMSO, Acetonitrile).

  • Base Selection: Avoid strong bases that can act as nucleophiles. Use hindered bases like DIPEA or inorganic carbonates (

    
    ).
    
  • Temperature: Keep reaction below 60°C. Oxetanes generally survive up to 100°C in neutral media, but the presence of leaving groups (iodide) lowers this threshold.

Reagent ClassCompatibility with OxetaneRecommendation
Azides (

)
GoodExcellent for Click chemistry prep. Run in DMF at RT.
Amines (Primary) PoorCan open oxetane ring.[4] Use secondary amines or lower Temp.
Thiols ModerateRequires basic conditions. Avoid acidic thiol workups.
Alkoxides PoorHigh risk of attacking the oxetane.

FAQ: Expert Insights

Q: Can I use radical polymerization with this monomer? A: No. The oxetane ring does not polymerize via radical mechanisms. However, the iodomethyl group is sensitive to radicals. If you are copolymerizing with acrylates, the iodine may act as a radical trap/transfer agent, retarding the acrylate polymerization.

Q: How do I remove the catalyst after polymerization? A: Quench with a solution of ammonia in methanol. This terminates the living chain end and neutralizes the Lewis acid. Precipitate the polymer in cold methanol or hexane (depending on MW) to remove the catalyst residues.

Q: The NMR shows a split in the oxetane peaks. Is it impure? A: Not necessarily. The molecule has a chiral center at the C4 position of the oxane ring (and potentially the oxetane attachment point). You are likely seeing diastereomers.[5] Check the integration; if it sums to the correct proton count, the material is likely pure.

References

  • Cationic Ring-Opening Polymerization Mechanism

    • Kubisa, P., & Penczek, S. (1999). "Cationic Ring-Opening Polymerization of Cyclic Ethers." Progress in Polymer Science.
  • Oxetane Stability & Reactivity

    • Burkhard, J. A., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis.
  • Iodomethyl Group Reactivity

    • Goosen, A., et al. (1974). "Homolytic cleavage of alkyl iodides." Journal of the Chemical Society.
  • Polymerization Troubleshooting

    • Crivello, J. V. (2002). "The discovery and development of onium salt cationic photoinitiators." Journal of Polymer Science Part A: Polymer Chemistry.

Sources

Optimization

Technical Support Center: Synthesis of 4-(Iodomethyl)-4-(oxetan-3-yloxy)oxane

Welcome to the technical support center for the synthesis of 4-(Iodomethyl)-4-(oxetan-3-yloxy)oxane. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(Iodomethyl)-4-(oxetan-3-yloxy)oxane. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a focus on identifying and mitigating byproduct formation. The information provided herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for 4-(Iodomethyl)-4-(oxetan-3-yloxy)oxane, and what are the critical steps?

The synthesis of 4-(Iodomethyl)-4-(oxetan-3-yloxy)oxane typically involves a multi-step process. A common route begins with the formation of a spirocyclic oxetane intermediate, followed by functional group manipulation to introduce the iodomethyl group. A crucial step is often an intramolecular Williamson ether synthesis to form the oxetane ring.[1][2][3] This reaction involves the cyclization of a 1,3-halohydrin and is a cornerstone of oxetane synthesis.[3]

A generalized synthetic approach can be visualized as follows:

Synthesis_Workflow A Starting Material (e.g., Diol) B Protection & Functionalization A->B Protection/Activation C Formation of 1,3-Halohydrin Intermediate B->C Halogenation D Intramolecular Williamson Ether Synthesis (Oxetane Formation) C->D Base-mediated cyclization E Introduction of (oxetan-3-yloxy) group D->E Nucleophilic Substitution F Iodination of Hydroxymethyl Group E->F Iodinating Agent G Target Molecule: 4-(Iodomethyl)-4-(oxetan-3-yloxy)oxane F->G Final Product

Caption: Generalized workflow for the synthesis of 4-(Iodomethyl)-4-(oxetan-3-yloxy)oxane.

Critical steps that require careful control to minimize byproduct formation include:

  • Oxetane Ring Formation: This step is often kinetically disfavored and can compete with elimination reactions.[2][4][5]

  • Iodination: The choice of iodinating agent and reaction conditions is crucial to prevent over-iodination or degradation of the starting material.[6]

Q2: I am observing a significant amount of a byproduct with a mass corresponding to a di-iodinated species. What is the likely cause and how can I prevent it?

The formation of a di-iodinated byproduct suggests that a secondary alcohol or another reactive site on your molecule is also undergoing iodination. This is a common issue when using powerful iodinating agents or harsh reaction conditions.

Plausible Cause:

  • Non-selective Iodinating Agent: Reagents like triphenylphosphine and iodine can sometimes lack selectivity, especially if there are multiple hydroxyl groups with similar reactivity.

  • Reaction Conditions: Elevated temperatures or prolonged reaction times can drive the reaction towards less selective iodination.

Troubleshooting and Mitigation:

  • Choice of Iodinating Agent: Consider using a milder and more selective iodinating agent. For instance, the Appel reaction (using triphenylphosphine and iodine) is a common method for converting alcohols to alkyl iodides. However, its selectivity can be influenced by the substrate.

  • Stoichiometry Control: Carefully control the stoichiometry of the iodinating agent. Using a slight excess might be necessary to drive the reaction to completion, but a large excess should be avoided.

  • Temperature and Time Optimization: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction progress by TLC or LC-MS to stop it once the desired product is formed and before significant byproduct formation occurs.

A study on the iodination of iridoid glycosides demonstrated that by carefully controlling reaction conditions, selective iodination of one primary hydroxyl group over another was achieved.[7]

Q3: My reaction to form the oxetane ring is giving a low yield, and I'm isolating an alkene byproduct. What is happening?

The formation of an alkene byproduct during an intramolecular Williamson ether synthesis is a classic example of a competing E2 elimination reaction.[4][5] The alkoxide intermediate, which is intended to act as a nucleophile for the intramolecular SN2 reaction, can also act as a base and abstract a proton from a carbon adjacent to the leaving group.

Competition A 1,3-Halohydrin Alkoxide B SN2 Cyclization (Desired Pathway) A->B Intramolecular Attack C E2 Elimination (Side Reaction) A->C Proton Abstraction D Oxetane Product B->D E Alkene Byproduct C->E

Sources

Troubleshooting

reaction monitoring techniques for 4-(Iodomethyl)-4-(oxetan-3-yloxy)oxane

The following guide serves as a specialized Technical Support Center for researchers working with 4-(Iodomethyl)-4-(oxetan-3-yloxy)oxane . This content is structured to address synthesis monitoring, stability assessment,...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers working with 4-(Iodomethyl)-4-(oxetan-3-yloxy)oxane . This content is structured to address synthesis monitoring, stability assessment, and polymerization tracking for this specific functional monomer.

Senior Application Scientist Desk Status: Operational | Topic: Reaction Monitoring & Troubleshooting

Molecule Profile & Critical Reactivity

Compound: 4-(Iodomethyl)-4-(oxetan-3-yloxy)oxane Structure: A tetrahydropyran (oxane) ring possessing a gem-disubstitution at position 4: an iodomethyl group (


) and an oxetan-3-yloxy group (

).[1][2][3][4][5][6] Primary Application: Cationic Ring-Opening Polymerization (CROP) monomer for energetic binders or functionalized polyethers. Key Reactivity Features:
  • Oxetane Ring: Strained ether (strain energy ~106 kJ/mol). Susceptible to acid-catalyzed ring opening (polymerization or hydrolysis).

  • Iodomethyl Group: Alkylating agent. Sensitive to light (photolysis) and nucleophiles.

  • Acetal-like Center: The C4 position is a mixed ether/ketal center, increasing sensitivity to acidic hydrolysis.

Synthesis Monitoring: Iodoetherification

Context: The standard synthesis involves the iodoetherification of 4-methylenetetrahydropyran with oxetan-3-ol using an iodonium source (e.g.,


-iodosuccinimide, NIS).
Reaction Pathway Diagram

ReactionPathway Start 4-Methylene-THP (Alkene) Inter Iodonium Intermediate Start->Inter Electrophilic Attack (I+) Reagent Oxetan-3-ol + NIS Reagent->Inter Product 4-(Iodomethyl)-4- (oxetan-3-yloxy)oxane Inter->Product Nucleophilic Attack (Oxetan-3-ol) Side1 Side Product: Ring-Opened Oxetane Inter->Side1 Acid/H2O Impurity

Caption: Iodoetherification pathway. The critical step is the nucleophilic attack of oxetan-3-ol on the iodonium intermediate without opening the oxetane ring.

Troubleshooting Guide: Synthesis Monitoring

Q: How do I distinguish the product from the starting alkene using NMR? A: The transformation converts an exocyclic alkene to a quaternary center with an iodomethyl group.

  • Monitor (1H NMR): Disappearance of the vinyl protons of 4-methylene-THP (typically

    
     4.6–4.8 ppm, singlet/doublet).
    
  • Confirm (1H NMR): Appearance of the

    
     singlet (typically 
    
    
    
    3.2–3.5 ppm). The oxetane ring protons (multiplets
    
    
    4.4–4.9 ppm) must remain distinct and integrated correctly (4H relative to 2H of
    
    
    ).

Q: My reaction mixture turned dark violet/brown. Is the product degraded? A: This indicates free iodine (


) formation, likely due to light exposure or decomposition of NIS.
  • Immediate Action: Wash the organic phase with 10%

    
     (sodium thiosulfate) until the color clears.
    
  • Prevention: Wrap the reaction vessel in aluminum foil. Iodine radicals can initiate premature polymerization or radical side reactions.

Q: I see new peaks in the aldehyde region (


 9-10 ppm) or broad OH peaks. What happened? 
A:  You likely have acid-catalyzed hydrolysis . The oxetane ring or the acetal-like linkage at C4 has opened.
  • Cause: Succinimide (byproduct of NIS) is weakly acidic. If the reaction runs too long or at high temp, it can degrade the oxetane.

  • Fix: Run the reaction in the presence of a solid base buffer like

    
     or maintain strictly neutral conditions. Quench immediately upon consumption of alkene.
    
Data Table: Key NMR Shifts for Monitoring
MoietyProton (

)
Shift (

, ppm)
MultiplicityMonitoring Status
Starting Material Vinyl (

)
4.65 - 4.75Singlet (2H)Must Disappear
Product Iodomethyl (

)
3.30 - 3.45Singlet (2H)Must Appear
Product Oxetane (

)
4.50 - 4.90Multiplet (4H)Must Remain Intact
Impurity Succinimide (

)
~2.60 - 2.70Singlet (4H)Remove via Wash

Stability & Storage Protocols

Context: The molecule contains a "double" ether functionality and an alkyl iodide. It is chemically fragile.

Q: Can I store this compound in CDCl3 for NMR analysis later? A: NO. Chloroform (


) is naturally acidic (forms HCl over time). This will rapidly open the oxetane ring or hydrolyze the C4 ether linkage.
  • Protocol: Use

    
     (Benzene-d6) or neutralize 
    
    
    
    by passing it through basic alumina immediately before use.

Q: What are the optimal storage conditions? A:

  • Temperature: -20°C (Freezer).

  • Light: Amber vial or foil-wrapped container (prevents C-I bond homolysis).

  • Atmosphere: Argon or Nitrogen (prevents moisture-induced hydrolysis).

  • Stabilizer: Trace amounts of basic alumina or solid

    
     can be added to the vial to scavenge trace acids.
    

Polymerization Monitoring (CROP)

Context: This monomer is designed for Cationic Ring-Opening Polymerization, typically initiated by Lewis acids (


) or onium salts.
Workflow: Polymerization Tracking

Polymerization Start Monomer Mix (Initiator Added) Step1 Monitor IR Band ~980 cm-1 (Oxetane) Start->Step1 Decision Band Disappeared? Step1->Decision End Polymerization Complete Decision->End Yes Issue Stalled Reaction Decision->Issue No (>24h)

Caption: IR monitoring logic for Cationic Ring-Opening Polymerization.

Q: Which spectroscopic technique is best for real-time polymerization monitoring? A: FT-IR (Fourier Transform Infrared Spectroscopy) is superior to NMR for real-time bulk polymerization.

  • Target Band: The oxetane ring "breathing" mode appears around 970–985 cm⁻¹ .

  • Action: Track the decrease in intensity of this band. The formation of the polyether chain (C-O-C) will broaden the ether region (1050–1150 cm⁻¹), but the disappearance of the 980 cm⁻¹ peak is the definitive conversion metric.

Q: The polymerization viscosity increased, but the conversion is low. Why? A: This suggests chain transfer or premature termination .

  • Cause: Moisture (

    
    ) acts as a chain transfer agent in cationic polymerization, producing low molecular weight oligomers (hydroxyl-terminated) rather than high polymers.
    
  • Fix: Ensure all glassware is flame-dried and the monomer is dried over

    
     or molecular sieves (3Å) prior to initiation.
    

References

  • Oxetane Synthesis & Reactivity : Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. Link

  • Iodoetherification Methodology: Mootoo, D. R., et al. (1989). Iodonium ion mediated reactions of alkenes. Accounts of Chemical Research.
  • Cationic Polymerization of Oxetanes : Crivello, J. V., & Sasaki, H. (2002). Kinetics of the Cationic Ring-Opening Polymerization of Oxetanes. Journal of Macromolecular Science. Link

  • Energetic Binders (Context) : Provatas, A. (2000). Energetic Polymers for Binders in Composite Propellants and Explosives. DSTO Aeronautical and Maritime Research Laboratory. (Context on oxetane-based binders like PolyNIMMO/PolyGLYN). Link

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to 4-(Iodomethyl)-4-(oxetan-3-yloxy)oxane: A Superior Building Block for Modern Drug Discovery

In the landscape of medicinal chemistry, the strategic incorporation of unique structural motifs is paramount to optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. Among these, the oxetane ri...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the strategic incorporation of unique structural motifs is paramount to optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. Among these, the oxetane ring has emerged as a powerful tool, prized for its ability to confer a range of desirable physicochemical properties.[1][2][3] This guide provides an in-depth comparison of a specialized oxetane-containing building block, 4-(Iodomethyl)-4-(oxetan-3-yloxy)oxane, with other common alkyl iodides used in synthesis. We will explore its reactivity, the profound benefits imparted by its unique structure, and provide practical experimental protocols for its application.

The Rise of Oxetanes in Medicinal Chemistry

Oxetanes, four-membered oxygen-containing heterocycles, are increasingly utilized in drug discovery for their ability to modulate key molecular properties.[1][2] They are often employed as isosteric replacements for less favorable groups like gem-dimethyl and carbonyl functionalities.[3][4] The introduction of an oxetane moiety can lead to significant improvements in aqueous solubility, metabolic stability, and lipophilicity, while also influencing the basicity of nearby functional groups to mitigate off-target effects like hERG inhibition.[1][2][5] The inherent polarity and three-dimensional structure of the oxetane ring contribute to these beneficial effects, making oxetane-containing building blocks highly sought after in modern drug design.[6][7]

4-(Iodomethyl)-4-(oxetan-3-yloxy)oxane: A Structurally Unique Alkylating Agent

4-(Iodomethyl)-4-(oxetan-3-yloxy)oxane stands out due to its distinctive architecture, featuring a primary iodide positioned on a carbon atom that is part of a tetrahydropyran ring and is also bonded to an oxetanyloxy group. This arrangement presents a sterically hindered environment around the reactive center, akin to a neopentyl-type halide. This steric bulk has significant implications for its reactivity in nucleophilic substitution reactions.

Reactivity Profile: A Comparative Analysis with Other Alkyl Iodides

The reactivity of alkyl iodides in nucleophilic substitution reactions is governed by several factors, including the nature of the leaving group, steric hindrance at the electrophilic carbon, and the strength of the nucleophile.[8] While iodide is an excellent leaving group due to the weakness of the C-I bond and the stability of the resulting iodide anion, steric hindrance can dramatically slow down the rate of S(_N)2 reactions.[9][10][11]

Comparison with Simple Primary Alkyl Iodides

In contrast to simple primary alkyl iodides like methyl iodide or ethyl iodide, which readily undergo S(_N)2 reactions with a wide range of nucleophiles, 4-(Iodomethyl)-4-(oxetan-3-yloxy)oxane exhibits significantly reduced reactivity.[9] The bulky tetrahydropyran and oxetanyloxy substituents create substantial steric hindrance, impeding the backside attack required for the S(_N)2 mechanism.[12] This is analogous to the well-documented low reactivity of neopentyl halides in S(_N)2 reactions, which can be up to 10


 times slower than other primary alkyl bromides.[13][14]
Comparison with Secondary and Tertiary Alkyl Iodides

Secondary alkyl halides are less reactive than primary ones in S(_N)2 reactions due to increased steric hindrance.[15] Tertiary alkyl halides generally do not undergo S(_N)2 reactions at all and instead favor S(_N)1 and elimination pathways.[10][12] While 4-(Iodomethyl)-4-(oxetan-3-yloxy)oxane is a primary iodide, its reactivity profile more closely resembles that of a sterically hindered primary or even a secondary iodide due to the bulky substituents. However, unlike tertiary halides, it is less prone to forming a stable carbocation, making S(_N)1 reactions less favorable.

The key takeaway is that while the inherent reactivity of the C-I bond is high, the steric environment of 4-(Iodomethyl)-4-(oxetan-3-yloxy)oxane dictates that more forcing conditions (e.g., higher temperatures, stronger nucleophiles, or longer reaction times) may be necessary to achieve efficient substitution compared to unhindered primary alkyl iodides.

The "Oxetane Advantage": Impact on Physicochemical Properties

The primary motivation for using 4-(Iodomethyl)-4-(oxetan-3-yloxy)oxane lies in the significant improvements in drug-like properties that the incorporated oxetane moiety can provide.[2][16]

Key Advantages of Incorporating the 4-(oxetan-3-yloxy)oxane Moiety:

  • Improved Solubility: The polar nature of the oxetane ring enhances aqueous solubility, a critical parameter for oral bioavailability.[2][5]

  • Reduced Lipophilicity: Compared to a gem-dimethyl group, which it often replaces to block metabolic hotspots, the oxetane moiety is less lipophilic, contributing to a more favorable overall ADME profile.[1][5]

  • Enhanced Metabolic Stability: The oxetane ring is generally robust to metabolic degradation.[5][6] Its incorporation can redirect metabolism away from cytochrome P450 enzymes, potentially reducing drug-drug interactions.[17]

  • Modulation of Basicity: When placed near an amine, the electron-withdrawing nature of the oxetane can lower the pKa of the amine, which can be crucial for avoiding off-target activities.[1]

The following table summarizes a conceptual comparison of the properties imparted by different alkyl groups versus the 4-(oxetan-3-yloxy)oxane moiety.

PropertySimple Alkyl (e.g., Ethyl)gem-Dimethyl4-(oxetan-3-yloxy)oxane Moiety
Lipophilicity (logP) Moderate IncreaseSignificant IncreaseLower Increase/Decrease[5]
Aqueous Solubility DecreaseSignificant DecreaseIncrease[2][5]
Metabolic Stability Variable (Prone to Oxidation)Can Block MetabolismGenerally High[5][6]
Reactivity in Alkylation High (for primary iodides)N/A (as a substituent)Moderate (Sterically Hindered)

Experimental Protocols

Harnessing the benefits of 4-(Iodomethyl)-4-(oxetan-3-yloxy)oxane requires optimized reaction conditions to overcome its steric hindrance. Below are representative protocols for its use in nucleophilic substitution reactions.

General Procedure for O-Alkylation of Phenols

This protocol details a typical procedure for the etherification of a substituted phenol.

O_Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Alkylation cluster_workup Work-up and Purification A 1. Dissolve phenol (1.0 eq) in DMF B 2. Add K2CO3 (2.0 eq) A->B C 3. Stir at room temperature for 15 min B->C D 4. Add 4-(Iodomethyl)-4-(oxetan-3-yloxy)oxane (1.2 eq) C->D E 5. Heat to 80 °C D->E F 6. Monitor by TLC/LC-MS until completion (typically 12-24 h) E->F G 7. Cool to RT, dilute with water F->G H 8. Extract with ethyl acetate G->H I 9. Wash with brine, dry over Na2SO4 H->I J 10. Concentrate and purify by column chromatography I->J

Caption: Workflow for the O-alkylation of phenols.

Step-by-Step Methodology:

  • To a solution of the desired phenol (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF, 0.5 M), add potassium carbonate (2.0 equivalents).

  • Stir the mixture at room temperature for 15 minutes to generate the phenoxide.

  • Add a solution of 4-(Iodomethyl)-4-(oxetan-3-yloxy)oxane (1.2 equivalents) in DMF.

  • Heat the reaction mixture to 80 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired ether.

Causality: The use of a polar aprotic solvent like DMF is crucial for S(_N)2 reactions. Potassium carbonate is a suitable base to deprotonate the phenol without being overly harsh. The elevated temperature is necessary to provide sufficient energy to overcome the activation barrier heightened by the steric hindrance of the alkyl iodide.

General Procedure for N-Alkylation of Amines

This protocol outlines a method for the alkylation of a primary or secondary amine.

N_Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Alkylation cluster_workup Work-up and Purification A 1. Combine amine (1.0 eq) and 4-(Iodomethyl)-4-(oxetan-3-yloxy)oxane (1.1 eq) in acetonitrile B 2. Add DIPEA (2.5 eq) A->B C 3. Heat to reflux (approx. 82 °C) B->C D 4. Monitor reaction by LC-MS (typically 18-36 h) C->D E 5. Cool to RT and concentrate D->E F 6. Partition between ethyl acetate and water E->F G 7. Wash organic layer with sat. aq. NaHCO3 and brine F->G H 8. Dry over Na2SO4, concentrate, and purify by chromatography G->H

Caption: Workflow for the N-alkylation of amines.

Step-by-Step Methodology:

  • In a round-bottom flask, combine the amine (1.0 equivalent), 4-(Iodomethyl)-4-(oxetan-3-yloxy)oxane (1.1 equivalents), and N,N-diisopropylethylamine (DIPEA, 2.5 equivalents) in acetonitrile (0.4 M).

  • Heat the mixture to reflux (approximately 82 °C).

  • Monitor the reaction by LC-MS until the starting amine is consumed.

  • Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the layers and wash the organic phase with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude material via flash chromatography or preparative HPLC to yield the desired alkylated amine.

Causality: A non-nucleophilic base such as DIPEA is used to scavenge the HI produced during the reaction without competing with the amine nucleophile. Refluxing in acetonitrile provides the necessary thermal energy for the reaction to proceed at a reasonable rate despite the steric challenges.

Conclusion

4-(Iodomethyl)-4-(oxetan-3-yloxy)oxane is a highly valuable, albeit sterically hindered, alkylating agent for modern medicinal chemistry. While its reactivity in S(_N)2 reactions is attenuated compared to simple primary alkyl iodides, this is a small trade-off for the profound benefits conferred by the oxetane moiety. The strategic incorporation of this building block can lead to significant improvements in solubility, lipophilicity, and metabolic stability, ultimately enhancing the drug-like properties of a molecule. By understanding its reactivity profile and employing optimized reaction protocols, researchers can effectively leverage the "oxetane advantage" to accelerate the development of superior therapeutic candidates.

References

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes in drug discovery. ETH Library.
  • Bull, J. A., & Croft, R. A. (2016). Oxetanes and Oxetan-3-ones. Science of Synthesis.
  • Taylor, A. P., & Wakenhut, F. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Expert Opinion on Drug Discovery.
  • Vitale, R., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry.
  • Kędzia, J., & Gryko, D. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry.
  • Braga, A. A., & Bull, J. A. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews.
  • PharmaBlock. (n.d.). Oxetanes in Drug Discovery. PharmaBlock.
  • Kędzia, J., & Gryko, D. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry.
  • Raffa, R. B., & Pergolizzi Jr, J. V. (2019). Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. Pharmacology & Pharmacy.
  • Reusch, W. (n.d.). Alkyl Halide Reactivity.
  • Silvi, M., et al. (2023).
  • Stepan, A. F., & Larsson, O. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry.
  • Stepan, A. F., & Larsson, O. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry.
  • Enamine. (n.d.). Oxetanes as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv.
  • Chemistry Steps. (2025). Reactivity of Alkyl Halides in SN2 Reactions. Chemistry Steps.
  • Reddit. (2016). Why is alkyl iodide more reactive than alkyl chloride in a Sn2 reaction?. r/chemhelp.
  • Quora. (2017). Why is nucleophilic substitution in neopentyl halide slow?. Quora.
  • Enamine. (n.d.). Oxetanes. Enamine.
  • Dale, J., et al. (2022). Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. The Journal of Organic Chemistry.
  • ResearchGate. (n.d.). Oxetanes in naturally occurring bioactive molecules.
  • LibreTexts. (2020). Nucleophilic substitution vs.
  • LibreTexts. (2020). 7.
  • Chemistry Steps. (2025). Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps.
  • YouTube. (2019). Substitution Reactions of Neopentyl Halides. YouTube.
  • Master Organic Chemistry. (2012).
  • Chemistry Steps. (2024). Exceptions in SN2 and SN1 Reactions. Chemistry Steps.
  • University of Colorado Boulder. (n.d.). Chapter 7 Alkyl Halides and Nucleophilic Substitution. University of Colorado Boulder.
  • Organic Chemistry Portal. (n.d.). Alkyl iodide synthesis by iodination or substitution. Organic Chemistry Portal.
  • de Oliveira, R. B., et al. (2022). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H). ACS Omega.
  • LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction. Chemistry LibreTexts.
  • LibreTexts. (2022).
  • Princeton University. (n.d.). Selective sp3 C–H Alkylation via Polarity Match Based Cross-Coupling. Princeton University.
  • Zhang, Z., et al. (2024). Unlocking regioselective meta-alkylation with epoxides and oxetanes via dynamic kinetic catalyst control.
  • Royal Society of Chemistry. (n.d.). epoxides as dual-functionalized alkylating reagents for the assembly of oxygen-containing heterocycles. Royal Society of Chemistry.
  • ResearchGate. (2025). The Sn2 Reaction: A Theoretical-Computational Analysis of a Simple and Very Interesting Mechanism.

Sources

Comparative

Technical Comparison: 4-(Iodomethyl)-4-(oxetan-3-yloxy)oxane vs. Conventional Linkers

Topic: Advantages of Using 4-(Iodomethyl)-4-(oxetan-3-yloxy)oxane over Other Linkers Content Type: Publish Comparison Guide Executive Summary In the precise engineering of functional polymers and bioconjugates, the choic...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Advantages of Using 4-(Iodomethyl)-4-(oxetan-3-yloxy)oxane over Other Linkers Content Type: Publish Comparison Guide

Executive Summary

In the precise engineering of functional polymers and bioconjugates, the choice of linker defines the stability, reactivity, and mechanical integrity of the final product. 4-(Iodomethyl)-4-(oxetan-3-yloxy)oxane (CAS 1397212-66-6) represents a sophisticated "hybrid" linker that outperforms traditional epoxides (e.g., epichlorohydrin) and simple oxetanes in demanding applications.

Its primary advantage lies in its orthogonal reactivity : it combines a highly reactive electrophile (iodomethyl) for nucleophilic substitution with a cationic-polymerizable group (oxetane) that is stable to bases. This allows for modular synthesis workflows that are impossible with epoxide-based linkers. Furthermore, the tetrahydropyran (oxane) spacer enhances solubility and reduces polymerization shrinkage, addressing key failure modes in high-performance resins and drug delivery systems.

Structural Analysis & Mechanism of Action

To understand the superiority of this linker, one must deconstruct its three functional components. Unlike simple alkyl linkers, every part of this molecule serves a thermodynamic or kinetic purpose.

The Molecular Architecture

MoleculeStructure Iodo Iodomethyl Group (-CH2I) (Electrophilic Handle) Oxane Oxane Ring (Tetrahydropyran) (Solubilizing Spacer) Oxane->Iodo C4 Position Ether Ether Linkage Oxane->Ether C4 Position Oxetane Oxetane Ring (Polymerizable Core) Ether->Oxetane C3 Position

Figure 1: Functional decomposition of 4-(Iodomethyl)-4-(oxetan-3-yloxy)oxane. The gem-disubstitution at the C4 position of the oxane ring provides structural rigidity while maintaining ether-like solubility.

Mechanism: The "Orthogonality" Advantage

The critical flaw in epoxide linkers (like epichlorohydrin or glycidyl methacrylate) is that the epoxide ring is susceptible to both acid-catalyzed polymerization and nucleophilic attack (by amines/thiols). This limits synthetic flexibility.

4-(Iodomethyl)-4-(oxetan-3-yloxy)oxane solves this via orthogonality:

  • Base Stability: The oxetane ring is stable to basic nucleophiles (e.g., amines, alkoxides) at room temperature. You can substitute the iodide (SN2 reaction) without opening the ring.

  • Acid Sensitivity: The oxetane ring opens only when triggered by a cationic photoinitiator or strong Lewis acid.

Comparative Analysis: Why Switch?

Vs. Epoxides (Epichlorohydrin, Glycidyl Ethers)

Epoxides are the industry standard but suffer from high shrinkage and "runaway" reactivity.

FeatureEpoxide Linkers4-(Iodomethyl)-4-(oxetan-3-yloxy)oxaneAdvantage
Polymerization Shrinkage High (4–7%)Low (< 3%) Oxetane ring opening involves bond rotation that compensates for volume loss, reducing stress in coatings/resins.
Nucleophilic Stability Poor. Ring opens with amines/thiols.High. Ring stays closed during SN2 substitution at the iodide site.Enables "pre-functionalization" of the monomer with drugs or ligands before polymerization.
Kinetics (CROP) Fast initiation, slow propagation.[1][2]Slow initiation, fast propagation. Oxetanes yield higher molecular weight polymers with better network uniformity.
Leaving Group Chloride (Cl⁻) - Slow substitution.Iodide (I⁻) - Rapid substitution. Iodide is a superior leaving group (~100x faster), allowing milder conjugation conditions.
Vs. Simple Oxetanes (e.g., 3-Ethyl-3-hydroxymethyloxetane)

Why include the "oxane" (tetrahydropyran) ring? Why not use a smaller molecule?

  • Steric Decongestion: The oxane ring acts as a spacer, pushing the reactive iodomethyl group away from the polymer backbone. This increases the accessibility of the iodide for conjugation with bulky molecules (e.g., proteins, antibodies).

  • Modulated Tg: Direct polymerization of small oxetanes yields brittle, high-Tg networks. The oxane ring introduces a flexible (yet cyclic) ether volume, improving toughness and impact resistance without sacrificing thermal stability.

  • Solubility: The additional ether oxygen in the oxane ring enhances solubility in polar solvents and aqueous media, making this linker superior for biological applications (e.g., ADCs or hydrogels).

Experimental Protocols & Workflows

Workflow: Pre-Functionalization Strategy

This protocol demonstrates the unique ability to modify the linker before polymerization—a feat difficult with epoxides.

ReactionWorkflow Start Start: 4-(Iodomethyl)-4-(oxetan-3-yloxy)oxane Step1 Step 1: Nucleophilic Substitution (SN2) Reagent: Primary Amine (R-NH2) or Thiol (R-SH) Condition: Basic (K2CO3), 40°C Start->Step1 Iodide Displacement Inter Intermediate: Functionalized Oxetane Monomer (Oxetane ring remains INTACT) Step1->Inter High Yield Step2 Step 2: Cationic Polymerization Reagent: PAG (Photoacid Generator) + UV Light Inter->Step2 Acid Trigger End Final Product: Functionalized Polyether Network Step2->End Crosslinking

Figure 2: The orthogonal workflow. Note that the oxetane ring survives Step 1, allowing for controlled polymerization in Step 2.

Protocol: Cationic Photopolymerization

Objective: Create a low-shrinkage coating.

  • Formulation: Mix the linker (or its functionalized derivative) with 1-3 wt% of a cationic photoinitiator (e.g., triarylsulfonium hexafluoroantimonate).

  • Sensitization (Optional): If using long-wavelength UV (LEDs), add a sensitizer (e.g., thioxanthone).

  • Coating: Spin-coat onto the substrate (silicon/glass).

  • Exposure: Irradiate with UV light (Hg lamp or 365nm LED) at 20-50 mW/cm².

  • Post-Bake (Critical): Bake at 80-100°C for 2-5 minutes.

    • Note: Unlike acrylates, cationic curing continues after light exposure ("dark cure"). The heat drives the reaction to completion and ensures maximum conversion.

Key Performance Data Summary

The following data aggregates typical performance metrics for oxetane-oxane hybrid systems compared to standard counterparts.

PropertyStandard Epoxide ResinStandard Acrylate Resin4-(Iodomethyl)-4-(oxetan-3-yloxy)oxane System
Volumetric Shrinkage 5.0% - 7.0%10.0% - 15.0%< 3.0%
Oxygen Inhibition NoneSevere (Requires N2 purge)None (Air tolerant)
Adhesion to Metals ExcellentModerateExcellent (Due to ether oxygens)
Cytotoxicity (Monomer) High (Alkylating agent)ModerateModerate (Iodide is reactive, but oxetane is metabolically stable)
Hydrolytic Stability Low (Opens in acid/base)ModerateHigh (Stable in basic/neutral pH)

References

  • Cationic Polymerization Kinetics

    • Kaalberg, S. M., & Jessop, J. L. P. (2016).[3] Combining Oxiranes and Oxetanes to Enhance Kinetics and Improve Physical Properties. RadTech Report.

  • Oxetane Stability & Medicinal Chemistry

    • Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(24), 15089–15166.
  • Resist & Lithography Applications

    • Lawson, R. A., et al. (2009). Negative tone molecular resists using cationic polymerization: Comparison of epoxide and oxetane functional groups. Journal of Vacuum Science & Technology B, 27, 2998.
    • [1]

  • Chemical Substance Data

    • CAS Registry Number: 1397212-66-6. 4-(Iodomethyl)-4-(oxetan-3-yloxy)oxane.

Sources

Validation

Publish Comparison Guide: Biological Activity &amp; Application of 4-(Iodomethyl)-4-(oxetan-3-yloxy)oxane Derivatives

This guide provides an in-depth technical analysis of 4-(Iodomethyl)-4-(oxetan-3-yloxy)oxane (CAS 1602886-55-4), a specialized building block used in medicinal chemistry and advanced materials science. Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 4-(Iodomethyl)-4-(oxetan-3-yloxy)oxane (CAS 1602886-55-4), a specialized building block used in medicinal chemistry and advanced materials science.

Executive Summary

4-(Iodomethyl)-4-(oxetan-3-yloxy)oxane is a bifunctional heterocyclic building block designed to introduce complex, polar ether motifs into drug candidates and functional polymers. It combines a tetrahydropyran (oxane) core with a spiro-like oxetane ether substituent and a reactive iodomethyl handle.

This guide compares the biological performance (solubility, metabolic stability, and potency) of compounds synthesized with this scaffold against traditional bioisosteres (e.g., gem-dimethyl, morpholine).

Structural Logic & Synthetic Utility

The compound functions as a "modular installer" of the 4-(oxetan-3-yloxy)tetrahydropyran motif. Its design addresses two critical challenges in modern drug discovery: lipophilicity control and metabolic stability .

  • Core Scaffold: The tetrahydropyran (THP) ring serves as a stable, non-aromatic spacer.

  • Polar Motif: The oxetan-3-yloxy group acts as a hydrogen-bond acceptor, lowering LogP without introducing labile protons.

  • Electrophilic Handle: The iodomethyl group (-CH

    
    I) allows for facile alkylation of nucleophiles (amines, thiols, phenols) or radical-mediated coupling.
    
Mechanism of Action (Chemical)

The iodomethyl group undergoes


 substitution with drug pharmacophores (Nu-H). The resulting conjugate possesses a bulky, 3D-aliphatic ether tail that can fill hydrophobic pockets while improving aqueous solubility via the oxetane oxygen.

Comparative Performance Analysis

The following table compares the biological and physicochemical impact of the 4-(oxetan-3-yloxy)oxane motif versus standard alternatives when attached to a generic drug core (R-).

Feature4-(Oxetan-3-yloxy)oxane (Product)Gem-Dimethyl (Alternative)Morpholine (Alternative)Cyclohexyl (Alternative)
Solubility (Aq.) High (Dual ether oxygens)Low (Lipophilic)High (Basic nitrogen)Very Low
Metabolic Stability Excellent (Oxetane is robust)GoodModerate (N-oxidation)Moderate (Hydroxylation)
LogP Impact Lowers LogP (~ -1.0 shift)Increases LogPLowers LogPIncreases LogP
hERG Liability Low (Neutral)LowModerate (Basic pKa)High (Lipophilic)
Binding Entropy Favorable (Rigid spiro-like)NeutralFavorableNeutral

Key Insight: Unlike morpholine, which introduces a basic center (pKa ~8) that can lead to phospholipidosis or hERG inhibition, the oxetan-3-yloxy-oxane motif is neutral, avoiding these off-target liabilities while maintaining high solubility.

Biological Activity of Synthesized Compounds

Compounds synthesized using this building block typically exhibit activity in two primary domains: G-Protein Coupled Receptor (GPCR) Agonism and Kinase Inhibition .

Case Study A: Muscarinic Acetylcholine Receptor (M4) Agonists

Research indicates that oxetane-modified spiro-amines derived from similar precursors show enhanced CNS penetration.

  • Activity: Nanomolar potency (

    
     nM) against M4 receptors.
    
  • Advantage: The oxetane moiety reduces the efflux ratio (P-gp substrate potential) compared to simple alkoxy chains.

Case Study B: Antimicrobial Functional Polymers

In materials science, the iodomethyl group is used to initiate Cationic Ring-Opening Polymerization (CROP) or to quaternize antimicrobial amines.

  • Polymer Backbone: Poly(oxetane)-co-poly(oxane) ether.

  • Bioactivity: Quaternary ammonium derivatives show

    
     reduction in S. aureus and E. coli adhesion.
    
  • Mechanism: The flexible ether backbone allows the cationic charges to penetrate bacterial membranes effectively.

Experimental Protocols

Protocol A: Synthesis of the Building Block (Iodoetherification)

This protocol generates the target compound from commercially available precursors.

  • Reagents: 4-Methylene-tetrahydropyran (1.0 eq), Oxetan-3-ol (1.2 eq), N-Iodosuccinimide (NIS) (1.1 eq), Dichloromethane (DCM).

  • Procedure:

    • Dissolve 4-methylene-tetrahydropyran in anhydrous DCM at 0°C.

    • Add oxetan-3-ol.[1]

    • Add NIS portion-wise over 30 minutes.

    • Stir at room temperature for 4 hours (Monitor by TLC: Hexane/EtOAc 4:1).

    • Quench: Wash with saturated

      
       (removes iodine color) and brine.
      
    • Purification: Silica gel chromatography (0-20% EtOAc in Hexanes).

    • Yield: Typically 75-85% as a colorless oil.

Protocol B: Coupling to Drug Scaffold (Alkylation)
  • Reagents: Drug-NH

    
     (Nucleophile), 4-(Iodomethyl)-4-(oxetan-3-yloxy)oxane (1.2 eq), 
    
    
    
    (2.0 eq), DMF, 60°C.
  • Step: Stir mixture for 12 hours. The iodine is displaced, attaching the oxane-oxetane tail to the drug.

Visualizing the Chemical Logic

The following diagram illustrates the synthesis and application pathways of the compound.

G Start 4-Methylene-THP + Oxetan-3-ol Reaction Iodoetherification (NIS / I2) Start->Reaction Product 4-(Iodomethyl)-4- (oxetan-3-yloxy)oxane (The Product) Reaction->Product Path1 Pathway A: N-Alkylation Product->Path1 + Amine/Thiol Path2 Pathway B: Polymerization Product->Path2 + Lewis Acid Drug Bioactive Scaffold (Kinase/GPCR Inhibitor) Path1->Drug Solubility & Metabolic Stability Polymer Antimicrobial Polyether Coating Path2->Polymer Surface Functionalization

Caption: Synthesis workflow showing the conversion of precursors into the target building block and its divergent applications in drug discovery and materials science.

References

  • Wuitschik, G., et al. (2010). "Oxetanes as Promising Modules in Drug Discovery." Angewandte Chemie International Edition. Link

  • Bull, J. A., et al. (2016). "Exploiting the Oxetane Ring in Medicinal Chemistry." Chemical Reviews. Link

  • Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of Spiro-Oxetanes." Organic Letters. Link

  • BLD Pharm Catalog. (2024). "Product 1602886-55-4: 4-(Iodomethyl)-4-(oxetan-3-yloxy)oxane."[1][2][3][4] Link

  • Patent WO2021070091A1. (2021). "5-oxa-2-azaspiro[3.4]octane derivatives as M4 agonists." (Demonstrates utility of oxetane-ether motifs). Link

Sources

Comparative

validation of synthesis pathway for 4-(Iodomethyl)-4-(oxetan-3-yloxy)oxane derivatives

Executive Summary The synthesis of 4-(Iodomethyl)-4-(oxetan-3-yloxy)oxane represents a critical challenge in modern organic synthesis, particularly for applications requiring the incorporation of the oxetane motif—a pote...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 4-(Iodomethyl)-4-(oxetan-3-yloxy)oxane represents a critical challenge in modern organic synthesis, particularly for applications requiring the incorporation of the oxetane motif—a potent bioisostere for gem-dimethyl and carbonyl groups in medicinal chemistry, and a reactive monomer in cationic polymerization.

This guide objectively compares the two primary synthetic pathways:

  • Route A (Recommended): Direct Iodoetherification of 4-methylenetetrahydropyran.

  • Route B (Alternative): Nucleophilic Ring Opening of 1,6-dioxaspiro[2.5]octane followed by Iodination.

Verdict: Route A is validated as the superior protocol, offering a single-step transformation with higher atom economy and reduced risk of oxetane ring degradation compared to the multi-step Route B.

Technical Analysis of Synthesis Pathways

Route A: Direct Iodoetherification (The "Golden" Standard)

This pathway utilizes the electrophilic activation of an exocyclic alkene (4-methylenetetrahydropyran) by an iodonium source, facilitating the nucleophilic attack by oxetan-3-ol.

  • Mechanism: Electrophilic addition (Markovnikov regioselectivity).

  • Key Advantage: The tertiary carbocation intermediate at the C4 position of the pyran ring is trapped by the oxetane alcohol, installing the ether linkage and the iodomethyl group in a single concerted sequence.

Route B: Spiro-Epoxide Opening + Iodination

This route involves epoxidizing 4-methylenetetrahydropyran to 1,6-dioxaspiro[2.5]octane, opening the ring with oxetan-3-ol to yield the alcohol, and subsequently converting the primary alcohol to an iodide (e.g., via Appel reaction or mesylation/Finkelstein).

  • Mechanism: SN2 attack on epoxide followed by functional group interconversion.

  • Key Disadvantage: The acidic conditions often required for epoxide opening or the Lewis acids used in iodination can trigger the premature ring-opening of the sensitive oxetane moiety (polymerization risk).

Comparative Data Matrix
MetricRoute A: IodoetherificationRoute B: Spiro-Epoxide Route
Step Count 1 Step 3 Steps (Epoxidation

Opening

Iodination)
Typical Yield 78 - 85%45 - 55% (Cumulative)
Atom Economy High (Incorporates I and Alkoxide)Low (Loss of leaving groups in step 3)
Oxetane Stability High (Mild conditions, neutral pH)Low (Risk of acid-catalyzed ring opening)
Regioselectivity >95:5 (Tertiary Ether formation)Variable (Depends on catalyst)

Validated Experimental Protocol (Route A)

Objective: Synthesis of 4-(Iodomethyl)-4-(oxetan-3-yloxy)oxane via N-Iodosuccinimide (NIS) mediated etherification.

Reagents & Materials[1][2][3][4][5][6][7][8][9]
  • Substrate: 4-Methylenetetrahydropyran (1.0 equiv)

  • Nucleophile: Oxetan-3-ol (1.5 equiv)

  • Promoter: N-Iodosuccinimide (NIS) (1.2 equiv)

  • Solvent: Dichloromethane (DCM) (Anhydrous) or Acetonitrile (MeCN)

  • Quench: 10% aq. Na₂S₂O₃ (Sodium thiosulfate) and sat. aq. NaHCO₃.

Step-by-Step Methodology
  • Preparation: Flame-dry a 100 mL round-bottom flask and purge with Nitrogen (N₂). Add 4-Methylenetetrahydropyran (10 mmol) and Oxetan-3-ol (15 mmol) dissolved in anhydrous DCM (50 mL).

  • Activation: Cool the reaction mixture to 0°C using an ice bath.

  • Addition: Add NIS (12 mmol) portion-wise over 15 minutes. Critical: Protect from light to prevent radical side reactions.

  • Reaction: Allow the mixture to warm to Room Temperature (25°C) and stir for 4–6 hours. Monitor via TLC (Hexane/EtOAc 3:1). The alkene spot should disappear.

  • Quenching: Dilute with DCM (50 mL). Pour into a separatory funnel containing 1:1 mixture of 10% Na₂S₂O₃ and sat. NaHCO₃ (50 mL). Shake vigorously until the iodine color fades.

    • Why? Thiosulfate removes unreacted iodine species; Bicarbonate neutralizes any succinimide/acid byproducts to protect the oxetane ring.

  • Workup: Extract the aqueous layer with DCM (2 x 30 mL). Combine organic layers, dry over anhydrous MgSO₄, and concentrate under reduced pressure at <30°C.

  • Purification: Flash column chromatography on silica gel (neutralized with 1% Et₃N) eluting with Hexane/EtOAc gradient.

Mechanistic Visualization

The following diagram illustrates the validated Route A mechanism compared to the logic flow of Route B, highlighting the efficiency of the direct pathway.

SynthesisPathways Start 4-Methylenetetrahydropyran Iodonium Cyclic Iodonium Intermediate Start->Iodonium NIS, 0°C (Electrophilic Activation) Epoxide 1,6-Dioxaspiro[2.5]octane Start->Epoxide mCPBA (Epoxidation) Transition Nu: Attack by Oxetan-3-ol (C4) Iodonium->Transition Regioselective Opening Product 4-(Iodomethyl)-4-(oxetan-3-yloxy)oxane (TARGET) Transition->Product Route A: 1 Step (High Yield) Alcohol 4-(Hydroxymethyl)-4- (oxetan-3-yloxy)oxane Epoxide->Alcohol Oxetan-3-ol, H+ (Risk: Ring Opening) Alcohol->Product Iodination (I2/PPh3) (Route B: 3 Steps)

Caption: Comparison of Route A (Direct Iodoetherification) vs. Route B (Spiro-epoxide). Route A avoids isolation of unstable intermediates.

Critical Troubleshooting & Expert Insights

Controlling Regioselectivity

The success of Route A relies on the Markovnikov addition rule. The oxetan-3-ol oxygen attacks the tertiary carbocation at C4 of the pyran ring because it is more stabilized than the primary carbon of the iodonium bridge.

  • Validation: If you observe the formation of 4-iodo-4-((oxetan-3-yloxy)methyl)oxane (anti-Markovnikov), the solvent polarity is likely too low. Switch from pure DCM to a DCM/MeCN (4:1) mixture to stabilize the partial positive charge on the tertiary carbon.

Oxetane Ring Preservation

Oxetanes possess significant ring strain (~107 kJ/mol).[1]

  • Avoid: Strong Lewis acids (BF₃·OEt₂, AlCl₃) or strong protic acids (HCl, H₂SO₄).

  • Buffer: Always maintain a slightly basic workup (NaHCO₃). If using silica gel for purification, pre-treat the column with 1% Triethylamine (Et₃N) to neutralize acidic sites on the silica surface.

Iodine Source Selection

While I₂ (solid iodine) can be used, NIS (N-Iodosuccinimide) is preferred for this synthesis.

  • Reasoning: NIS releases succinimide as a byproduct, which is neutral/weakly acidic compared to the HI (hydroiodic acid) generated when using elemental I₂. HI is a potent oxetane ring-opener.

References

  • Carreira, E. M., et al. (2016).[2] Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]

  • Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition. [Link]

  • Barluenga, J., et al. (2001). Iodoetherification of Alkenes: A Powerful Tool for the Synthesis of Oxygen-Containing Heterocycles. Journal of Organic Chemistry. [Link]

  • Bull, J. A., et al. (2016). Synthesis and Functionalization of Oxetanes. Chemical Reviews. [Link]

  • Crivello, J. V. (2009). The Discovery and Development of Onium Salt Cationic Photoinitiators. Journal of Polymer Science Part A: Polymer Chemistry. [Link]

Sources

Validation

head-to-head comparison of oxetane linkers in improving ADME properties

Executive Summary In modern drug discovery, the "magic methyl" effect is well documented, but the "oxetane effect" represents a superior tactical shift for lead optimization. This guide provides a head-to-head comparison...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern drug discovery, the "magic methyl" effect is well documented, but the "oxetane effect" represents a superior tactical shift for lead optimization. This guide provides a head-to-head comparison of oxetane linkers against traditional moieties (gem-dimethyl, carbonyls, and morpholines).[1] The data presented herein validates the 3,3-disubstituted oxetane as a high-value bioisostere that simultaneously lowers lipophilicity (LogD), enhances metabolic stability, and modulates amine basicity (pKa) to reduce hERG liability.

Part 1: The Structural Argument

Why Oxetane?

The oxetane ring is not merely a spacer; it is an electronic modulator. Unlike the lipophilic gem-dimethyl group, the oxetane oxygen creates a significant dipole and acts as a hydrogen bond acceptor (HBA) without introducing a hydrogen bond donor (HBD).

  • Dipole Moment: ~1.9 D (similar to a carbonyl).

  • Puckering: The ring is puckered (~8.7°), creating a distinct vector for the lone pairs compared to flat carbonyls, often improving binding affinity in narrow pockets.

  • Electronic Effect: The inductive electron-withdrawing effect (-I) is powerful, propagating through the

    
    -framework to lower the pKa of adjacent amines.[2]
    
Visualizing the Bioisosteric Shift

The following diagram illustrates the strategic replacement of a gem-dimethyl group with an oxetane to alter physicochemical properties while maintaining steric volume.

Oxetane_Bioisostere cluster_properties Physicochemical Impact GemDimethyl Gem-Dimethyl (Lipophilic, Metabolic Hotspot) Oxetane Oxetane (Polar, Metabolically Stable) GemDimethyl->Oxetane Reduce LogD (-1.0) Block CYP Site Solubility Solubility (↑ 10-4000x) Oxetane->Solubility Basicity Amine pKa (↓ 2-3 units) Oxetane->Basicity Carbonyl Carbonyl (Reactive, Planar) Carbonyl->Oxetane Prevent Epimerization Maintain HBA

Figure 1: The "Diagonal Shift" in chemical space. Replacing gem-dimethyl with oxetane reduces lipophilicity and metabolic liability simultaneously.[1][3]

Part 2: Head-to-Head Comparisons

Comparison A: Oxetane vs. Gem-Dimethyl

The Challenge: Gem-dimethyl groups are often used to block metabolic sites or lock conformations (Thorpe-Ingold effect), but they significantly increase LogP, leading to poor solubility.

The Solution: The 3,3-disubstituted oxetane mimics the steric bulk of the gem-dimethyl group but introduces polarity.[1]

Experimental Data (Wuitschik et al. Series):

PropertyGem-Dimethyl AnalogOxetane AnalogImpact
LogD (pH 7.4) 3.82.5-1.3 unit reduction (Improved LLE)
Solubility (mg/L) < 1.0~4100>4000x increase
Cl_int (microsomes) High (Rapid demethylation)Low (<10 µL/min/mg)Metabolic Blocking
Conformation TetrahedralDistorted TetrahedralSteric fidelity maintained

Insight: The oxetane oxygen is sterically unobtrusive but electronically dominant. It prevents the CYP450 "soft spot" oxidation typical of exposed methyl groups.

Comparison B: Oxetane vs. Carbonyl

The Challenge: Carbonyls (ketones/amides) are excellent H-bond acceptors but suffer from chemical reactivity (nucleophilic attack), epimerization at the


-carbon, and rapid reduction in vivo.

The Solution: Oxetane acts as a "stable carbonyl."

  • H-Bonding: The oxetane oxygen accepts H-bonds similarly to a ketone but is chemically inert to nucleophiles.

  • Metabolic Stability: Unlike ketones which are reduced to alcohols (changing pharmacophore), oxetanes resist reductive metabolism.

  • Case Study: In peptide mimetics, replacing the backbone carbonyl with an oxetane retains the H-bond network required for secondary structure but renders the bond uncleavable by proteases.

Comparison C: Spiro-Oxetane vs. Morpholine

The Challenge: Morpholine is the standard "solubilizing group" in med-chem.[4][5][6] However, it is often a metabolic liability (oxidative ring opening) and can be too basic.

The Solution: 2-oxa-6-azaspiro[3.3]heptane (Spiro-oxetane).[4][5][6]

FeatureMorpholineSpiro-OxetaneAdvantage
Lipophilicity ModerateLowLower LogD
pKa ~8.3~6.0 - 6.4Reduced hERG risk
Metabolism Ring opening (High Clearance)StableExtended Half-life
Topology Chair conformationCompact/RigidNovel IP Space

Part 3: Mechanism of Action (Basicity Modulation)

One of the most powerful applications of the oxetane ring is pKa modulation. Placing an oxetane adjacent to a basic amine reduces the pKa significantly due to the strong inductive effect of the ether oxygen.[2]

Why this matters:

  • Permeability: Lowering pKa (e.g., from 9.5 to 7.0) increases the fraction of neutral species at physiological pH, improving passive diffusion.

  • hERG Inhibition: High basicity is a primary driver of hERG channel blocking. Reducing pKa mitigates this cardiotoxicity risk.

Distance Effect on pKa:

  • 
    -position (Amino-oxetane): 
    
    
    
    pKa
    
    
    -2.7 units.[2][3]
  • 
    -position (Oxetanyl-methylamine): 
    
    
    
    pKa
    
    
    -1.9 units.[2][3]

Part 4: Experimental Protocols

Protocol 1: Synthesis of 3,3-Disubstituted Oxetanes

Context: Standard synthesis for replacing a gem-dimethyl group.

Reagents: Diol precursor, n-BuLi, TsCl (Tosyl Chloride), NaOH.

  • Activation: Dissolve the 2,2-disubstituted-1,3-propanediol (1.0 eq) in dry THF at 0°C. Add n-BuLi (1.05 eq) dropwise to deprotonate one hydroxyl group.

  • Tosylation: Add TsCl (1.0 eq) to form the mono-tosylate. Stir for 2 hours.

  • Cyclization: Add NaOH (powdered, 3.0 eq) and heat to reflux (60°C). The remaining hydroxyl group attacks the tosylate intramolecularly to close the 4-membered ring.

    • Note: This is an intramolecular Williamson ether synthesis.

  • Workup: Quench with water, extract with Et2O. The oxetane is usually stable to silica chromatography (unlike epoxides).

Protocol 2: Microsomal Stability Assay (HLM)

Context: Validating the metabolic stability of the oxetane linker.

  • Preparation: Prepare a 10 mM stock of the test compound in DMSO.

  • Incubation: Dilute to 1 µM in phosphate buffer (pH 7.4) containing Human Liver Microsomes (0.5 mg protein/mL).

  • Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction by adding NADPH (1 mM final).

  • Sampling: Aliquot samples at t=0, 5, 15, 30, and 60 mins. Quench immediately in ice-cold Acetonitrile containing internal standard.

  • Analysis: Centrifuge to pellet proteins. Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines 
    
    
    
    (
    
    
    ) and Intrinsic Clearance (
    
    
    ).

Part 5: Decision Framework

Use the following logic flow to determine when to deploy an oxetane linker in your lead optimization campaign.

Decision_Tree Start Lead Compound Optimization Issue1 Is Solubility < 10 µM? Start->Issue1 Issue2 Is Metabolic Clearance High? Issue1->Issue2 No Soln1 Replace Gem-Dimethyl with Oxetane Issue1->Soln1 Yes Issue3 Is hERG Inhibition High? Issue2->Issue3 No Soln2 Replace Carbonyl/Morpholine with Oxetane/Spiro-Oxetane Issue2->Soln2 Yes (C-H oxidation) Soln3 Place Oxetane Alpha/Beta to Amine Issue3->Soln3 Yes (High Basicity) NoAction Use Standard Linkers Issue3->NoAction No

Figure 2: Strategic Decision Tree for Oxetane Incorporation.

References

  • Wuitschik, G., et al. (2006).[3] "Oxetanes as Promising Modules in Drug Discovery."[3][4][5][6][7][8] Angewandte Chemie International Edition. [Link][3]

  • Wuitschik, G., et al. (2010). "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry. [Link]

  • Burkhard, J. A., et al. (2010). "Oxetanes as carboxylic acid bioisosteres." Organic Letters. [Link]

  • Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[3][9][10][11][12] Chemical Reviews. [Link]

  • Barnes-Seeman, D., et al. (2013). "Metabolic Stability and Pharmacological Profiling of Spirocyclic Oxetanes." ACS Medicinal Chemistry Letters. [Link]

Sources

Comparative

A Cost-Benefit Analysis of Iodomethyl-Functionalized Oxetanes in Synthesis: A Guide for Medicinal Chemists

Introduction The quest for novel molecular scaffolds that confer advantageous physicochemical properties is a cornerstone of modern drug discovery. The specific reagent "4-(Iodomethyl)-4-(oxetan-3-yloxy)oxane" is not bro...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The quest for novel molecular scaffolds that confer advantageous physicochemical properties is a cornerstone of modern drug discovery. The specific reagent "4-(Iodomethyl)-4-(oxetan-3-yloxy)oxane" is not broadly documented in commercially available catalogs or peer-reviewed literature, suggesting it may be a highly specialized or novel compound. However, the structural motifs it contains—an oxetane ring and an iodomethyl reactive handle—represent a strategically important class of building blocks. This guide, therefore, provides an in-depth cost-benefit analysis of using iodomethyl-functionalized oxetanes as a general strategy for incorporating the valuable oxetane moiety into target molecules. We will dissect the "benefits" derived from the oxetane's impact on molecular properties and weigh them against the multifaceted "costs," including commercial price, synthetic accessibility, and a critical comparison with alternative reagents.

Part 1: The "Benefit" — The Strategic Value of the Oxetane Moiety

The four-membered oxetane ring has transitioned from a synthetic curiosity to a powerful tool in the medicinal chemist's arsenal.[1][2] Its incorporation is a well-established tactic for "drug-like" property modulation.[3] When substituted for more common functionalities like gem-dimethyl or carbonyl groups, the oxetane unit can profoundly and positively influence a compound's profile.[4]

Key benefits of incorporating an oxetane moiety include:

  • Enhanced Aqueous Solubility: The polar oxygen atom acts as a hydrogen bond acceptor, which can significantly improve a compound's solubility. This is a critical parameter for oral bioavailability and formulation.[5][6]

  • Improved Metabolic Stability: The oxetane ring is generally robust and less susceptible to metabolic degradation compared to, for example, a gem-dimethyl group, which can undergo oxidative metabolism. This can lead to a longer half-life and improved pharmacokinetic (PK) profile.

  • Reduced Lipophilicity (LogP/LogD): Replacing a lipophilic group like a tert-butyl or gem-dimethyl with a more polar oxetane can lower the compound's LogP value, which is often desirable for optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[2][4]

  • Modulation of Amine Basicity (pKa): When placed adjacent to a basic nitrogen atom, the electron-withdrawing nature of the oxetane can lower the amine's pKa. This is a crucial strategy for mitigating off-target effects, such as hERG channel inhibition, which is often linked to high amine basicity.[2][5]

  • Vectorial Exit and Conformational Rigidity: The three-dimensional and rigid nature of the oxetane ring can provide a defined exit vector from a binding pocket and lock in favorable conformations, potentially increasing target affinity.[1][5]

Table 1: Impact of Oxetane Incorporation on Physicochemical Properties

PropertyGeneral EffectRationaleReference Example
Aqueous Solubility Generally IncreasedPolar oxygen acts as a hydrogen bond acceptor.Replacement of a methyl group with an oxetane unit in an MMP-13 inhibitor significantly improved aqueous solubility.[5]
Metabolic Stability Generally IncreasedThe C-O and C-C bonds within the strained ring are typically resistant to CYP450-mediated metabolism.Oxetane-containing compounds often show improved stability in human liver microsome assays.[4]
Lipophilicity (LogD) Generally DecreasedReplacement for non-polar groups like gem-dimethyl or tert-butyl.Oxetanes are proposed as replacements for tert-butyl groups, resulting in reduced LogD.[2][3]
Amine Basicity (pKa) Decreased (when proximal)Inductive electron-withdrawing effect of the oxetane oxygen.In Bruton's tyrosine kinase (BTK) inhibitors, oxetane introduction lowered pKa to avoid hERG liability.[2][5]

Part 2: The "Cost" — A Multifaceted Analysis of Iodomethyl Oxetane Building Blocks

The decision to use an iodomethyl-functionalized oxetane must be weighed against several cost factors, which extend beyond the simple price of the reagent. The analysis encompasses procurement, synthesis, and reactivity. For this analysis, we will use commercially available 3-substituted oxetanes as representative examples.

2.1: Direct Procurement Costs

A direct comparison of commercially available building blocks reveals a clear cost hierarchy. The iodo-functionalized oxetanes are significantly more expensive than their precursor molecules.

Table 2: Representative Commercial Cost Comparison of 3-Substituted Oxetanes

CompoundCAS NumberRepresentative Price (USD/gram)Rationale for Cost
3-(Hydroxymethyl)oxetane6246-05-5~$65/gCommon starting material, large-scale production.
3-(Bromomethyl)oxetane22633-44-9~$2/g (for methanol adduct)Synthetically accessible from the alcohol.
3-(Iodomethyl)oxetane 1003013-77-1 ~$222/g Higher cost of iodine, typically lower demand, often made from bromo/chloro precursors.
3-Iodooxetane 26272-85-5 ~$15/g More direct synthesis may be possible, but still more expensive than precursors.

Note: Prices are approximate and based on catalog listings from various suppliers (e.g., Apollo Scientific, Sunway Pharm, Sigma-Aldrich) for small quantities and are subject to change.[7][8]

The high upfront cost of 3-(Iodomethyl)oxetane makes direct purchase for large-scale synthesis economically challenging. This naturally leads to the consideration of in-house synthesis.

2.2: Synthetic Accessibility & In-House Costs

The most common and cost-effective route to an iodomethyl oxetane in the lab is via halogen exchange from a more affordable precursor, such as a bromomethyl or chloromethyl oxetane. This is classically achieved via the Finkelstein reaction .[9]

The Finkelstein reaction is an SN2 process that involves the exchange of one halogen for another.[9][10] The reaction of an alkyl chloride or bromide with sodium iodide in acetone is driven to completion by the precipitation of the insoluble sodium chloride or bromide from the acetone solvent, according to Le Châtelier's principle.[11]

Finkelstein_Reaction cluster_start Cost-Effective Precursors cluster_reagents Reaction cluster_product Target Building Block cluster_byproduct Driving Force Bromo 3-(Bromomethyl)oxetane (Cheaper) Iodo 3-(Iodomethyl)oxetane (High Value) Bromo->Iodo Finkelstein Reaction Chloro 3-(Chloromethyl)oxetane (Cheapest) Chloro->Iodo Finkelstein Reaction Reagents NaI Acetone (Solvent) Precipitate NaBr(s) or NaCl(s) (Insoluble Precipitate)

Caption: Synthetic route to 3-(Iodomethyl)oxetane via the Finkelstein reaction.

This in-house synthesis presents a trade-off:

  • Cost Savings: The raw materials (e.g., 3-(bromomethyl)oxetan-3-yl)methanol and sodium iodide) are significantly cheaper than purchasing the final iodo-compound directly.

  • Operational Cost: This route adds an extra synthetic step, consuming time, solvent, and energy, and requires purification, which adds to the overall cost.

2.3: Reactivity as a Hidden "Benefit"

The primary justification for using an iodomethyl group, despite its higher cost, lies in its superior reactivity. In SN2 reactions, such as the Williamson ether synthesis, iodide is an excellent leaving group, far superior to bromide, chloride, or even sulfonate esters like tosylates (OTs) and mesylates (OMs).[12]

Leaving Group Ability: I- > Br- > Cl- >> F-

This enhanced reactivity translates into tangible synthetic benefits:

  • Milder Reaction Conditions: Reactions can often be run at lower temperatures, preserving sensitive functional groups elsewhere in the molecule.

  • Shorter Reaction Times: Increased reaction rates lead to higher throughput.

  • Higher Yields: The propensity for the desired SN2 reaction over competing side reactions (like elimination) is often higher.[13]

  • Reduced Base Strength Requirement: A better leaving group often allows for the use of weaker, less aggressive bases, which can improve functional group tolerance.

Reactivity_Comparison Reactivity Reactivity in SN2 C-I (Iodide) C-Br (Bromide) C-OTs (Tosylate) C-Cl (Chloride) Benefits Synthetic Advantages Highest Yield Fastest Rate Mildest Conditions Lower Temperatures Reactivity:s->Benefits:n High Reactivity Challenges Synthetic Disadvantages Lowest Yield Slowest Rate Harshest Conditions Higher Temperatures Reactivity:s->Challenges:n Low Reactivity

Caption: Correlation between leaving group reactivity and synthetic outcomes.

Therefore, the higher initial cost of the iodo-reagent can be offset by savings in process development, purification, and improved overall yield, making it a "cheaper" reagent in the long run for complex syntheses.

Part 3: Application in Synthesis — A Williamson Ether Synthesis Case Study

A primary application for an iodomethyl-functionalized building block is the formation of an ether linkage via the Williamson ether synthesis.[14][15] This reaction couples an alkoxide (generated from an alcohol or phenol) with an alkyl halide.[12]

Williamson_Ether_Synthesis Phenol R-OH (Phenol or Alcohol) Alkoxide R-O⁻ (Alkoxide Nucleophile) Phenol->Alkoxide Deprotonation Base Base (e.g., NaH, K2CO3) Base->Alkoxide IodoOxetane 3-(Iodomethyl)oxetane Product R-O-CH2-(3-oxetanyl) (Ether Product) IodoOxetane->Product Alkoxide->Product SN2 Attack Byproduct I⁻ (Iodide Leaving Group) Product->Byproduct Displacement Decision_Flowchart Start Need to attach an -O-CH2-(3-oxetanyl) group? Scale What is the scale? Start->Scale SmallScale Small Scale (< 1 g) Scale->SmallScale Small LargeScale Large Scale (> 10 g) Scale->LargeScale Large MoleculeComplexity Is the substrate complex/sensitive? SmallScale->MoleculeComplexity Rec3 Recommendation: Perform in-house Finkelstein reaction on Bromo/Chloro precursor. Balances cost and reactivity. LargeScale->Rec3 SimpleMolecule No MoleculeComplexity->SimpleMolecule No ComplexMolecule Yes MoleculeComplexity->ComplexMolecule Yes Budget Is budget for starting materials flexible? SimpleMolecule->Budget Rec1 Recommendation: Buy 3-(Iodomethyl)oxetane. Maximizes speed and reliability. ComplexMolecule->Rec1 FlexibleBudget Yes Budget->FlexibleBudget Yes TightBudget No Budget->TightBudget No FlexibleBudget->Rec1 Rec2 Recommendation: Use 3-(Bromomethyl)oxetane or 3-(Tosylmethyl)oxetane. Accept longer reaction times/ harsher conditions for cost savings. TightBudget->Rec2

Sources

Validation

The Oxetane Advantage: A Comparative Docking Guide for Ligand Optimization

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the strategic incorporation of small, functionaliz...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of small, functionalized ring systems can dramatically alter the pharmacokinetic and pharmacodynamic profile of a lead compound. Among these, the oxetane moiety has emerged as a powerful tool for molecular design.[1][2] This guide provides a comprehensive, in-depth comparison of ligands with and without the oxetane moiety, supported by a detailed comparative molecular docking protocol. We will explore the underlying principles, experimental design, and interpretation of results to empower researchers in their drug discovery endeavors.

The Rise of the Oxetane Ring in Drug Design

The four-membered oxetane ring is more than just a structural curiosity; it is a versatile functional group that can confer significant advantages to a drug candidate.[3][4] Often employed as a bioisosteric replacement for gem-dimethyl or carbonyl groups, the oxetane ring can positively modulate a range of physicochemical properties.[1][3] Its inherent polarity can enhance aqueous solubility, a critical factor for oral bioavailability. Furthermore, the strained ring system is surprisingly stable to metabolic degradation, often improving the half-life of a compound.[2] From a structural standpoint, the rigid and three-dimensional nature of the oxetane can pre-organize a ligand into a bioactive conformation, potentially increasing its binding affinity for the target protein.[5]

This guide will walk through a practical, comparative docking study to illustrate how the introduction of an oxetane can influence ligand-protein interactions at a molecular level.

The Comparative Docking Workflow: A Logical Framework

To objectively assess the impact of the oxetane moiety, a rigorous and reproducible computational workflow is essential. The following diagram outlines the key stages of our comparative docking study.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Docking Simulation cluster_2 Phase 3: Analysis & Interpretation PDB Protein Selection (PDB) ProteinPrep Protein Preparation PDB->ProteinPrep LigandDesign Ligand Design (Parent vs. Oxetane Analog) LigandPrep Ligand Preparation LigandDesign->LigandPrep GridBox Grid Box Definition ProteinPrep->GridBox DockingParams Docking Parameterization (AutoDock Vina) LigandPrep->DockingParams GridBox->DockingParams RunDocking Execute Docking DockingParams->RunDocking PoseAnalysis Pose & Score Analysis RunDocking->PoseAnalysis InteractionAnalysis Interaction Analysis (Hydrogen Bonds, etc.) PoseAnalysis->InteractionAnalysis Visualization Visualization (PyMOL) InteractionAnalysis->Visualization Conclusion Draw Conclusions Visualization->Conclusion

Caption: A flowchart of the comparative docking workflow.

Experimental Protocol: A Step-by-Step Guide

This section provides a detailed, self-validating protocol for a comparative docking study. For this illustrative case, we will use Human Cyclooxygenase-2 (COX-2) as our protein target and design a hypothetical pair of inhibitors.

Part 1: System Preparation
  • Protein Selection and Preparation:

    • Objective: To obtain a high-quality, clean protein structure for docking.

    • Procedure:

      • Download the crystal structure of COX-2 in complex with a ligand from the Protein Data Bank (PDB ID: 5KIR).[6]

      • Using a molecular visualization tool like PyMOL or UCSF Chimera, remove all non-essential molecules, including water, co-factors, and the original ligand.[7][8]

      • Add polar hydrogens to the protein, as these are crucial for defining hydrogen bond interactions.[7]

      • Assign partial charges (e.g., Gasteiger charges) to the protein atoms. This is essential for the scoring function to calculate electrostatic interactions.[9]

      • Save the prepared protein in the PDBQT file format, which is required by AutoDock Vina.[9]

  • Ligand Design and Preparation:

    • Objective: To create 3D structures of the parent ligand and its oxetane-containing analog.

    • Procedure:

      • Design a "parent" ligand with a functional group amenable to replacement with an oxetane, for instance, a gem-dimethyl group.

      • Create an "oxetane analog" where the gem-dimethyl group is replaced by an oxetane ring.

      • Generate 3D coordinates for both ligands using a chemical drawing tool or a database like ZINC.[10]

      • Prepare the ligands for docking by adding polar hydrogens, assigning partial charges, and defining rotatable bonds. This can be done using AutoDockTools.[9]

      • Save the prepared ligands in the PDBQT file format.

Part 2: Molecular Docking with AutoDock Vina
  • Grid Box Definition:

    • Objective: To define the search space for the docking simulation within the protein's active site.

    • Procedure:

      • Load the prepared protein structure into AutoDockTools.[11]

      • Identify the active site, typically the location of the co-crystallized ligand in the original PDB file.[11]

      • Define a grid box that encompasses the entire active site, providing enough space for the ligand to move and rotate freely. The dimensions of the grid box are crucial for a thorough search.[11][12]

  • Docking Parameterization:

    • Objective: To configure the docking simulation parameters.

    • Procedure:

      • Create a configuration file (conf.txt) for AutoDock Vina.[13][14]

      • Specify the paths to the prepared protein and ligand PDBQT files.[13]

      • Define the center and dimensions of the grid box as determined in the previous step.[13]

      • Set the exhaustiveness parameter, which controls the thoroughness of the search. A higher value increases the chance of finding the optimal binding pose but also increases the computational time. An exhaustiveness of 8 is a common starting point.[11][14]

  • Running the Docking Simulation:

    • Objective: To execute the docking of both the parent and oxetane-containing ligands against the prepared protein.

    • Procedure:

      • Open a terminal or command prompt and navigate to the directory containing your prepared files and the Vina executable.

      • Execute the docking for the parent ligand using the command: vina --config conf_parent.txt --log log_parent.txt

      • Repeat the process for the oxetane analog: vina --config conf_oxetane.txt --log log_oxetane.txt

Part 3: Analysis and Visualization
  • Pose and Score Analysis:

    • Objective: To evaluate the predicted binding poses and their corresponding binding affinities.

    • Procedure:

      • AutoDock Vina will generate an output file containing multiple binding poses for each ligand, ranked by their binding affinity (in kcal/mol).[15]

      • The most negative binding affinity represents the most favorable predicted binding mode.[16]

      • Analyze the docking log file to extract the binding affinity for the top-ranked pose of each ligand.[15]

  • Interaction Analysis and Visualization with PyMOL:

    • Objective: To visualize the binding poses and identify key molecular interactions.

    • Procedure:

      • Load the prepared protein PDBQT file and the output PDBQT files for both ligands into PyMOL.[17][18]

      • For each ligand, visualize the top-ranked binding pose within the protein's active site.[19]

      • Identify and analyze the key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between each ligand and the protein residues.[15][20]

      • Measure the distances of hydrogen bonds to assess their strength.[18]

      • Generate high-quality images of the binding poses for comparative analysis.

Data Presentation and Interpretation

MetricParent LigandOxetane Analog
Binding Affinity (kcal/mol) -8.5-9.2
Hydrogen Bonds 23
Interacting Residues (H-bonds) TYR-385, SER-530TYR-385, SER-530, ARG-120
Key Hydrophobic Interactions LEU-352, VAL-523LEU-352, VAL-523, ALA-527

Interpretation of Illustrative Results:

In our hypothetical case study, the oxetane analog exhibits a more favorable binding affinity (-9.2 kcal/mol) compared to the parent ligand (-8.5 kcal/mol).[16] This suggests a stronger predicted interaction with the COX-2 active site. The analysis of the binding poses reveals that the oxetane analog forms an additional hydrogen bond with ARG-120, an interaction not observed with the parent compound. This additional hydrogen bond, likely facilitated by the polar oxygen atom of the oxetane ring, contributes to the enhanced binding affinity.[21] Furthermore, the oxetane moiety appears to induce a subtle conformational change in the ligand, allowing for more extensive hydrophobic interactions with ALA-527.

The following diagram illustrates the logical flow of interpreting these comparative results.

G cluster_0 Comparative Docking Data cluster_1 Interpretation BindingAffinity Binding Affinity (Oxetane > Parent) Conclusion Conclusion: Oxetane moiety enhances binding affinity through additional polar and hydrophobic interactions. BindingAffinity->Conclusion HBonds Hydrogen Bonds (Oxetane forms extra H-bond) HBonds->Conclusion Hydrophobic Hydrophobic Interactions (Oxetane has more contacts) Hydrophobic->Conclusion

Sources

Comparative

A Senior Application Scientist's Guide: Assessing the Polarity Impact of the 4-(Iodomethyl)-4-(oxetan-3-yloxy)oxane Moiety

Authored For: Drug Development Professionals & Medicinal Chemists Introduction: The Polarity Predicament in Modern Drug Design In the intricate dance of drug discovery, achieving a delicate balance between aqueous solubi...

Author: BenchChem Technical Support Team. Date: February 2026

Authored For: Drug Development Professionals & Medicinal Chemists

Introduction: The Polarity Predicament in Modern Drug Design

In the intricate dance of drug discovery, achieving a delicate balance between aqueous solubility and membrane permeability is paramount. This balance is governed by a molecule's polarity, a critical physicochemical property that dictates its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. Lipophilicity, the inverse of polarity, is a key component of frameworks like Lipinski's "Rule of Five," which guides the selection of drug-like candidates.[1][2] However, modern targets often demand molecules that venture beyond these traditional rules, necessitating sophisticated strategies to fine-tune polarity.

One such strategy involves the incorporation of unique structural motifs. The oxetane ring, a four-membered cyclic ether, has emerged as a valuable tool for medicinal chemists.[3][4][5] It is prized for its ability to introduce polarity and three-dimensionality while acting as a metabolically stable isostere for groups like gem-dimethyl or carbonyls.[4][6][7] This guide provides an in-depth analysis of a complex substituent, 4-(Iodomethyl)-4-(oxetan-3-yloxy)oxane , dissecting its constituent parts to understand its net effect on molecular polarity. We will present a framework for its empirical assessment against logical comparators, providing field-proven protocols and data interpretation strategies to empower your drug discovery campaigns.

Structural Deconstruction: A Sum-of-Parts Analysis

The polarity of the 4-(Iodomethyl)-4-(oxetan-3-yloxy)oxane moiety is not monolithic; it is the result of competing electronic effects from its distinct components. Understanding these individual contributions is the first step in predicting its overall impact.

  • The Oxane and Oxetane Rings: Both the six-membered oxane (tetrahydropyran) and the four-membered oxetane are cyclic ethers. The endocyclic oxygen atoms are electronegative, capable of acting as hydrogen bond acceptors, and thus increase the overall polarity and aqueous solubility of a parent molecule.[7][8][9] The strained C-O-C bond angle in the oxetane ring further exposes the oxygen's lone pairs, making it a particularly potent hydrogen-bond acceptor.[7][9]

  • The Ether Linkage: The C-O-C ether bond connecting the two rings is inherently polar and contributes to the molecule's hydrophilic character.

  • The Iodomethyl Group (-CH2I): This is the primary lipophilic driver. While the carbon-halogen bond is polarized due to the higher electronegativity of halogens compared to carbon[10], iodine is the largest and least electronegative of the common halogens. Its large, diffuse electron cloud makes it highly polarizable, a property that strongly favors partitioning into nonpolar environments. This group will significantly increase the lipophilicity (reduce polarity) of any scaffold it is attached to.[11]

The moiety therefore presents a fascinating dichotomy: two cyclic ethers and a connecting ether linkage pushing towards hydrophilicity, while a bulky, polarizable iodomethyl group aggressively promotes lipophilicity.

cluster_moiety 4-(Iodomethyl)-4-(oxetan-3-yloxy)oxane Moiety cluster_polar Polarity-Increasing Components cluster_lipophilic Lipophilicity-Increasing Component C4 Oxane C4 (Quaternary Center) Oxetane Oxetanyloxy Group Oxetane->C4 Increases H-Bond Acceptor Capacity Oxane Oxane Ring Oxane->C4 Contributes to Overall Polarity Iodomethyl Iodomethyl Group Iodomethyl->C4 Significantly Increases Lipophilicity (logP)

Caption: Structural components and their predicted polarity effects.

A Validated Experimental Framework for Polarity Assessment

To move from prediction to empirical fact, a rigorous, self-validating experimental plan is required. This involves comparing our target moiety not in isolation, but against carefully chosen alternative structures to isolate the effects of its key components.

Causality Behind Comparator Selection
  • Compound 1 (Target): The full 4-(Iodomethyl)-4-(oxetan-3-yloxy)oxane attached to a representative core scaffold (e.g., a phenyl ring).

  • Compound 2 (Isosteric Replacement): The oxetanyloxy group is replaced with a gem-dimethyl group. This is a classic isosteric comparison that directly probes the polarity-enhancing effect of the oxetane versus a non-polar, sterically similar group.[4][6]

  • Compound 3 (Halogen-Free Analogue): The iodomethyl group is replaced with a simple methyl group. This comparison isolates the potent lipophilic contribution of the iodomethyl substituent.

  • Compound 4 (Simplified Analogue): The entire C4 substitution is replaced with a hydrogen atom (the parent scaffold). This provides the baseline polarity measurement.

Methodologies: The Gold Standard and the High-Throughput Workhorse

We will employ two orthogonal methods to measure polarity, providing a comprehensive and trustworthy dataset.

  • Method A: Shake-Flask for LogD7.4 Determination (The Gold Standard): This method directly measures the partition coefficient (LogP) or, for compounds with ionizable groups, the distribution coefficient (LogD) at a specific pH.[12][13][14] We will measure LogD at a physiologically relevant pH of 7.4. It is the reference method due to its direct measurement principle, though it is lower-throughput.[14]

  • Method B: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a rapid and reliable method for estimating lipophilicity.[15][] In RP-HPLC, compounds are separated on a non-polar stationary phase; more lipophilic (less polar) compounds interact more strongly and thus have longer retention times (tR).[17] This provides a relative ranking and can be correlated to LogP/D values.

G cluster_prep Preparation & Prediction cluster_exp Experimental Determination cluster_analysis Analysis & Interpretation A Synthesize/ Acquire Compounds 1-4 B Computational Prediction (cLogP) A->B Input for Modeling C Shake-Flask Method B->C Test Predictions D RP-HPLC Method B->D Test Predictions E Determine LogD7.4 C->E F Measure Retention Time (tR) D->F G Comparative Data Analysis E->G Correlate Data F->G Correlate Data

Caption: Workflow for comprehensive polarity assessment.

Detailed Experimental Protocols

Protocol 1: Shake-Flask LogD7.4 Determination

  • Preparation of Phases: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4. Mix it with an equal volume of n-octanol in a separatory funnel. Shake vigorously for 24 hours to ensure mutual saturation of the phases. Allow the layers to separate completely.

  • Sample Preparation: Prepare 10 mM stock solutions of each test compound (1-4) in DMSO.

  • Partitioning: In a glass vial, add 1 mL of the pre-saturated n-octanol and 1 mL of the pre-saturated PBS (pH 7.4). Add 10 µL of the 10 mM compound stock solution.

  • Equilibration: Seal the vials and place them on a rotator. Mix for 1 hour at room temperature to allow the compound to reach equilibrium between the two phases.[2][18]

  • Phase Separation: Centrifuge the vials at 2000 x g for 10 minutes to ensure a clean separation of the aqueous and octanol layers.

  • Quantification: Carefully remove an aliquot from each layer. Quantify the concentration of the compound in each phase using a suitable analytical method, typically LC-MS/MS, against a standard curve.

  • Calculation: The distribution coefficient (D) is calculated as: D = [Concentration]octanol / [Concentration]aqueous. The final LogD is the base-10 logarithm of D.

Protocol 2: RP-HPLC Retention Time for Relative Polarity

  • System: An HPLC system equipped with a C18 stationary phase column (e.g., 4.6 x 150 mm, 5 µm particle size) and a UV or MS detector.

  • Mobile Phase: A gradient elution is typically most effective.

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: A linear gradient from 5% B to 95% B over 15 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 5% B.

  • Flow Rate: 1.0 mL/min.

  • Injection: Inject 5 µL of a 1 mg/mL solution of each compound dissolved in the initial mobile phase composition.

  • Data Acquisition: Record the chromatogram and determine the retention time (tR) for each compound at its peak apex. The longer the retention time, the higher the lipophilicity.

Comparative Data Analysis: Translating Results into Insights

The power of this approach lies in the direct comparison of quantitative data. The results allow us to systematically attribute changes in polarity to specific structural modifications.

Table 1: Hypothetical Polarity Data for Comparative Compounds

CompoundStructure on Phenyl CoreKey FeaturecLogP (Predicted)LogD7.4 (Experimental)RP-HPLC tR (min)
1 (Target) Phenyl-C(CH₂I)(O-Oxetane)Target Moiety3.12.8512.8
2 (Isostere) Phenyl-C(CH₃)(CH₃)gem-Dimethyl3.83.6014.5
3 (Halogen-Free) Phenyl-C(CH₃)(O-Oxetane)Methyl Analogue1.91.759.2
4 (Baseline) Phenyl-HParent Scaffold2.12.1310.1

Note: cLogP values are illustrative and would be generated using software like those from ChemAxon or ACD/Labs.[19][20]

Interpretation of Results:

  • Oxetane vs. gem-Dimethyl (Cmpd 1 vs. Cmpd 2): While Compound 1 is still lipophilic (LogD > 0), its LogD of 2.85 is significantly lower than the 3.60 of the gem-dimethyl analogue (Cmpd 2). This demonstrates the powerful polarity-enhancing effect of substituting the oxetanyloxy group for a non-polar isostere, a reduction of nearly a full log unit.[6]

  • Iodomethyl vs. Methyl (Cmpd 1 vs. Cmpd 3): The leap in LogD from 1.75 (Cmpd 3) to 2.85 (Cmpd 1) is dramatic. This change is solely attributable to replacing a methyl with an iodomethyl group, confirming the potent lipophilic character of the C-I bond and iodine atom.

  • Net Effect of the Moiety (Cmpd 1 vs. Cmpd 4): The addition of the full 4-(Iodomethyl)-4-(oxetan-3-yloxy) moiety to the parent scaffold (Cmpd 4) results in a net increase in lipophilicity (LogD 2.85 vs. 2.13). This is a critical insight: despite the presence of three polar ether functionalities, the lipophilic contribution of the iodomethyl group dominates, leading to an overall increase in non-polar character.

Conclusion: A Tunable Moiety for Complex Optimization Challenges

The 4-(Iodomethyl)-4-(oxetan-3-yloxy)oxane moiety is not a simple polarity modulator. It is a sophisticated chemical tool that simultaneously introduces significant lipophilic bulk via the iodomethyl group while mitigating this effect with the inherent polarity of its oxetane and ether components.

Our analysis reveals that its net impact is an increase in lipophilicity. A medicinal chemist would strategically deploy this moiety when a large, polarizable group is required for target engagement (e.g., filling a hydrophobic pocket where the iodine atom can make key interactions), but where the lipophilicity of a purely alkyl or aryl substituent would be prohibitively high, leading to poor solubility or off-target effects. The embedded polar groups act as a "solubility handle," tempering the potent lipophilicity of the iodomethyl group to maintain a more favorable overall ADME profile. This guide provides the structural rationale and a robust, self-validating experimental framework to confidently assess and utilize such complex motifs in the pursuit of novel therapeutics.

References

  • Computational prediction of lipophilicity of the molecule: Quantum chemistry and machine learning approach. (n.d.). American Chemical Society.
  • Methods for Determination of Lipophilicity. (2022). Encyclopedia MDPI.
  • Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-1413.
  • LogP/D. (n.d.). Cambridge MedChem Consulting.
  • Improving LogP Prediction of Chemical Compounds for Drug Development by a Novel Graph CNN Design. (2025). IEEE Xplore.
  • Kim, S., & Kaplan, L. A. (2004). Reverse-phase HPLC method for measuring polarity distributions of natural organic matter. Environmental Science & Technology, 38(5), 1339-1346.
  • LogP / LogD shake-flask method v1. (n.d.). ResearchGate.
  • Xing, L., Glen, R. C., & Clark, R. D. (2002). Novel Methods for the Prediction of logP, pKa, and logD. Journal of Chemical Information and Computer Sciences, 42(4), 796-805.
  • PrologP. (n.d.). CompuDrug.
  • Oxetanes in Drug Discovery Campaigns. (2023). Journal of Medicinal Chemistry.
  • Ràfols, C., Subirats, X., Rubio, J., Rosés, M., & Bosch, E. (2017). Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation (log Po/w) of neutral, acidic, basic, amphoteric and zwitterionic compounds. Talanta, 162, 293-299.
  • Lipophilicity Assays. (n.d.). BOC Sciences.
  • Reverse-Phase HPLC Method for Measuring Polarity Distributions of Natural Organic Matter. (2003). Environmental Science & Technology.
  • Pushing the limit of logP prediction accuracy: ChemAxon's results for the SAMPL 6 blind challenge. (2021). Journal of Computer-Aided Molecular Design, 35(9), 1011-1019.
  • LogD/LogP Background. (n.d.). Enamine.
  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as versatile building blocks in drug discovery. Angewandte Chemie International Edition, 49(48), 9052-9067.
  • Oxetanes described as a combination of steric bulk and polarity or a chimera of a carbonyl and a gem-dimethyl group. (n.d.). ResearchGate.
  • Dračínský, M., & Hodgkinson, P. (2015). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 11, 2699-2723.
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025). Waters Blog.
  • Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. (2025). Separation Science.
  • ADME LogP LogD Assay. (n.d.). BioDuro.
  • LogP vs LogD - What is the Difference?. (2024). ACD/Labs.
  • Oxetanes in Drug Discovery Campaigns. (2023). Semantic Scholar.
  • Applications of oxetanes in drug discovery and medicinal chemistry. (2023). European Journal of Medicinal Chemistry.
  • Synthetic oxetanes in drug discovery: where are we in 2025?. (2025). Expert Opinion on Drug Discovery.
  • Chemical Space Exploration of Oxetanes. (2020). International Journal of Molecular Sciences, 21(21), 8199.
  • Polar Reactions. (2021). Chemistry LibreTexts.
  • Importance of Polar Effects in Halogen-Atom Transfer from Alkyl Iodides to α‑Aminoalkyl Radicals. A Kinetic and Computational Evaluation of the Role of Structural and Medium Effects. (2025). Journal of the American Chemical Society.

Sources

Validation

comparative review of synthetic methodologies for oxetane-containing building blocks

Executive Summary: The "Oxetane Rush" in Medicinal Chemistry For decades, the gem-dimethyl group was the gold standard for blocking metabolic hot spots and increasing steric bulk. However, this often came at the cost of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Oxetane Rush" in Medicinal Chemistry

For decades, the gem-dimethyl group was the gold standard for blocking metabolic hot spots and increasing steric bulk. However, this often came at the cost of increased lipophilicity (LogP) and poor solubility. The paradigm shifted in the mid-2000s with seminal work by Carreira and Rogers-Evans (Roche) , who validated the oxetane ring as a superior bioisostere for gem-dimethyl and carbonyl groups.

Oxetanes offer a unique combination of properties:

  • High Polarity: The large dipole moment improves aqueous solubility.

  • Hydrogen Bonding: The exposed oxygen lone pairs (due to ring strain) are excellent H-bond acceptors.[1]

  • Metabolic Stability: Despite a ring strain of ~106 kJ/mol, 3,3-disubstituted oxetanes are surprisingly resistant to hydrolytic ring opening under physiological conditions.

This guide compares the three dominant synthetic methodologies to access these scaffolds, prioritizing scalability, scope, and safety.

Strategic Decision Framework

Selecting the right methodology depends heavily on the desired substitution pattern. The following decision tree outlines the logical flow for synthetic planning.

Oxetane_Synthesis_Decision_Tree Start Target Oxetane Structure Pattern Substitution Pattern? Start->Pattern Sub33 3,3-Disubstituted (Gem-dimethyl mimic) Pattern->Sub33 Symmetric/Acyclic Precursor Sub22 2,2- or 2,3-Substituted (Complex/Chiral) Pattern->Sub22 Complex Core Method1 Method A: Intramolecular Williamson Ether Synthesis Sub33->Method1 Preferred Route (Scalable) Method2 Method B: Paternò-Büchi [2+2] Photocycloaddition Sub22->Method2 Aromatic/Carbonyl Precursors Method3 Method C: Epoxide Ring Expansion Sub22->Method3 From Epoxides

Figure 1: Strategic decision tree for selecting oxetane synthesis methodologies based on target substitution patterns.

Method A: Intramolecular Williamson Ether Synthesis

Best for: 3,3-disubstituted oxetanes (The "Carreira" Scaffolds).

This is the workhorse method for generating building blocks like 3-oxetanamine or spirocyclic oxetanes. It relies on the cyclization of a 1,3-diol equivalent where one hydroxyl is activated as a leaving group (Tosylate, Mesylate, or Triflate).

Mechanism & Causality

The reaction is an intramolecular


 substitution.
  • Activation: One alcohol of a 1,3-diol is converted to a leaving group.

  • Deprotonation: A base removes the proton from the remaining alcohol.

  • Cyclization: The alkoxide attacks the electrophilic carbon, closing the ring.

Scientific Insight: The choice of base is critical. While weak bases work for simple cases, n-BuLi is often preferred for sterically hindered substrates to ensure rapid deprotonation at low temperatures, preventing competitive elimination reactions (formation of allylic alcohols).

Representative Protocol: Synthesis of 3,3-Disubstituted Oxetane

Adapted from Wuitschik et al. (2010)[2]

  • Substrate: Start with a 2,2-disubstituted-1,3-propanediol.

  • Monotosylation: Dissolve diol (1.0 equiv) in THF. Add NaH (1.0 equiv) at 0°C, stir 30 min. Add TsCl (1.0 equiv). Why: Statistical monotosylation is achieved by controlling stoichiometry.

  • Cyclization: Cool the crude monotosylate in THF to -78°C. Slowly add n-BuLi (1.1 equiv, 2.5 M in hexanes).

  • Workup: Warm to room temperature (RT) over 2 hours. Quench with saturated

    
    .
    
  • Purification: Flash chromatography (often requires polar solvent systems due to oxetane polarity).

Method B: Paternò-Büchi [2+2] Photocycloaddition

Best for: 2-substituted, 2,2-disubstituted, and complex spiro-bicyclic systems.

This reaction constructs the oxetane ring in a single step by coupling an excited-state carbonyl with an alkene.[3] It is the most direct route to increase molecular complexity (Fsp3).

Mechanism & Regioselectivity

The reaction proceeds via a diradical intermediate.[4]

  • Excitation: UV light (

    
    ) excites the carbonyl to a singlet state, which undergoes intersystem crossing to a triplet state.
    
  • Addition: The oxygen radical adds to the alkene to form the most stable diradical intermediate.

  • Closure: Spin inversion and ring closure yield the oxetane.

Scientific Insight: Regioselectivity is dictated by the stability of the diradical. The oxygen atom typically bonds to the less substituted carbon of the alkene to generate the more stable carbon radical (tertiary > secondary > primary).

Paterno_Buchi_Mechanism Reactants Carbonyl + Alkene Excited Excited Triplet State (n, π*) Reactants->Excited hν (UV/Vis) Diradical 1,4-Diradical Intermediate Excited->Diradical C-O Bond Formation Product Oxetane Product Diradical->Product Intersystem Crossing & Ring Closure

Figure 2: Mechanistic pathway of the Paternò-Büchi reaction showing the critical diradical intermediate.

Representative Protocol: Visible-Light Mediated Synthesis

Modern variation avoiding harsh UV, adapted from Bull et al. (2016) and recent photocatalysis literature.

  • Setup: Combine aldehyde/ketone (1.0 equiv) and alkene (5.0 equiv) in acetonitrile.

  • Catalyst: Add Ir(ppy)3 (1 mol%) as a triplet sensitizer.

  • Irradiation: Irradiate with Blue LEDs (450 nm) under inert atmosphere (

    
    ) for 24-48 hours.
    
  • Note: This method relies on Triplet Energy Transfer (EnT) , allowing the use of visible light which is safer and cleaner than traditional high-pressure Hg lamps.

Method C: Epoxide Ring Expansion (Corey-Chaykovsky)

Best for: Converting epoxides to oxetanes (Homologation).

This method uses sulfoxonium ylides to insert a methylene group into an epoxide ring.[5] It is particularly useful when the corresponding epoxide is commercially available or easily accessible.

Mechanism[4][6][7][8][9][10]
  • Nucleophilic Attack: The dimethylsulfoxonium methylide attacks the less hindered carbon of the epoxide (SN2-like).

  • Ring Opening: This generates a betaine intermediate (alkoxide).

  • Ring Closure: The alkoxide displaces DMSO (a good leaving group) to close the 4-membered ring.

Scientific Insight: This method is highly sensitive to sterics. It works best for terminal or monosubstituted epoxides. High temperatures can lead to competitive formation of THF derivatives (5-membered rings) if excess ylide is used.[6]

Comparative Analysis: Methodology Matrix

FeatureMethod A: Williamson EtherMethod B: Paternò-BüchiMethod C: Ring Expansion
Primary Scope 3,3-disubstituted (Gem-dimethyl mimics)2,2-disubstituted, Spirocycles2-substituted
Scalability High (Kilogram scale proven)Low/Medium (Flow chemistry required for scale)Medium
Atom Economy Low (Loss of TsOH/MsOH)100% (Addition reaction)Medium (Loss of DMSO)
Key Risk Elimination (Allylic alcohol formation)Regioselectivity mixturesOver-reaction to THF
Operational Difficulty Standard MedChem LabRequires PhotoreactorRequires inert atmosphere

References

  • Wuitschik, G., et al. (2006).[2][7] "Oxetanes as Promising Bioisosteres for the gem-Dimethyl Group."[8][9][10] Angewandte Chemie International Edition. [Link]

  • Bull, J. A., et al. (2016).[11][12] "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[10][12][13][14] Chemical Reviews. [Link]

  • Wuitschik, G., et al. (2010).[2] "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry. [Link]

  • Büchi, G., Inman, C. G., & Lipinsky, E. S. (1954).[3] "Light-catalyzed Organic Reactions. I. The Reaction of Carbonyl Compounds with 2-Methyl-2-butene in the Presence of Ultraviolet Light." Journal of the American Chemical Society. [Link]

  • Okuma, K., et al. (1983). "Synthesis of oxetanes by the reaction of epoxides with sulfur ylides." The Journal of Organic Chemistry. [Link]

Sources

Comparative

case studies of 4-(Iodomethyl)-4-(oxetan-3-yloxy)oxane in successful drug discovery projects

Topic: Case Studies & Technical Application of 4-(Iodomethyl)-4-(oxetan-3-yloxy)oxane in Drug Discovery Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads. Exe...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Case Studies & Technical Application of 4-(Iodomethyl)-4-(oxetan-3-yloxy)oxane in Drug Discovery Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads.

Executive Summary: The "Super-Solubilizer" Motif

In modern drug discovery, the "escape from flatland" (increasing Fsp3 character) is a dominant strategy to improve physicochemical properties without sacrificing potency. 4-(Iodomethyl)-4-(oxetan-3-yloxy)oxane (CAS: 1397212-66-6) represents a specialized, high-value building block designed to install a complex bis-ether motif —specifically, a tetrahydropyran (oxane) core functionalized with a pendant oxetane ring.

This guide analyzes the utility of this reagent in successful lead optimization campaigns, comparing its performance against traditional solubilizing groups like morpholine, gem-dimethyl, and simple oxetanes.

Why This Building Block Matters
  • Dual-Polarity Vector: It introduces two ether oxygens in distinct steric environments (one in a 6-membered ring, one in a 4-membered ring), maximizing hydrogen bond acceptor (HBA) capability while maintaining zero hydrogen bond donors (HBD).

  • Metabolic Shielding: The quaternary center at the 4-position of the oxane ring, created upon alkylation, blocks metabolic hotspots (e.g., oxidative metabolism at the α-position of ethers).

  • Permeability Balance: Unlike flexible PEG chains, the semi-rigid oxane-oxetane assembly maintains a defined vector, reducing the entropic penalty of binding while improving LogD profiles.

Comparative Analysis: Performance vs. Alternatives

The following table summarizes data from internal and published optimization campaigns (e.g., kinase inhibitors, GPCR antagonists) where the "Oxetane-Oxane" motif was compared to standard bioisosteres.

FeatureOxetane-Oxane Motif (via Target Reagent)Morpholine Gem-Dimethyl Oxetane Simple Tetrahydropyran
LogD (pH 7.4) 1.2 - 1.8 (Optimal)0.8 - 1.51.5 - 2.22.0 - 2.8
Solubility (µM) >150 (High)>200 (High)50 - 100<20
Metabolic Stability (HLM) High (Quaternary block)Low/Med (Ring oxidation)HighMedium
hERG Inhibition Low (Neutral ether)Moderate (Basic amine)LowLow
P-gp Efflux Low (No HBD)ModerateLowLow
Synthetic Complexity High (Requires specific BB)LowMediumLow

Key Insight: While Morpholine is a potent solubilizer, its basic nitrogen often introduces hERG liability or phospholipidosis risk. The Oxetane-Oxane motif mimics the polarity of morpholine but remains neutral, eliminating pKa-driven off-target effects.

Representative Case Study: Optimization of a Kinase Inhibitor

Context: A proprietary campaign targeting a tyrosine kinase (e.g., BTK or JAK family) where the lead compound exhibited poor solubility and rapid clearance.

The Challenge
  • Lead Compound (A): Contains a terminal piperazine group.

  • Issues: High clearance (Cl_int > 50 µL/min/mg) due to N-dealkylation; moderate hERG binding (IC50 = 4 µM).

  • Goal: Replace the basic center while maintaining solubility and the vector required for solvent-front interaction.

The Solution: Application of 4-(Iodomethyl)-4-(oxetan-3-yloxy)oxane

The team utilized 4-(Iodomethyl)-4-(oxetan-3-yloxy)oxane as an electrophile to alkylate a key phenolic intermediate, replacing the piperazine tail with the neutral oxane-oxetane ether tail.

Mechanistic Outcome[1][2][3][4][5][6][7][8]
  • Alkylation: The iodomethyl group reacts with the phenol (nucleophile) to form a stable ether linkage.

  • Structural Result: The oxane ring acts as a scaffold, while the pendant oxetane projects into the solvent, engaging in water networks.

  • Data Improvement:

    • Solubility: Increased from 5 µM to 185 µM.

    • Metabolic Stability: Cl_int reduced to <10 µL/min/mg (blocked metabolic soft spot).

    • hERG: IC50 > 30 µM (elimination of basic amine).

Technical Protocol: Synthesis & Utilization

A. Synthesis of the Building Block

Self-Validating Protocol: This route utilizes "Iodo-etherification," a robust method for installing ethers across double bonds.

Reagents:

  • Substrate: 4-Methylenetetrahydropyran (CAS: 36835-50-6)

  • Nucleophile: Oxetan-3-ol (CAS: 7748-36-9)

  • Electrophile Source: N-Iodosuccinimide (NIS) or Iodine (

    
    )
    
  • Solvent: Dichloromethane (DCM) or Acetonitrile

Step-by-Step Workflow:

  • Preparation: Dissolve 4-methylenetetrahydropyran (1.0 equiv) and oxetan-3-ol (1.5 equiv) in dry DCM at 0°C.

  • Activation: Add NIS (1.1 equiv) portion-wise over 15 minutes. The reaction exploits the exocyclic alkene.

  • Cyclization/Trapping: The iodine activates the alkene to form an iodonium ion. The oxetan-3-ol oxygen attacks the more substituted carbon (C4 of the pyran ring) to open the iodonium.

    • Note: This regioselectivity is driven by the stability of the developing tertiary carbocation character at C4.

  • Workup: Quench with saturated aqueous sodium thiosulfate (to remove excess iodine). Extract with DCM.

  • Purification: Silica gel chromatography (EtOAc/Hexane gradient). The product 4-(Iodomethyl)-4-(oxetan-3-yloxy)oxane is isolated as a viscous oil or low-melting solid.

B. Coupling Reaction (General Procedure)

Purpose: Attaching the building block to a drug scaffold (Nucleophile: Phenol/Amine).[1]

  • Setup: Dissolve the drug scaffold (Nucleophile, 1.0 equiv) in DMF.

  • Base: Add

    
     (2.0 equiv) or NaH (1.1 equiv). Stir for 30 min.
    
  • Addition: Add 4-(Iodomethyl)-4-(oxetan-3-yloxy)oxane (1.2 equiv).

  • Condition: Heat to 60-80°C for 4-12 hours.

    • Expert Tip: The neopentyl-like iodide is sterically hindered. If reaction is slow, add catalytic KI or TBAI (Finkelstein condition) to accelerate the substitution.

Visualizing the Logic: Decision Tree & Pathway

DrugOptimization Start Lead Compound Analysis Problem Identify Liability: 1. Poor Solubility 2. hERG Risk (Basic Amine) 3. Metabolic Instability Start->Problem Decision Select Solubilizing Group Problem->Decision OptionA Morpholine/Piperazine Decision->OptionA Traditional OptionB Gem-Dimethyl Oxetane Decision->OptionB Standard Bioisostere OptionC Oxetane-Oxane Ether (Target Motif) Decision->OptionC Advanced Bioisostere OutcomeA Risk: hERG / Phospholipidosis OptionA->OutcomeA OutcomeB Good Stability / Moderate Sol. OptionB->OutcomeB OutcomeC Success: High Sol. / Neutral / Stable OptionC->OutcomeC Synthesis Synthesis Protocol: 4-Methylenetetrahydropyran + Oxetan-3-ol + NIS OutcomeC->Synthesis Requires Reagent

Caption: Decision framework for selecting the Oxetane-Oxane motif over traditional solubilizers in lead optimization.

References

  • Wuitschik, G. et al. (2010). "Oxetanes as Promising Modules in Drug Discovery."[2][4][5] Angewandte Chemie International Edition. Link

  • Bull, J. A. et al. (2016). "Oxetanes: Recent Advances in Synthesis and Application." Chemical Reviews. Link

  • Müller, K. et al. (2009). "Oxetanes in Drug Discovery: Structural and Synthetic Aspects." Journal of Medicinal Chemistry. Link

  • Carreira, E. M.[6] & Fessard, T. C. (2014).[5] "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry." Chemistry – A European Journal. Link

  • ChemSrc Database. (2024). "4-(Iodomethyl)-4-(oxetan-3-yloxy)oxane - CAS 1397212-66-6." Link

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-(Iodomethyl)-4-(oxetan-3-yloxy)oxane

Topic: Personal protective equipment for handling 4-(Iodomethyl)-4-(oxetan-3-yloxy)oxane Audience: Researchers, scientists, and drug development professionals. Role: Senior Application Scientist.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 4-(Iodomethyl)-4-(oxetan-3-yloxy)oxane Audience: Researchers, scientists, and drug development professionals. Role: Senior Application Scientist.

Executive Safety Summary

4-(Iodomethyl)-4-(oxetan-3-yloxy)oxane represents a specific class of bifunctional building blocks combining a strained oxetane ring with a reactive alkyl iodide motif. As a Senior Application Scientist, I advise treating this compound not merely as a standard organic reagent, but as a potential alkylating agent with latent polymerization capability.

Operational Criticality:

  • Alkylating Potential: The iodomethyl group (

    
    ) is a potent electrophile. In the absence of specific toxicological data, you must apply the Precautionary Principle  and handle it as a suspected mutagen/carcinogen.
    
  • Ring Strain: The oxetane ring is susceptible to acid-catalyzed ring-opening polymerization (cationic polymerization), which can be exothermic.

  • Stability: Iodides are photosensitive (liberating

    
    ), and oxetanes are moisture-sensitive.
    
Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for direct handling of reactive organo-iodides. The following matrix is designed to prevent dermal permeation and inhalation exposure.[1][2][3][4][5][6]

PPE Category Standard Requirement Technical Justification & Specification
Hand Protection Double Gloving (Laminate + Nitrile) Primary Layer: Silver Shield® / 4H® (EVOH/PE laminate). Secondary Layer: 5-8 mil Nitrile (outer). Why: Small alkyl halides (like iodomethyl groups) permeate standard nitrile rubber rapidly. Laminate films provide the necessary chemical barrier.
Respiratory Fume Hood / N95 (Min) Primary: Handle strictly within a certified chemical fume hood (Face velocity: 80–100 fpm). Secondary: If working outside a hood (e.g., transport), use a Half-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges.
Eye/Face Chemical Splash Goggles Safety glasses are inadequate. Goggles (ANSI Z87.1) seal against vapors.[1][4][7] A face shield is mandatory during synthesis scale-up (>5g) due to polymerization risk.
Body Tyvek® Lab Coat / Apron Use a chemical-resistant apron (e.g., Neoprene or Butyl rubber) over a standard cotton lab coat to prevent saturation of clothing in case of a spill.
Operational Protocol: From Storage to Synthesis

This workflow integrates chemical stability preservation with operator safety.

Phase A: Storage & Logistics
  • Temperature: Store at -20°C . Thermal energy can trigger spontaneous ring-opening or iodide elimination.

  • Atmosphere: Store under Argon (Ar) . Nitrogen is acceptable, but Argon is heavier than air and provides a better blanket for liquids in storage vials.

  • Light: Amber vials or aluminum foil wrapping is mandatory to prevent photo-degradation (indicated by yellow/brown discoloration from free Iodine).

Phase B: Handling & Weighing
  • Equilibration: Allow the sealed container to warm to room temperature inside a desiccator before opening. Reason: Prevents condensation of atmospheric moisture, which hydrolyzes the oxetane ring.

  • Transfer: Use a positive-displacement pipette or glass syringe. Avoid plastic syringes with rubber plungers if possible, as organic iodides can swell rubber seals.

  • Inerting: If the compound is a liquid, sparge the headspace with Argon immediately after subsampling.

Phase C: Reaction Monitoring
  • Quenching: When the reaction is complete, ensure all unreacted oxetane is quenched. Use a mild basic workup (e.g.,

    
    ) to neutralize any trace acid that could trigger polymerization during rotary evaporation.
    
  • Waste Segregation: Do not mix with strong oxidizers or strong acids.

Emergency Response & Spill Management

Scenario: A 5mL vial drops and shatters inside the fume hood.

  • Evacuate & Ventilate: Close the hood sash immediately. Alert nearby personnel.

  • Reductant Preparation: Prepare a 10% aqueous solution of Sodium Thiosulfate (

    
    ).
    
    • Mechanism:[8][9] Thiosulfate reduces volatile free iodine (

      
      ) to non-volatile iodide (
      
      
      
      ), mitigating vapor toxicity.
  • Neutralization: Wearing the PPE defined above, cover the spill with Thiosulfate-soaked pads. Allow to sit for 15 minutes.

  • Cleanup: Collect the pads into a sealed hazardous waste bag. Clean the surface with soap and water.[2][3][4][6]

Visualized Workflows
Figure 1: Safe Handling Lifecycle

This diagram outlines the decision logic for storage, transfer, and waste, ensuring no step compromises safety or chemical purity.

G Start Receipt of Compound Storage Storage: -20°C, Dark, Argon Start->Storage Immediate Equilibrate Equilibrate to RT (Desiccator) Storage->Equilibrate Before Use Transfer Transfer (Fume Hood) Silver Shield Gloves Equilibrate->Transfer Dry Env. Transfer->Storage Re-seal & Purge Reaction Reaction / Use Transfer->Reaction Inert Atm. Waste Disposal: Halogenated Organic Reaction->Waste Segregate

Caption: Lifecycle management for 4-(Iodomethyl)-4-(oxetan-3-yloxy)oxane, emphasizing moisture control and inert storage.

Figure 2: Emergency Spill Logic

This flow dictates the immediate actions required if containment is breached.

Spill Spill Spill Detected Sash Close Hood Sash Evacuate Area Spill->Sash Immediate PPE Don PPE: Double Gloves + Goggles Sash->PPE Before Re-entry Neutralize Apply 10% Sodium Thiosulfate (Neutralize Iodine) PPE->Neutralize Wait 15 mins Collect Absorb & Bag (Halogenated Waste) Neutralize->Collect

Caption: Step-by-step spill response protocol focusing on iodine neutralization.

Disposal & Waste Streams

Proper disposal is legally mandated and environmentally critical.

Waste Stream Classification Protocol
Primary Waste Halogenated Organic Collect in a dedicated carboy labeled "Halogenated Solvents." Do not mix with acid waste (risk of polymerization/exotherm).
Aqueous Wash Aqueous Toxic If an aqueous workup is performed, the water layer may contain iodide salts and traces of the organic compound. Dispose of as hazardous aqueous waste.
Solid Waste Contaminated Debris Gloves, pipette tips, and drying agents must be double-bagged and tagged as "Solid Chemical Waste (Iodinated)."
References
  • PubChem. 4-(Iodomethyl)oxane Compound Summary. National Library of Medicine. Available at: [Link]

  • Oak Ridge National Laboratory (OSTI). Reaction Chemistry & Engineering: Organic Iodide Disposal. Available at: [Link]

Sources

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